molecular formula C21H33N3O10 B607171 DNP-NH-PEG4-C2-Boc CAS No. 1817735-31-1

DNP-NH-PEG4-C2-Boc

Cat. No.: B607171
CAS No.: 1817735-31-1
M. Wt: 487.5 g/mol
InChI Key: RGSWKQPPFCMJEK-UHFFFAOYSA-N
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Description

DNP-PEG4-t-butyl ester is PEG Linker

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSWKQPPFCMJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119326
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID101119326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-31-1
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to DNP-NH-PEG4-C2-Boc: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and solubility of DNP-NH-PEG4-C2-Boc, a heterobifunctional linker crucial in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, solubility profile, and provides representative experimental protocols for its application in bioconjugation and PROTAC synthesis.

Core Chemical Properties

This compound is a well-defined molecule featuring a dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The DNP moiety serves as a versatile hapten for immunological studies, while the PEG linker enhances solubility and provides spatial separation. The Boc-protected amine allows for controlled, sequential conjugation strategies.

PropertyValueSource
Molecular Weight 487.50 g/mol [1]
Chemical Formula C21H33N3O10[1]
CAS Number 1817735-31-1[1]
Appearance Varies (typically a solid or viscous liquid)N/A
Purity ≥95% (typical)N/A

Chemical Structure:

this compound Chemical Structure

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, the solubility can be inferred from its structural components. The polyethylene (B3416737) glycol (PEG) chain significantly enhances the hydrophilicity and, therefore, the aqueous solubility of the molecule.[][3] The dinitrophenyl (DNP) group is hydrophobic, while the Boc protecting group also contributes to its solubility in organic solvents.

Based on the properties of structurally similar DNP-PEG and Boc-protected PEG compounds, a qualitative solubility profile can be summarized as follows:

SolventSolubilityRationaleSource
Dimethyl Sulfoxide (DMSO) SolubleCommon solvent for a wide range of organic molecules, including PEGylated compounds.[4]
Dimethylformamide (DMF) SolublePolar aprotic solvent capable of dissolving PEGylated linkers.[5]
Dichloromethane (DCM) SolubleA common solvent for organic synthesis and purification of protected linkers.[5]
Water Sparingly to Moderately SolubleThe PEG4 chain enhances water solubility, but the DNP and Boc groups may limit it.[]
Ethanol SolubleGenerally a good solvent for polar and moderately nonpolar organic compounds.N/A

Experimental Protocols

The following are detailed, representative methodologies for the handling, storage, and application of this compound in the synthesis of PROTACs.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage: For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture.[6] The container should be sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous solvents such as DMSO or DMF. Unused stock solutions should be stored at -20°C or -80°C.

PROTAC Synthesis Workflow

This compound can be utilized as a heterobifunctional linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. A general synthetic workflow involves two main stages:

  • Conjugation of the first ligand: The DNP group can be used as a reactive handle, or more commonly, the Boc-protected amine is deprotected to reveal a primary amine for conjugation.

  • Deprotection and conjugation of the second ligand: Following the first conjugation, the remaining functional group is used to attach the second ligand.

Below is a more detailed, representative protocol for the deprotection of the Boc group and subsequent conjugation.

Step 1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product (DNP-NH-PEG4-C2-NH2).

Step 2: Amide Coupling to a Carboxylic Acid-Containing Ligand

This protocol outlines the conjugation of the deprotected amine to a ligand containing a carboxylic acid moiety using standard peptide coupling reagents.

Materials:

  • Deprotected DNP-NH-PEG4-C2-NH2

  • Carboxylic acid-containing ligand (e.g., POI or E3 ligase ligand)

  • Anhydrous DMF or DCM

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid-containing ligand in anhydrous DMF or DCM in a reaction vessel.

  • Add the coupling reagents (e.g., 1.1 equivalents of HATU and HOBt).

  • Add the base (e.g., 2-3 equivalents of DIPEA) and stir for a few minutes to activate the carboxylic acid.

  • Add a solution of the deprotected DNP-NH-PEG4-C2-NH2 (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., flash chromatography or preparative HPLC) to isolate the desired conjugate.

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the key steps in the synthesis of a PROTAC molecule using a heterobifunctional linker such as this compound.

PROTAC_Synthesis_Workflow Start Start: This compound Boc_Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Boc_Deprotection Deprotected_Linker DNP-NH-PEG4-C2-NH2 Boc_Deprotection->Deprotected_Linker Ligand1_Coupling Amide Coupling with Ligand 1 (e.g., POI Ligand-COOH) Deprotected_Linker->Ligand1_Coupling Intermediate DNP-Linker-Ligand 1 Ligand1_Coupling->Intermediate Purification1 Purification Intermediate->Purification1 Final_Conjugation Conjugation with Ligand 2 (e.g., E3 Ligase Ligand) Final_PROTAC Final PROTAC: (Ligand 2)-DNP-Linker-Ligand 1 Final_Conjugation->Final_PROTAC Purification2 Purification Final_PROTAC->Purification2 Purification1->Final_Conjugation

Caption: A representative workflow for the synthesis of a PROTAC.

References

The DNP Group: A Cornerstone of Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitrophenyl (DNP) group, a small organic molecule, holds a significant and enduring role in the field of immunology. Due to its chemical simplicity and high immunogenicity when conjugated to a carrier protein, DNP serves as a classic hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This property has made the DNP group an invaluable tool for dissecting the fundamental mechanisms of the immune system, from antibody production and B cell activation to the complex signaling cascades that govern allergic reactions. This technical guide provides a comprehensive overview of the role of the DNP group in immunological research, detailing its applications, relevant experimental protocols, and the underlying molecular pathways.

Core Concepts: The DNP Group as a Model Hapten

The utility of DNP in immunology stems from its ability to act as a well-defined antigenic determinant. When an animal is immunized with a DNP-protein conjugate (e.g., DNP-Keyhole Limpet Hemocyanin [DNP-KLH] or DNP-Bovine Serum Albumin [DNP-BSA]), the immune system mounts a response against both the DNP hapten and the carrier protein. This allows researchers to study the anti-hapten antibody response in a controlled and specific manner.

Key applications of the DNP group in immunological research include:

  • Studying Antibody Responses: DNP-carrier conjugates are potent immunogens used to investigate the dynamics of primary and secondary antibody responses, isotype switching (e.g., from IgM to IgG or IgE), and affinity maturation of antibodies.[1][2]

  • Investigating Allergic Reactions: DNP, particularly in the context of IgE antibodies, is instrumental in modeling and understanding the mechanisms of type I hypersensitivity reactions. Cross-linking of IgE bound to FcεRI receptors on the surface of mast cells and basophils by multivalent DNP antigens triggers degranulation and the release of inflammatory mediators.[3][4]

  • Elucidating B Cell Activation: DNP conjugated to various carriers, including T-independent antigens like Ficoll (DNP-Ficoll), is used to study the activation, proliferation, and differentiation of B lymphocytes.[5]

  • Affinity Labeling and Antibody Structure: The defined chemical structure of DNP facilitates its use in affinity labeling experiments to probe the antigen-binding sites of antibodies.[6]

  • Immunoassay Development: Due to the strong and specific anti-DNP antibody response, the DNP system is often employed as a tool in the development and optimization of immunoassays like ELISA.[7]

Quantitative Data on DNP-Specific Immune Responses

The use of DNP in immunological studies has generated a wealth of quantitative data. The following tables summarize key parameters of the anti-DNP immune response.

ParameterTypical ValuesExperimental SystemReference
Anti-DNP Antibody Affinity (Ka) 10^5 - 10^11 M⁻¹Murine monoclonal antibodies[8]
Primary Anti-DNP-BGG Antibody Affinity Maturation ~100-fold increase over 5 weeksRabbits immunized with DNP-Bovine Globulin[1]
Optimal DNP-HSA Concentration for Mast Cell Degranulation 100 ng/mLRat peritoneal mast cells sensitized with anti-DNP IgE[4]
EC50 for DNP-Dansyl Nanoallergen Induced Degranulation >5000 pM (variable with IgE ratios)RBL-2H3 cells[9]

Table 1: Quantitative Parameters of the Anti-DNP Immune Response

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments involving the DNP group.

Protocol 1: Immunization of Mice with DNP-KLH to Generate Anti-DNP Antibodies

This protocol describes a standard procedure for inducing a robust anti-DNP antibody response in mice.

Materials:

  • DNP-KLH (Dinitrophenyl-Keyhole Limpet Hemocyanin)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate Buffered Saline (PBS), sterile

  • Syringes (1 ml) and needles (23-25 gauge)

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Antigen Emulsion Preparation (Day 0):

    • Dilute DNP-KLH in sterile PBS to a concentration of 1 mg/ml.

    • To prepare the primary immunization emulsion, mix equal volumes of the DNP-KLH solution and Complete Freund's Adjuvant (CFA). For example, mix 150 µl of DNP-KLH with 150 µl of CFA for each mouse.

    • Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed on the surface of water.

  • Primary Immunization (Day 0):

    • Inject each mouse intraperitoneally (IP) or subcutaneously (SC) with 100-200 µl of the DNP-KLH/CFA emulsion (containing 50-100 µg of DNP-KLH).[10][11]

  • Booster Immunizations (e.g., Day 21 and Day 35):

    • Prepare a booster emulsion by mixing equal volumes of the DNP-KLH solution (1 mg/ml in PBS) and Incomplete Freund's Adjuvant (IFA).

    • Inject each mouse IP or SC with 100-200 µl of the DNP-KLH/IFA emulsion.

  • Final Boost (3-4 days before spleen harvesting for hybridoma production or serum collection):

    • Administer a final boost of 100-200 µg of DNP-KLH in sterile PBS (without adjuvant) via intravenous (IV) or intraperitoneal (IP) injection.[10]

  • Serum Collection and Titer Determination:

    • Collect blood via tail bleed or terminal cardiac puncture.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Determine the anti-DNP antibody titer using an ELISA protocol (see Protocol 2).

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibodies

This protocol outlines a standard indirect ELISA to quantify anti-DNP antibodies in serum samples.

Materials:

  • DNP-BSA (Dinitrophenyl-Bovine Serum Albumin) for coating

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.05% Tween-20)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Serum samples (diluted in Blocking Buffer)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-mouse IgM-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute DNP-BSA to 1-10 µg/ml in Coating Buffer.

    • Add 100 µl of the DNP-BSA solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200-300 µl of Wash Buffer per well.

  • Blocking:

    • Add 200 µl of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Sample Incubation:

    • Prepare serial dilutions of the serum samples in Blocking Buffer.

    • Add 100 µl of the diluted samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[12]

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µl of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[12]

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µl of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50-100 µl of Stop Solution to each well.[12]

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with DNP-BSA.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line) or bone marrow-derived mast cells (BMMCs)

  • Anti-DNP IgE monoclonal antibody

  • DNP-BSA

  • Tyrode's Buffer (or similar physiological buffer) containing 0.1% BSA

  • p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate

  • Stop Solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells by incubating them with a saturating concentration of anti-DNP IgE (e.g., 0.5-1 µg/ml) overnight at 37°C.

  • Washing:

    • Wash the cells twice with warm Tyrode's Buffer to remove unbound IgE.

  • Stimulation:

    • Prepare serial dilutions of DNP-BSA in Tyrode's Buffer.

    • Add 50 µl of the DNP-BSA dilutions to the appropriate wells. Include a negative control (buffer only) and a positive control for total lysis (Triton X-100).

    • Incubate for 30-60 minutes at 37°C.[13]

  • Supernatant Collection:

    • Centrifuge the plate at 200 x g for 5 minutes at 4°C.

    • Carefully collect 50 µl of the supernatant from each well and transfer to a new 96-well plate.

  • Cell Lysis (for total release):

    • To the remaining cells in the original plate, add 50 µl of Tyrode's Buffer containing 0.5% Triton X-100 to lyse the cells.

  • Enzyme Assay:

    • Add 50 µl of p-NAG substrate solution to each well of the supernatant plate and the lysate plate.

    • Incubate for 1-2 hours at 37°C.

  • Stopping the Reaction:

    • Add 150 µl of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 405 nm using a microplate reader.

  • Calculation of Percent Degranulation:

    • Percent Degranulation = [(Absorbance of Supernatant - Absorbance of Negative Control) / (Absorbance of Lysate - Absorbance of Negative Control)] x 100.

Signaling Pathways Involving the DNP Group

The DNP hapten, when part of a multivalent antigen, initiates distinct signaling cascades in different immune cells.

Mast Cell Activation via FcεRI Cross-linking

Cross-linking of IgE-FcεRI complexes on the mast cell surface by DNP-antigen conjugates triggers a signaling cascade that leads to degranulation and the synthesis of inflammatory mediators.

MastCellSignaling DNP_Ag DNP-Antigen IgE Anti-DNP IgE DNP_Ag->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates ITAM ITAM Phosphorylation Lyn->ITAM Syk Syk ITAM->Syk Recruits & Activates LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation AA_pathway Arachidonic Acid Metabolism PKC->AA_pathway

Caption: Mast cell degranulation signaling pathway initiated by DNP-antigen.

B Cell Activation by DNP-Antigen

The binding of a DNP-conjugated antigen to the B cell receptor (BCR) initiates a signaling cascade that leads to B cell activation, proliferation, and differentiation.

BCellActivation DNP_Antigen DNP-Antigen BCR B Cell Receptor (BCR) DNP_Antigen->BCR Cross-links Src_kinases Src-family kinases (Lyn, Fyn, Blk) BCR->Src_kinases Activates ITAM_phos Igα/Igβ ITAM Phosphorylation Src_kinases->ITAM_phos Syk_Btk Syk / Btk ITAM_phos->Syk_Btk Recruits & Activates Signalosome Signalosome Assembly (BLNK, SLP-65) Syk_Btk->Signalosome PLCg2 PLCγ2 Signalosome->PLCg2 PI3K PI3K Signalosome->PI3K Vav Vav Signalosome->Vav Downstream Downstream Signaling (Ca²⁺, DAG, Rac/Rho/Cdc42) PLCg2->Downstream PI3K->Downstream Vav->Downstream Transcription Transcription Factor Activation (NF-κB, NFAT, AP-1) Downstream->Transcription Cell_response B Cell Proliferation, Differentiation, Antibody Production Transcription->Cell_response

Caption: B cell activation signaling pathway initiated by DNP-antigen.

Conclusion

The dinitrophenyl group, in its capacity as a model hapten, has been instrumental in advancing our understanding of fundamental immunological processes. Its continued use in diverse experimental systems, from classical immunization studies to modern investigations of cellular signaling, underscores its enduring value to the research community. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective application of DNP-based models in immunology and drug development, paving the way for further discoveries in this dynamic field.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2][3][4] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs function by inducing the formation of a ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The linker is not merely a passive tether; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex.[5][6]

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[7] This can hinder their formulation and bioavailability. PEG linkers, with their hydrophilic ethylene glycol repeats, are known to significantly enhance the solubility of PROTACs.[2][3][7] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1] Statistics show that approximately 54% of reported PROTAC molecules utilize PEG as a linker, underscoring its importance in improving physicochemical properties.[8]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Optimizing Ternary Complex Formation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the linker are critical determinants of this process. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation.[7] Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. A 10-unit PEG linker, for instance, often provides the necessary length and flexibility to allow for optimal positioning of the target protein and the E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[7]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 1 9>1000<20VHLMCF7
PROTAC 2 12~500~60VHLMCF7
PROTAC 3 16~100>90VHLMCF7
PROTAC 4 19~750~50VHLMCF7
PROTAC 5 21>1000<30VHLMCF7
Data summarized from a study on Estrogen Receptor α (ERα) degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[3]
PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1 3-atom alkyl/ether>1000<10CRBNMOLM-14
BTK Degrader 2 4 PEG units~50>95CRBNMOLM-14
BTK Degrader 3 6 PEG units~10>95CRBNMOLM-14
BTK Degrader 4 8 PEG units~25>90CRBNMOLM-14
Data summarized from a study on Bruton's Tyrosine Kinase (BTK) degraders. Longer PEG linkers were found to be more potent in this system.[3]

Experimental Protocols

Synthesis of a PROTAC with a Hydroxy-PEG12-Acid Linker

This protocol outlines a general two-step synthesis for a PROTAC utilizing a bifunctional PEG linker.

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the Hydroxy-PEG12-acid linker and an amine-functionalized POI ligand.

  • Materials:

    • Hydroxy-PEG12-acid linker

    • Amine-functionalized POI ligand

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (B1210297)

    • Saturated aqueous NaHCO3

    • Brine

    • Anhydrous Na2SO4

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the Hydroxy-PEG12-acid linker (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG12-OH).[5]

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

  • Materials:

    • POI-PEG12-OH intermediate

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand (E3-NH2)

    • Anhydrous DMF

    • DIPEA

    • Preparative HPLC system

  • Procedure:

    • Dissolve the POI-PEG12-OH intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG12-OTs).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[5]

Characterization of the Final PROTAC
  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final PROTAC and assess its purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final PROTAC, ensuring the presence of peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA or Bradford protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL (Enhanced Chemiluminescence) substrate

  • Procedure:

    • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.[9]

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer, incubate on ice, and then centrifuge to collect the protein lysate (supernatant).[2]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

    • SDS-PAGE and Western Blotting:

      • Normalize protein concentrations and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane to prevent non-specific binding.

      • Incubate with primary antibodies (target protein and loading control) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate and an imaging system.[2]

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]

Biophysical Assays for Ternary Complex Characterization

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. It is a powerful tool for characterizing both binary (PROTAC-target, PROTAC-E3 ligase) and ternary complex formation.

  • General Protocol Outline:

    • Immobilize one of the binding partners (e.g., biotinylated E3 ligase) on the sensor chip.

    • For binary interaction analysis, flow different concentrations of the PROTAC over the chip to determine the binding affinity (KD).

    • For ternary complex analysis, inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.

    • The binding responses are measured in real-time to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

    • Cooperativity (α), a measure of how the binding of one component influences the binding of the other, can be calculated by comparing the affinity of the target protein to the PROTAC in the presence and absence of the E3 ligase. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • General Protocol Outline:

    • One binding partner (e.g., the target protein) is placed in the sample cell of the calorimeter.

    • The other binding partner (e.g., the PROTAC) is loaded into the titration syringe.

    • The PROTAC solution is injected in small aliquots into the sample cell.

    • The heat released or absorbed upon each injection is measured.

    • The data is plotted as heat change per injection versus the molar ratio of the reactants.

    • Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.

    • For ternary complex analysis, the experiment can be designed by titrating the target protein into a solution containing the PROTAC and the E3 ligase.[8][10]

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biophysical Biophysical Assays (SPR, ITC) Purification->Biophysical Degradation_Assay Cellular Degradation Assay (Western Blot) Purification->Degradation_Assay SAR Structure-Activity Relationship (SAR) Analysis Biophysical->SAR DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax DC50_Dmax->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle

References

The Indispensable Role of the Boc Protecting Group in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the strategic use of protecting groups is paramount. Among the arsenal (B13267) of protective moieties available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out for its robustness, reliability, and versatility. This technical guide provides an in-depth exploration of the core functions of the Boc protecting group, its mechanisms of installation and cleavage, and its critical applications in advancing chemical synthesis.

Core Function and Advantages of the Boc Protecting Group

The primary function of the Boc group is the reversible protection of primary and secondary amines.[1][2] By converting a nucleophilic and basic amine into a neutral, sterically hindered carbamate, the Boc group effectively masks its reactivity towards a wide array of reagents and reaction conditions.[3][4] This protection is crucial for preventing unwanted side reactions during complex synthetic sequences, thereby ensuring high yields and purity of the target molecule.[5]

The widespread adoption of the Boc protecting group stems from several key advantages:

  • Stability: The Boc group is remarkably stable under a broad range of conditions, including basic, nucleophilic, and reductive environments, such as catalytic hydrogenation.[4][6]

  • Facile Cleavage: Despite its stability, the Boc group can be readily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

  • Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[4] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).

  • Improved Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of synthetic intermediates in organic solvents.[9]

Mechanism of Action: Protection and Deprotection

Boc Protection of Amines

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base, although the reaction can also proceed under neutral or aqueous conditions.[10][11] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate species which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide.[4][12]

Caption: Mechanism of N-Boc protection using Boc anhydride.

Boc Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is typically accomplished under anhydrous acidic conditions.[10] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA.[7][13] This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[14][15] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[3][5]

Caption: Mechanism of acid-catalyzed Boc deprotection.

A potential complication of this mechanism is the reactivity of the electrophilic tert-butyl cation, which can alkylate nucleophilic side chains (e.g., methionine or tryptophan).[1] To prevent these side reactions, scavengers such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIPS) are often added to the deprotection cocktail to trap the cation.[9][10]

Applications in Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield.[14] In the "Boc/Bzl" strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, while the reactive side chains are protected with more acid-stable benzyl-based groups.[16]

The SPPS cycle using Boc chemistry involves the following key steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, typically 25-50% TFA in dichloromethane (B109758) (DCM).[14][17]

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free N-terminal amine.[14]

  • Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC, HBTU) and coupled to the free amine of the growing peptide chain.[16]

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), is used to simultaneously cleave the peptide from the solid support and remove the side-chain protecting groups.[18]

G cluster_spps Boc-SPPS Workflow A Start: Resin-Bound Boc-Amino Acid B 1. Boc Deprotection (TFA/DCM) A->B C 2. Neutralization (DIEA) B->C D 3. Coupling of next Boc-AA C->D E Repeat Cycle D->E E->B n-1 times F Final Cleavage (HF) E->F G Purified Peptide F->G

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Drug Development and Total Synthesis

Beyond peptide synthesis, the Boc group is a workhorse in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][19] Its predictable reactivity and stability allow for the selective manipulation of other functional groups within a molecule without interference from the protected amine. This is critical in multi-step syntheses where precise control over reactivity is essential for achieving the desired molecular architecture.[19]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is generally high, though optimal conditions can vary depending on the substrate.

Table 1: Comparison of Common Boc Deprotection Methods

Reagent(s)Typical ConditionsReaction TimeAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, Room Temp0.5 - 4 h[13]Highly effective, volatile (easy removal)Corrosive, may require scavengers, not "green"
HCl/Dioxane 4M HCl in 1,4-Dioxane, Room Temp1 - 4 h[6]Effective, product precipitates as HCl saltDioxane is a suspected carcinogen
Refluxing Water H₂O, 100°C12 - 15 min[13][20]"Green" alternative, avoids strong acidsHigh temperature, limited substrate scope
Lewis Acids (e.g., TMSI, ZnBr₂) Anhydrous CH₂Cl₂ or CHCl₃, Room TempVaries (30 min - overnight)[21]Mild, non-hydrolytic conditionsReagents can be moisture-sensitive

Yields for these reactions are typically high to quantitative (>90%), but are substrate-dependent.

Detailed Experimental Protocols

Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[11]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)

  • Triethylamine (TEA) (1.5 mmol, 1.5 equiv.) (if starting with an amine salt)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (5 mL)

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask equipped with a magnetic stir bar. If the amine is a hydrochloride salt, add TEA (1.5 mmol).

  • To the stirred solution, add Boc₂O (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (10 mL) (if TEA was used), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

  • Purify by column chromatography on silica (B1680970) gel if necessary.

Protocol for N-Boc Deprotection using TFA/DCM

This protocol describes a general procedure for the acidic cleavage of a Boc-protected amine.[13][22]

Materials:

  • Boc-protected amine (1.0 mmol)

  • Dichloromethane (DCM) (8 mL)

  • Trifluoroacetic acid (TFA) (2 mL)

  • Anisole (optional scavenger, 2-5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound (1.0 mmol) in DCM (8 mL) in a round-bottom flask. If required, add a scavenger like anisole.

  • Cool the solution in an ice bath and slowly add TFA (2 mL) to achieve a final concentration of ~20% v/v.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo. Caution: TFA is corrosive.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, 20 mL) and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. The product may be isolated as a free base or converted to a salt.

G cluster_decision Decision Workflow for Choosing a Deprotection Method A Is the substrate acid-labile? B Use TFA/DCM or HCl/Dioxane A->B No C Consider milder methods: - Lewis Acids (TMSI, ZnBr₂) - Thermal Deprotection - Refluxing Water A->C Yes D Are nucleophilic side-chains present? B->D E Add Scavengers (e.g., anisole, TIPS) D->E Yes F Proceed with acidic deprotection D->F No

Caption: Decision workflow for choosing a Boc deprotection method.

Conclusion

The tert-butyloxycarbonyl protecting group is a cornerstone of modern organic synthesis, offering an exceptional balance of stability and controlled lability. Its predictable behavior and the wealth of established protocols for its use make it an invaluable tool for chemists in academic research and industrial drug development. A thorough understanding of its function, mechanisms, and practical application is essential for the efficient and successful synthesis of complex, high-value molecules.

References

An In-depth Technical Guide to DNP-NH-PEG4-C2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and applications of the PROTAC (Proteolysis Targeting Chimera) linker, DNP-NH-PEG4-C2-Boc, in the field of targeted protein degradation (TPD). We will delve into the fundamental concepts of TPD, the mechanism of action of PROTACs, the critical role of linkers, and provide generalized experimental workflows and protocols for the evaluation of PROTACs incorporating this specific linker.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block the function of a protein, TPD results in the complete removal of the target protein, offering a more profound and sustained therapeutic effect.[1][2]

PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5]

The Critical Role of Linkers in PROTAC Design

The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy and pharmacological properties.[] Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[] The linker also impacts the solubility, cell permeability, and overall drug-like properties of the PROTAC molecule.[][7]

Polyethylene (B3416737) glycol (PEG) linkers are commonly used in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[7] The length of the PEG chain can be readily modified to optimize the distance and orientation between the POI and the E3 ligase for efficient ubiquitination.[7]

This compound: A Versatile PROTAC Linker

This compound is a PEG-based linker designed for the synthesis of PROTACs.[8][9][10][11][12][13] Its chemical structure provides specific functionalities for its incorporation into a PROTAC molecule.

  • DNP (2,4-Dinitrophenyl) group: While the primary function of the core structure is to serve as a linker, the DNP group is a well-known hapten used in immunological studies. In the context of this linker, it may serve as a chemical handle or be part of a larger warhead designed to bind to a specific protein of interest.

  • NH-PEG4: This indicates a four-unit polyethylene glycol chain with an amino group. The PEG chain provides hydrophilicity and flexibility to the PROTAC.[7]

  • C2: This likely refers to a two-carbon (ethyl) spacer.

  • Boc (tert-Butyloxycarbonyl) group: This is a common protecting group for amines.[14] In the synthesis of a PROTAC, the Boc group would be removed to reveal a reactive amine, which can then be coupled to either the POI ligand or the E3 ligase ligand.

The modular nature of this linker allows for its systematic incorporation into a variety of PROTAC constructs, enabling researchers to explore the impact of linker composition on degradation efficiency.

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the processes involved in targeted protein degradation using PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds to POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC molecule.

Experimental_Workflow cluster_workflow PROTAC Development and Evaluation Workflow Design PROTAC Design (POI Ligand, Linker, E3 Ligand) Synthesis Chemical Synthesis of PROTAC (incorporating this compound) Design->Synthesis Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Degradation_Assay Protein Degradation Assay (Western Blot, Proteomics) Cell_Based_Assays->Degradation_Assay Viability_Assay Cell Viability/Toxicity Assay Cell_Based_Assays->Viability_Assay Selectivity_Assay Target Engagement & Selectivity (Quantitative Proteomics) Degradation_Assay->Selectivity_Assay In_Vivo In Vivo Studies (Animal Models) Selectivity_Assay->In_Vivo UPS_Pathway cluster_ups Ubiquitin-Proteasome System (UPS) Ub Ubiquitin (Ub) E1 E1: Ub-Activating Enzyme Ub->E1 ATP-dependent activation E2 E2: Ub-Conjugating Enzyme E1->E2 Ub transfer E3 E3: Ubiquitin Ligase E2->E3 Forms complex Substrate Substrate Protein (POI) E3->Substrate Substrate recognition Ub_Substrate Poly-Ubiquitinated Substrate E3->Ub_Substrate Poly-ubiquitination Substrate->Ub_Substrate Proteasome 26S Proteasome Ub_Substrate->Proteasome Recognition & binding Peptides Degraded Peptides Proteasome->Peptides Degradation

References

An In-depth Technical Guide to Utilizing DNP as a Hapten for Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in using 2,4-Dinitrophenyl (DNP) as a hapten to generate specific antibodies. DNP is a classic model hapten, a small molecule that can elicit a robust immune response only when attached to a larger carrier molecule, typically a protein.[1][2][3] Its utility stems from its simple chemical structure and the high-affinity antibodies it can produce, making it an invaluable tool in immunology, diagnostics, and various research applications.[4][5][6]

The Hapten-Carrier Principle

Haptens like DNP are not immunogenic on their own because their small size prevents them from cross-linking B cell receptors or being effectively presented to T helper cells, both of which are critical steps for initiating a strong antibody response.[7][8] To overcome this, the hapten is covalently conjugated to a large, immunogenic carrier protein.[2][9][10] The host immune system then recognizes the carrier protein and, in the process, also generates antibodies against the attached hapten.

Commonly used carrier proteins include:

  • Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein due to its foreignness to mammalian systems, making it an excellent choice for eliciting a strong response.[10][11]

  • Bovine Serum Albumin (BSA): A smaller and less immunogenic protein than KLH.[11] It is often used as the carrier for the screening antigen (e.g., in ELISA) to ensure that the detected antibodies are specific to the hapten and not the immunizing carrier protein.[5][11]

The density of the hapten on the carrier is a crucial factor; a high degree of conjugation can sometimes induce tolerance rather than immunity, while too few haptens may not elicit a strong response.[7][8][12]

Hapten_Carrier_Principle cluster_product Product DNP DNP Hapten (Small Molecule) Conjugate DNP-Carrier Conjugate (Immunogen) DNP->Conjugate Covalent Conjugation Carrier Carrier Protein (e.g., KLH/BSA) Carrier->Conjugate Antibody_Production_Workflow cluster_prep Antigen Preparation cluster_imm Immunization & Monitoring cluster_prod Antibody Production Conjugation 1. DNP-Carrier Conjugation (e.g., DNP-KLH) Immunization 2. Animal Immunization (Primary + Boosters) Conjugation->Immunization TiterCheck 3. Serum Titer Check (ELISA) Immunization->TiterCheck Polyclonal 4a. Polyclonal Serum Collection TiterCheck->Polyclonal Sufficient Titer Monoclonal 4b. Monoclonal Production (Hybridoma Fusion) TiterCheck->Monoclonal Sufficient Titer DNP_IgE_Signaling DNP_Ag DNP Antigen Receptor IgE anti-DNP/ FcεRI Complex DNP_Ag->Receptor Binds ITAM ITAM Phosphorylation Receptor->ITAM Activates Syk Syk Activation ITAM->Syk PKC PKC Activation Syk->PKC PLA2 PLA2 Activation Syk->PLA2 Ca_Influx Intracellular Ca²⁺ Increase Syk->Ca_Influx Degranulation Degranulation (Mediator Release) PKC->Degranulation AA Arachidonic Acid (AA) Release PLA2->AA Leukotrienes Leukotriene Synthesis AA->Leukotrienes Ca_Influx->Degranulation

References

A Technical Guide to the Potential of DNP-NH-PEG4-C2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of the DNP-NH-PEG4-C2-Boc molecule in the advanced development of Antibody-Drug Conjugates (ADCs). While commercially available as a PROTAC linker, its unique structural components—a 2,4-dinitrophenyl (DNP) hapten, a short PEG4 spacer, and a Boc-protected amine—present a compelling opportunity for innovative ADC strategies, particularly in the realm of pre-targeting. This document provides a detailed analysis of its components, a proposed mechanism of action, relevant quantitative data from analogous systems, and detailed experimental protocols to guide researchers in this novel application.

Core Components and Their Strategic Roles in ADCs

The this compound linker is a heterobifunctional molecule whose potential in ADC development can be understood by deconstructing its primary components:

  • DNP (2,4-Dinitrophenyl) Group: DNP is a small, immunogenic molecule known as a hapten.[1][2] Haptens are incapable of inducing an immune response on their own but can be recognized by antibodies when attached to a larger carrier molecule, such as a protein.[1][3] In the context of ADCs, the DNP group can serve as a universal "docking site" for a payload-delivery system. High-affinity monoclonal antibodies specifically targeting DNP are well-established and can be generated, with affinities reported in the high-picomolar to low-nanomolar range.[4][5] This strong and specific interaction is the cornerstone of the DNP-based pre-targeting strategy.

  • PEG4 (Polyethylene Glycol) Spacer: The short, four-unit polyethylene (B3416737) glycol chain is a critical element for optimizing the biophysical properties of an ADC. PEG linkers are known to be hydrophilic, flexible, and biocompatible.[6][7] The inclusion of a PEG4 spacer can:

    • Enhance Solubility: It helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation which can lead to rapid clearance and off-target toxicity.[7][8]

    • Improve Pharmacokinetics: PEGylation can prolong the circulation half-life of ADCs by creating a hydration shell, although shorter PEG chains (like PEG4) have a more modest effect compared to longer chains.[9][10] This makes them suitable for payloads that do not require extended exposure.[9]

    • Provide Spatial Separation: The flexible spacer ensures that the DNP hapten is readily accessible for binding by an anti-DNP antibody, minimizing steric hindrance from the large monoclonal antibody carrier.

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[11][12] Its presence allows for a controlled, stepwise conjugation strategy. The Boc group is stable under many reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal a primary amine.[11][13] This deprotected amine serves as a versatile reactive handle for the covalent attachment of a cytotoxic payload, typically through an amide bond formation.

Proposed Application: A DNP-Based Pre-Targeting Strategy

The structure of this compound is ideally suited for a two-step pre-targeting approach. This strategy separates the tumor-targeting event from the delivery of the cytotoxic payload, offering several potential advantages over conventional ADC formats, including a better therapeutic index by minimizing systemic exposure to the toxic agent.

The proposed workflow is as follows:

  • Step 1: Administration of the Targeting Agent. A monoclonal antibody (mAb) directed against a tumor-specific antigen is conjugated to the DNP-NH-PEG4-C2 moiety (with the Boc group removed and a payload attached). This construct, mAb-Linker-DNP, is administered to the patient.

  • Step 2: Tumor Localization and Clearance. The mAb-DNP conjugate circulates in the bloodstream, binds to the target tumor cells, and is internalized. A crucial waiting period allows for the clearance of any unbound mAb-DNP from circulation, minimizing off-target toxicity.

  • Step 3: Administration of the Payload Carrier. A second component, a molecule with high affinity for DNP carrying a potent cytotoxic payload, is administered. This could be an anti-DNP antibody, an antibody fragment (Fab, scFv), or a smaller molecule, conjugated to a drug (e.g., Anti-DNP-Drug).

  • Step 4: On-Target Activation. The Anti-DNP-Drug molecule circulates with low systemic toxicity and rapidly localizes to the tumor site by binding with high affinity to the DNP hapten "tags" already present on the cancer cells. The entire complex is then internalized, leading to the release of the payload and targeted cell death.

G cluster_synthesis Phase 1: Synthesis & Conjugation cluster_invivo Phase 2: In Vivo Pre-Targeting Boc_Deprotection Boc-Deprotection of This compound Payload_Conjugation Payload Conjugation to Deprotected Linker Boc_Deprotection->Payload_Conjugation Yields free amine Antibody_Conjugation Conjugation of DNP-Linker-Payload to Tumor-Targeting mAb Payload_Conjugation->Antibody_Conjugation Forms DNP-ADC component Admin_mAb_DNP Step 1: Administer mAb-DNP Conjugate Tumor_Binding Step 2: mAb-DNP binds to tumor antigen Admin_mAb_DNP->Tumor_Binding Clearance Step 3: Unbound mAb-DNP is cleared from circulation Tumor_Binding->Clearance Admin_Payload Step 4: Administer Anti-DNP-Payload Effector Clearance->Admin_Payload Targeting Step 5: Effector binds to DNP at tumor site Admin_Payload->Targeting Internalization Step 6: Complex is internalized, payload is released Targeting->Internalization

Figure 1. Proposed workflow for ADC development and application using a DNP-based pre-targeting strategy.

Visualizing the Mechanism of Action

The mechanism relies on the high-affinity interaction between the DNP hapten and an anti-DNP antibody to deliver a cytotoxic payload specifically to tumor cells that have been "painted" with a DNP-conjugated targeting antibody.

G cluster_system Systemic Circulation & Tumor Microenvironment mAb_DNP 1. mAb-DNP (Targeting Antibody) TumorCell Tumor Cell (Antigen Positive) mAb_DNP->TumorCell 2. Binds to tumor antigen Internalization 5. Internalization & Payload Release TumorCell->Internalization Anti_DNP_Payload 3. Anti-DNP-Payload (Effector Molecule) Anti_DNP_Payload->TumorCell 4. Binds to DNP hapten at tumor site CellDeath 6. Apoptosis Internalization->CellDeath

Figure 2. Mechanism of action for the DNP-based pre-targeting ADC system.

Quantitative Data from Analogous Systems

Direct quantitative data for ADCs using the this compound linker is not available in published literature. However, data from systems employing its core components provide a strong basis for its potential efficacy.

ParameterValueSystem / ContextReference
Antibody-Hapten Affinity
Anti-DNP mAb Affinity (Kd)10-10 to 10-11 MHigh-affinity murine monoclonal antibodies binding to DNP, as determined by titration.[4][5]
In Vitro Cytotoxicity
IC50 of Pre-targeted SystemLow nM rangeIn vitro cytotoxicity assays are used to measure the efficacy of ADCs on various tumor cell lines. The specific IC50 depends on the payload, target antigen expression, and cell line.[14]
Pharmacokinetics (PK)
Effect of PEG4 LinkerImproved PK parametersA PEG4 stretcher incorporated into a linker-payload improved stability and pharmacokinetic properties compared to a non-PEGylated counterpart.[10]
Effect of PEGylation on Half-LifeProlonged half-lifePEGylation of a dipeptide linker with mPEG24 significantly enhanced the half-life and tolerability of an ADC with a hydrophobic payload.[8]
Antigen Expression
Target Receptor Count10,000 to 800,000 receptors/cellA strong linear relationship was observed between HER2 receptor count and the intracellular exposure to the released payload (MMAE).[15]

Detailed Experimental Protocols

The following protocols are generalized methodologies for the synthesis and evaluation of a DNP-based pre-targeting ADC system. Researchers should optimize these protocols for their specific antibody, payload, and cell lines.

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for payload conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.[13]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (DNP-NH-PEG4-C2-NH₂) will be a TFA salt. It can be used directly or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 2: Conjugation of a Cytotoxic Payload to the Deprotected Linker

This protocol outlines the coupling of a payload containing a carboxylic acid group to the newly exposed amine of the linker via amide bond formation.

Materials:

  • Deprotected DNP-linker (from Protocol 1)

  • Payload with a carboxylic acid group (e.g., a derivative of MMAE or PBD)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS chemistry reagents

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the payload (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.

  • In a separate flask, dissolve the deprotected DNP-linker (1.2 equivalents) in anhydrous DMF and add DIPEA (3 equivalents).

  • Add the activated payload solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the DNP-NH-PEG4-C2-NH-Payload conjugate by preparative reverse-phase HPLC.

Protocol 3: Conjugation of DNP-Linker-Payload to a Monoclonal Antibody

This protocol describes the conjugation of the DNP-Linker-Payload construct to lysine (B10760008) residues on the targeting antibody.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • DNP-Linker-Payload with an NHS ester reactive group (the DNP end needs to be modified for this)

  • Reaction buffer (e.g., PBS, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

  • Dissolve the DNP-Linker-Payload-NHS ester in an anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a 5- to 10-fold molar excess of the linker-payload stock solution to the antibody solution with gentle stirring.

  • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purify the resulting mAb-DNP conjugate by size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other reagents.

  • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

Protocol 4: In Vitro Evaluation of the DNP Pre-targeting System

This protocol outlines a cell-based cytotoxicity assay to determine the efficacy of the two-step ADC approach.[14]

Materials:

  • Target-positive cancer cell line (e.g., HER2+ for a trastuzumab-DNP conjugate)

  • Target-negative cancer cell line (as a control)

  • mAb-DNP conjugate (from Protocol 3)

  • Anti-DNP-Payload conjugate

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTS, XTT, or CellTiter-Glo®)

Procedure:

  • Seed the target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with the mAb-DNP conjugate at various concentrations for a set period (e.g., 4-24 hours).

  • Wash the cells thoroughly with fresh medium to remove any unbound mAb-DNP conjugate.

  • Add the Anti-DNP-Payload conjugate at various concentrations to the washed cells.

  • Include control groups: untreated cells, cells treated with mAb-DNP only, cells treated with Anti-DNP-Payload only, and a conventional one-step ADC.

  • Incubate for 72-96 hours.

  • Measure cell viability using a suitable assay reagent according to the manufacturer's instructions.

  • Calculate the IC50 values for each condition to determine the potency of the pre-targeting system.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the anti-tumor activity of the DNP pre-targeting system in an animal model.[16]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Tumor cells for implantation

  • mAb-DNP conjugate

  • Anti-DNP-Payload conjugate

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, mAb-DNP only, Anti-DNP-Payload only, mAb-DNP + Anti-DNP-Payload).

  • Administer the mAb-DNP conjugate intravenously (IV) to the appropriate treatment group.

  • After a predetermined time interval for clearance (e.g., 24-72 hours, to be optimized), administer the Anti-DNP-Payload conjugate (IV).

  • Monitor tumor volume (using calipers) and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and harvest tumors and major organs for further analysis (e.g., histopathology, biodistribution studies).

  • Analyze the data to determine the tumor growth inhibition (TGI) for each group.

Conclusion

While this compound is not yet established as a conventional ADC linker, its unique hapten-PEG-protected amine structure offers a compelling platform for developing innovative pre-targeting ADC strategies. This approach has the potential to significantly improve the therapeutic window of ADCs by separating the pharmacokinetics of the targeting antibody from that of the cytotoxic payload, thereby reducing systemic toxicity. The high-affinity interaction between DNP and anti-DNP antibodies provides a robust and specific mechanism for payload delivery. The protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for researchers to explore the full potential of this promising molecule in the next generation of targeted cancer therapies. Further empirical validation is required to translate this theoretical potential into clinical reality.

References

The Pivotal Role of PEG Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1][2] These heterobifunctional molecules consist of two key ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex required for protein degradation.[5][6] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous physicochemical properties.[][8] This technical guide provides an in-depth exploration of the mechanism of PROTACs featuring PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

The Core Mechanism of PROTACs

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[9] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the proteasome, a cellular machinery responsible for protein catabolism.[9][10] A key feature of this process is its catalytic nature; once the protein is degraded, the PROTAC is released and can engage another target protein and E3 ligase, enabling potent degradation at sub-stoichiometric concentrations.[3][6]

The linker connecting the two ligands plays a pivotal role in this process. Its length, flexibility, and chemical composition directly impact the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[11][12]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Released Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->E3 Recycles Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

The Strategic Importance of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units and offer several advantages in PROTAC design:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG linker, with its ether oxygens acting as hydrogen bond acceptors, significantly improves the water solubility of the entire molecule.[5][10][13] This is crucial for handling, formulation, and can improve oral absorption.[8][13]

  • Improved Physicochemical Properties: The inclusion of PEG and alkyl motifs allows for the fine-tuning of key drug-like properties such as topological polar surface area (TPSA) and lipophilicity.[3][5]

  • Modulation of Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous.[5] They can adopt folded conformations that shield their polar surface area, creating a more compact structure that can more easily traverse the cell membrane.[5] However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can decrease cellular uptake.[5]

  • Tunable Length and Flexibility: The length of the PEG linker can be easily and systematically varied, which is critical for optimizing the geometry of the ternary complex.[8][14] This flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[6]

The Critical Role of Linker Length in Degradation Efficacy

The length of the PEG linker is a paramount parameter that directly dictates the formation and stability of the ternary complex.[5]

  • Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable and productive ternary complex.[5][15]

  • Too Long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, leading to inefficient ubiquitination.[5][15]

Systematic studies have demonstrated that there is often an optimal linker length for a given POI and E3 ligase pair to achieve maximal degradation.

Linker_Length_Impact cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker Short_Linker Steric Hindrance No_Complex No Ternary Complex Short_Linker->No_Complex Optimal_Linker Productive Conformation Stable_Complex Stable Ternary Complex Optimal_Linker->Stable_Complex Long_Linker Inefficient Ubiquitination Unstable_Complex Unstable Ternary Complex Long_Linker->Unstable_Complex Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis

References

A Technical Guide to the Application of DNP-NH-PEG4-C2-Boc in Novel Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of DNP in Immunoassays

The 2,4-Dinitrophenyl (DNP) group is a well-established and widely utilized hapten in the field of immunology and diagnostics.[1] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2][3] The utility of DNP in immunoassays stems from its high immunogenicity and the fact that it is not endogenously found in biological systems, thereby minimizing non-specific background signals.[1] This makes DNP an ideal tool for developing highly specific and sensitive immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA), where it can be used to detect and quantify a wide range of analytes.[1][4] Anti-DNP antibodies, which exhibit high affinity and specificity, are readily available and are crucial components in these assay systems.[1][5]

DNP-NH-PEG4-C2-Boc: A Versatile Tool for Immunoassay Innovation

This compound is a heterobifunctional molecule that incorporates the DNP hapten, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. While this molecule is often marketed as a PROTAC linker, its components make it highly suitable for adaptation in the development of novel immunoassays.

  • DNP Moiety: Serves as the antigenic determinant for specific recognition by anti-DNP antibodies.

  • PEG4 Linker: The tetra-polyethylene glycol spacer offers several advantages in immunoassay design. It increases the hydrophilicity of the conjugate, which can reduce non-specific binding and aggregation.[5] The flexible nature of the PEG chain also provides steric separation between the DNP hapten and the carrier molecule or solid phase, enhancing the accessibility of the hapten for antibody binding. The length of the spacer arm has been shown to be a critical factor in the performance of hapten-based immunoassays, with optimal lengths leading to stronger antibody responses and improved assay sensitivity.[6]

  • C2-Amine with Boc Protection: The terminal amine group, protected by a tert-butyloxycarbonyl (Boc) group, provides a reactive handle for covalent conjugation to a variety of substrates after a straightforward deprotection step. This allows for the controlled attachment of the DNP-PEG construct to carrier proteins (to create immunogens or coating antigens) or to solid surfaces like microtiter plates.

Principle of a DNP-Based Competitive Immunoassay

A common and effective format for hapten detection is the competitive immunoassay. The principle of this assay revolves around the competition between a labeled hapten and an unlabeled hapten (the analyte in the sample) for a limited number of specific antibody binding sites.

A potential workflow for a competitive ELISA using a conjugate derived from this compound is as follows:

  • Immobilization of Anti-DNP Antibody: A microtiter plate is coated with a specific anti-DNP antibody.

  • Competitive Binding: The sample containing the analyte of interest (which is or is conjugated to DNP) is incubated in the well along with a known amount of a DNP-PEG-enzyme conjugate. The free DNP in the sample and the DNP-PEG-enzyme conjugate compete for binding to the immobilized anti-DNP antibodies.

  • Washing: Unbound reagents are washed away.

  • Signal Generation: A substrate for the enzyme is added. The enzyme converts the substrate into a measurable signal (e.g., colorimetric, fluorometric, or chemiluminescent).

  • Detection: The intensity of the signal is measured. The signal intensity is inversely proportional to the concentration of the DNP analyte in the sample. A lower signal indicates a higher concentration of the analyte in the sample, as it has outcompeted the DNP-PEG-enzyme conjugate for antibody binding sites.

Data Presentation

The following tables summarize representative quantitative data from DNP-based immunoassays. While specific data for this compound is not yet published in the context of immunoassays, these values from similar DNP-conjugate systems provide a benchmark for expected performance.

Table 1: Performance Characteristics of a DNP Competitive ELISA

ParameterValueReference
Detection Limit (Fluorogenic Substrate)10 fmol[4]
Detection Limit (Chromogenic Substrate)500 fmol[4]
Assay FormatCompetitive[4]

Table 2: Representative Standard Curve Data for an Anti-DNP IgG ELISA

Standard Concentration (U/mL)Optical Density (450 nm)
1002.850
501.950
251.100
12.50.600
6.250.350
3.1250.200
00.050
Data is hypothetical and for illustrative purposes, based on typical ELISA standard curves.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine, making the DNP-PEG linker ready for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas stream or rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA under a gentle stream of nitrogen or by rotary evaporation.

  • The resulting product, DNP-NH-PEG4-C2-NH2, will be a TFA salt. For subsequent conjugation reactions that are pH-sensitive, the TFA salt can be neutralized by dissolving the residue in a minimal amount of organic solvent and adding a mild base (e.g., N,N-Diisopropylethylamine - DIPEA) until the pH is neutral.

Protocol 2: Conjugation of Deprotected DNP-NH-PEG4-C2-NH2 to a Carrier Protein using EDC/NHS Chemistry

This protocol details the conjugation of the DNP-PEG linker to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to create an immunogen or a coating antigen. This method targets the carboxyl groups on the protein.

Materials:

  • Deprotected DNP-NH-PEG4-C2-NH2 (from Protocol 1)

  • Carrier protein (e.g., BSA, KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting column or dialysis cassette (10 kDa MWCO)

Procedure:

  • Dissolve the carrier protein in Activation Buffer to a concentration of 5-10 mg/mL.

  • Add EDC and NHS to the carrier protein solution. The molar ratio of EDC and NHS to the protein should be optimized, but a starting point of 40:1 and 20:1, respectively, can be used.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

  • Dissolve the deprotected DNP-NH-PEG4-C2-NH2 in Coupling Buffer.

  • Add the DNP-PEG linker solution to the activated protein solution. A molar excess of the linker (e.g., 20-50 fold) is recommended.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Determine the concentration of the final DNP-protein conjugate using a protein assay (e.g., BCA assay). The degree of DNP incorporation can be estimated by measuring the absorbance at the characteristic wavelength for DNP (around 360 nm).

Protocol 3: Indirect Competitive ELISA for a DNP-labeled Analyte

This protocol outlines a general procedure for a competitive ELISA to detect a DNP-labeled analyte in a sample.

Materials:

  • Microtiter plate

  • Anti-DNP antibody

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • DNP-protein conjugate for coating (e.g., DNP-BSA from Protocol 2)

  • Sample containing the DNP-analyte

  • Enzyme-labeled anti-DNP antibody (e.g., anti-DNP-HRP)

  • Enzyme substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the DNP-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competition: Add 50 µL of the sample or standard and 50 µL of the enzyme-labeled anti-DNP antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of the enzyme substrate to each well. Incubate in the dark for an appropriate time (e.g., 15-30 minutes) for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the DNP standard. Determine the concentration of the DNP-analyte in the samples by interpolating from the standard curve.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_preparation Conjugate Preparation cluster_elisa Competitive ELISA dnp_boc This compound deprotection Boc Deprotection (TFA) dnp_boc->deprotection dnp_amine DNP-NH-PEG4-C2-NH2 deprotection->dnp_amine conjugation EDC/NHS Conjugation dnp_amine->conjugation carrier Carrier Protein (e.g., BSA) carrier->conjugation dnp_conjugate DNP-PEG-Protein Conjugate conjugation->dnp_conjugate coating Coat with DNP-Conjugate dnp_conjugate->coating plate Microtiter Plate plate->coating blocking Block Non-specific Sites coating->blocking competition Add Sample (Free DNP) & Anti-DNP-HRP Antibody blocking->competition wash1 Wash competition->wash1 develop Add TMB Substrate wash1->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read

Caption: Workflow for DNP-conjugate preparation and use in a competitive ELISA.

logical_relationship analyte DNP-Analyte in Sample antibody Immobilized Anti-DNP Antibody analyte->antibody Competes with conjugate DNP-PEG-Enzyme Conjugate conjugate->antibody Binds to signal Signal Intensity antibody->signal Generates

Caption: Competitive binding principle in a DNP-based immunoassay.

References

Exploring the Immunogenicity of DNP-Conjugated Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the immunogenicity of 2,4-Dinitrophenyl (DNP)-conjugated compounds. DNP is a widely used hapten in immunological studies due to its ability to elicit a robust and specific immune response when conjugated to a carrier protein. Understanding the mechanisms and experimental evaluation of this response is crucial for researchers in immunology, vaccine development, and drug discovery. This guide details the core principles of DNP-hapten immunogenicity, provides detailed experimental protocols for its assessment, presents quantitative data from relevant studies, and visualizes key immunological pathways and experimental workflows.

Core Concepts in DNP-Compound Immunogenicity

The immunogenicity of DNP-conjugated compounds is primarily governed by the hapten-carrier effect . DNP, as a small molecule (hapten), is not immunogenic on its own. However, when covalently bound to a larger carrier molecule, typically a protein, it becomes immunogenic. The immune system recognizes the DNP hapten as a novel epitope in the context of the carrier protein.

The nature of the immune response to DNP-conjugated compounds is influenced by several factors:

  • The Carrier Protein: The choice of carrier protein significantly impacts the magnitude and type of the immune response. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Ovalbumin (OVA), and Bovine Serum Albumin (BSA). Highly immunogenic carriers like KLH tend to elicit stronger anti-DNP antibody responses.[1]

  • Degree of DNP Conjugation: The number of DNP molecules conjugated to the carrier protein (hapten density) is a critical determinant of the immune outcome. A higher degree of conjugation does not always lead to a stronger immune response and can sometimes induce tolerance.[1]

  • Adjuvants: The use of adjuvants in immunization protocols can significantly enhance the immune response to DNP-conjugated compounds by stimulating innate immunity.

The immune response to a DNP-protein conjugate involves the coordinated action of B cells, T cells, and antigen-presenting cells (APCs). B cells with B cell receptors (BCRs) specific for DNP recognize and internalize the DNP-carrier conjugate. The carrier protein is then processed and its peptides are presented on MHC class II molecules to helper T cells. These activated helper T cells, in turn, provide signals to the B cells, leading to their proliferation, differentiation into plasma cells, and the production of anti-DNP antibodies.

Quantitative Analysis of Immune Responses to DNP-Conjugated Compounds

The following tables summarize quantitative data from various studies, illustrating the typical immune responses observed after immunization with DNP-conjugated compounds.

Table 1: Anti-DNP Antibody Titers Following Immunization

DNP ConjugateAnimal ModelAdjuvantTimepointAntibody IsotypeTiter/ConcentrationReference
DNP-KLHHyenaWith AdjuvantDay 28IgG~140 µg/ml[2]
DNP-KLHHyenaWithout AdjuvantDay 28IgG~60 µg/ml[2]
DNP-KLHHyenaWith AdjuvantDay 28IgM~40 µg/ml[2]
DNP-KLHHyenaWithout AdjuvantDay 28IgM~20 µg/ml[2]
DNP-OVAMouse (WT)Alum3 weeks post-immunizationIgE~1000 (PCA titer)[3]
DNP-OVAMouse (WT)Alum3 weeks post-immunizationIgG1~20 µg/ml[3]
DNP-OVAMouse (IFN-γ KO)Alum3 weeks post-immunizationIgE~1200 (PCA titer)[4]
DNP-OVAMouse (IFN-γ KO)Alum3 weeks post-immunizationIgG1~25 µg/ml[4]

Table 2: Cytokine Production in Response to DNP-Conjugated Compounds

DNP ConjugateCell TypeIn Vitro/In VivoCytokineConcentration/ResponseReference
DNP-BSAMouse LN CellsIn VitroIFN-γSignificantly inhibited by epicutaneous immunization[5]
DNP-BSAMouse LN CellsIn VitroIL-12Significantly inhibited by epicutaneous immunization[5]
DNP-BSAMouse LN CellsIn VitroTNF-αSignificantly inhibited by epicutaneous immunization[5]
Influenza VaccineHuman Whole BloodIn VitroIFN-γIncreased post-vaccination in naïve subjects[6][7]
Influenza VaccineHuman Whole BloodIn VitroIL-4Increased post-vaccination in naïve subjects[6][7]

Table 3: Cellular Responses Following DNP-Compound Immunization

DNP ConjugateAnimal ModelCell PopulationChangeMethodReference
DNP-BSAMouseCD4+CD25+FoxP3+ T cellsIncreased in subcutaneous LNsFlow Cytometry[5]
Tdap VaccineHumanIgG1 Plasma CellsPeaked at day 7 post-vaccinationFlow Cytometry[8]
Tdap VaccineHumanIgG1 Memory B cellsMaximum expansion at days 7-28Flow Cytometry[8]
Tdap VaccineHumanIgA1 Memory B cellsMaximum expansion at days 7-28Flow Cytometry[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunogenicity of DNP-conjugated compounds.

Immunization Protocol (Mouse Model)
  • Antigen Preparation: Dissolve the DNP-conjugated protein (e.g., DNP-KLH, DNP-OVA) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

  • Adjuvant Emulsion: If using an adjuvant such as Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for booster immunizations, prepare a 1:1 emulsion of the antigen solution and the adjuvant. Draw equal volumes of the antigen solution and adjuvant into two separate syringes connected by a stopcock. Force the mixture back and forth between the syringes until a stable, thick emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization: Anesthetize the mice (e.g., using isoflurane). For the primary immunization, inject 100 µL of the antigen-adjuvant emulsion subcutaneously at two sites on the back (50 µL per site). This typically corresponds to a dose of 50 µg of the DNP-conjugate per mouse.

  • Booster Immunizations: Administer booster immunizations at 2-3 week intervals. For boosters, use the same dose of the DNP-conjugate emulsified in IFA.

  • Serum Collection: Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., pre-immunization, and 7-14 days after each booster). Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum. Store the serum at -20°C or -80°C.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibodies
  • Plate Coating: Coat a 96-well high-binding ELISA plate with a DNP-conjugated protein different from the one used for immunization (e.g., coat with DNP-BSA if mice were immunized with DNP-KLH) to ensure hapten-specific antibody detection. Dilute the coating antigen to 5 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA or 5% non-fat dry milk) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Prepare serial dilutions of the mouse serum samples in blocking buffer. Add 100 µL of the diluted serum to the appropriate wells. Include a negative control (serum from a non-immunized mouse) and a positive control (a previously characterized anti-DNP antibody). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse antibody isotype you wish to detect (e.g., anti-mouse IgG, IgG1, IgG2a, IgM, or IgE) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background.

Enzyme-Linked Immunospot (ELISpot) Assay for Anti-DNP Antibody-Secreting Cells
  • Plate Preparation: Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.

  • Plate Coating: Coat the wells with 100 µL of DNP-BSA at 10 µg/mL in sterile PBS. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with sterile PBS. Block the membrane with 200 µL of complete RPMI-1640 medium (containing 10% fetal bovine serum) for at least 30 minutes at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Resuspend the cells in complete RPMI-1640 medium. Remove the blocking medium from the ELISpot plate and add the cells in a serial dilution (e.g., starting from 1x10⁶ cells/well).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Washing: Wash the plate twice with PBS, followed by three washes with PBS containing 0.05% Tween-20 (PBS-T).

  • Detection Antibody: Add 100 µL of biotinylated anti-mouse IgG (or other isotype-specific) detection antibody diluted in PBS with 1% BSA. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with PBS-T.

  • Streptavidin-Enzyme Conjugate: Add 100 µL of streptavidin-alkaline phosphatase (AP) or streptavidin-HRP diluted in PBS with 1% BSA. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBS-T, followed by a final wash with PBS.

  • Spot Development: Add 100 µL of BCIP/NBT (for AP) or AEC (for HRP) substrate. Monitor the development of spots.

  • Stop Development: Stop the reaction by washing thoroughly with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Each spot represents a single anti-DNP antibody-secreting cell.

Flow Cytometry for B Cell Activation
  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells from immunized and control mice.

  • Fc Receptor Blocking: Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide). Add an anti-mouse CD16/CD32 antibody (Fc block) and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining: Add a cocktail of fluorescently-conjugated antibodies to the cells. A typical panel to identify activated B cells would include:

    • Anti-B220 (or CD19) to identify B cells.

    • Anti-CD69 as an early activation marker.

    • Anti-CD86 as a co-stimulatory molecule upregulated upon activation.

    • A viability dye (e.g., Propidium Iodide or a fixable viability dye) to exclude dead cells.

  • Incubation: Incubate the cells for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000 to 500,000) for robust analysis.

  • Data Analysis:

    • Gating Strategy:

      • Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).

      • Exclude doublets using FSC-A versus FSC-H.

      • Gate on live cells using the viability dye.

      • From the live singlet lymphocyte population, identify B cells by gating on B220⁺ (or CD19⁺) cells.

      • Within the B cell gate, analyze the expression of CD69 and CD86 by creating quadrant plots.

    • Quantification: Determine the percentage of B cells expressing CD69 and/or CD86. The mean fluorescence intensity (MFI) of these markers can also be used as a measure of the level of activation.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of DNP-conjugated compound immunogenicity.

Signaling Pathways

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Helper T Cell MHC_Peptide pMHC-II TCR TCR MHC_Peptide->TCR CD4 CD4 MHC_Peptide->CD4 B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck Signal 1 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 RasGRP RasGRP DAG->RasGRP PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin Ca2+ release Ras Ras RasGRP->Ras NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 Cytokine_Production Cytokine Production (e.g., IL-2, IL-4, IFN-γ) NFkB->Cytokine_Production activate transcription NFAT NFAT Calcineurin->NFAT NFAT->Cytokine_Production activate transcription AP1->Cytokine_Production activate transcription

Caption: Helper T cell activation by an antigen-presenting cell.

B_Cell_Activation cluster_Antigen Antigen cluster_B_Cell B Cell cluster_T_Cell Activated Helper T Cell DNP_Carrier DNP-Carrier Conjugate BCR DNP-specific BCR DNP_Carrier->BCR binds Internalization Internalization & Processing BCR->Internalization Syk Syk BCR->Syk cross-linking pMHC_II pMHC-II (Carrier Peptide) Internalization->pMHC_II CD40L CD40L CD40 CD40 CD40->CD40L T-B Collaboration BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Signaling_Cascade Signaling Cascade PLCg2->Signaling_Cascade Transcription_Factors Transcription Factors (NF-κB, NFAT, AP-1) Signaling_Cascade->Transcription_Factors Proliferation_Differentiation Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation Cytokines Cytokines (IL-4, IL-5) Cytokines->Proliferation_Differentiation

Caption: T-dependent B cell activation by a DNP-carrier conjugate.

Antigen_Presentation cluster_Extracellular Extracellular Space cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) DNP_Carrier DNP-Carrier Conjugate Endosome Endosome DNP_Carrier->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome fuses with Peptides Carrier Peptides Lysosome->Peptides Protein Degradation MIIC MIIC/MVB Peptides->MIIC ER Endoplasmic Reticulum MHC_II MHC Class II ER->MHC_II Invariant_Chain Invariant Chain ER->Invariant_Chain MHC_II_CLIP MHC-II-CLIP MHC_II->MHC_II_CLIP associates with Invariant Chain Invariant_Chain->MHC_II_CLIP CLIP CLIP Peptide_Loading Peptide Loading CLIP->Peptide_Loading HLA-DM facilitates CLIP removal MHC_II_CLIP->MIIC transport to MIIC->CLIP Invariant Chain degraded to CLIP MIIC->Peptide_Loading HLA-DM facilitates CLIP removal HLA_DM HLA-DM HLA_DM->Peptide_Loading HLA-DM facilitates CLIP removal pMHC_II_complex pMHC-II Complex Peptide_Loading->pMHC_II_complex Cell_Surface Cell Surface pMHC_II_complex->Cell_Surface transport to

Caption: MHC Class II antigen presentation pathway for DNP-carrier conjugates.

Experimental Workflows

ELISA_Workflow Immunization Immunize Mouse with DNP-KLH Serum_Collection Collect Serum (Pre- and Post-Immunization) Immunization->Serum_Collection Add_Serum Add Diluted Mouse Serum Serum_Collection->Add_Serum Plate_Coating Coat Plate with DNP-BSA Blocking Block Plate Plate_Coating->Blocking Blocking->Add_Serum Add_Secondary_Ab Add HRP-conjugated Anti-Mouse IgG Add_Serum->Add_Secondary_Ab Add_Substrate Add TMB Substrate Add_Secondary_Ab->Add_Substrate Stop_and_Read Stop Reaction & Read Absorbance at 450nm Add_Substrate->Stop_and_Read Data_Analysis Calculate Antibody Titer Stop_and_Read->Data_Analysis

Caption: ELISA workflow for detecting anti-DNP antibodies.

Flow_Cytometry_Workflow Immunization Immunize Mouse with DNP-Conjugate Cell_Harvest Harvest Splenocytes/ Lymph Node Cells Immunization->Cell_Harvest Fc_Block Block Fc Receptors Cell_Harvest->Fc_Block Surface_Stain Stain with Fluorescent Antibodies (Anti-B220, Anti-CD69, Anti-CD86) Fc_Block->Surface_Stain Data_Acquisition Acquire on Flow Cytometer Surface_Stain->Data_Acquisition Gating Gating Strategy: 1. Lymphocytes 2. Singlets 3. Live Cells 4. B Cells (B220+) Data_Acquisition->Gating Analysis Analyze Activation Markers (% CD69+, % CD86+) Gating->Analysis

Caption: Flow cytometry workflow for analyzing B cell activation.

Conclusion

DNP-conjugated compounds remain an invaluable tool in immunology for studying fundamental principles of the humoral immune response. The ability to precisely control the hapten and carrier components allows for detailed investigations into the mechanisms of B cell activation, T cell help, and antibody production. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design, execute, and interpret studies on the immunogenicity of these and other haptenated molecules. The careful application of these techniques will continue to advance our understanding of adaptive immunity and aid in the development of novel vaccines and immunotherapies.

References

Core Principles of Hapten Use in Immunology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of haptens in immunology. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the mechanisms of hapten-induced immunogenicity, practical guidance on experimental design, and detailed protocols for key immunological assays.

Introduction to Haptens

A hapten is a small molecule that, by itself, is incapable of eliciting an immune response.[1][2] These molecules lack the necessary size and complexity to be recognized by the immune system as foreign. However, when a hapten covalently binds to a larger carrier molecule, typically a protein, it forms a hapten-carrier conjugate that is immunogenic.[1][3] The term "hapten" is derived from the Greek word "haptein," which means "to fasten," reflecting this essential characteristic of binding to a carrier to become immunologically active.[1]

The carrier protein provides the necessary epitopes to engage T-helper cells, which in turn help to activate B-cells that recognize the hapten.[4][5] This cooperative interaction leads to the production of antibodies specific to the hapten. This principle, known as the hapten-carrier effect, is a cornerstone of immunology and has been instrumental in the development of vaccines and various immunoassays.[5]

Haptens are diverse in nature and include a wide range of substances such as drugs (e.g., penicillin), hormones, toxins, and environmental pollutants.[1][6] The ability of these small molecules to become immunogenic upon binding to host proteins is the underlying mechanism for many allergic reactions and drug-induced autoimmune diseases.[7][8]

The Hapten-Carrier Effect and Immune Response

The immunogenicity of a hapten-carrier conjugate is dependent on a T-cell-dependent immune response.[9] The process begins with the uptake of the conjugate by antigen-presenting cells (APCs), such as macrophages or dendritic cells.[9] Inside the APC, the carrier protein is processed into smaller peptides, which are then presented on the surface of the APC by Major Histocompatibility Complex (MHC) class II molecules.[4][9]

T-helper cells with receptors that recognize these carrier-derived peptides become activated.[4] Simultaneously, B-cells with surface receptors (antibodies) that specifically recognize the hapten portion of the conjugate also internalize the entire complex.[4][5] The B-cell then processes the carrier protein and presents its peptides on its own MHC class II molecules.

The activated T-helper cell can then recognize the peptide-MHC complex on the B-cell surface, leading to the delivery of co-stimulatory signals to the B-cell.[4] This T-cell help is crucial for the B-cell to undergo clonal expansion and differentiate into plasma cells, which secrete large quantities of hapten-specific antibodies, and memory B-cells, which provide long-term immunity.

Hapten_Carrier_Effect cluster_APC Antigen Presenting Cell (APC) cluster_B_Cell B-Cell APC APC MHC_II_Carrier MHC II + Carrier Peptide APC->MHC_II_Carrier Processes Carrier T_Helper_Cell T-Helper Cell MHC_II_Carrier->T_Helper_Cell Activation B_Cell B-Cell BCR B-Cell Receptor (Recognizes Hapten) B_Cell->BCR MHC_II_B MHC II + Carrier Peptide B_Cell->MHC_II_B Presents Carrier Peptide Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B-Cell B_Cell->Memory_B_Cell Differentiation Hapten_Carrier Hapten-Carrier Conjugate Hapten_Carrier->APC Uptake Hapten_Carrier->B_Cell Binding T_Helper_Cell->B_Cell Co-stimulation via MHC II Recognition Hapten_Antibodies Hapten-Specific Antibodies Plasma_Cell->Hapten_Antibodies Secretion

Figure 1: The Hapten-Carrier Effect Signaling Pathway.

Quantitative Aspects of Hapten-Carrier Conjugates

The immunogenicity of a hapten-carrier conjugate is significantly influenced by the hapten density, which is the number of hapten molecules conjugated to a single carrier protein molecule. The optimal hapten density for eliciting a robust antibody response can vary depending on the hapten and the carrier protein used.

Carrier ProteinHaptenHapten-to-Carrier Molar Ratio (Input)Resulting Hapten DensityResulting Anti-Hapten Antibody TiterReference
Bovine Serum Albumin (BSA)Atrazine derivative5:13Moderate[10]
Bovine Serum Albumin (BSA)Atrazine derivative10:15Moderate[10]
Bovine Serum Albumin (BSA)Atrazine derivative20:110High[10]
Bovine Serum Albumin (BSA)Atrazine derivative40:114High[10]
Bovine Serum Albumin (BSA)Atrazine derivative100:117High[10]
Tetanus Toxoid (TT)Heroin Hapten (MorHap)5:1~5Lower[9]
Tetanus Toxoid (TT)Heroin Hapten (MorHap)≥30:1≥30High (0.2 - 1.5 mg/mL)[9][11]
CRM197Heroin Hapten (MorHap)10:1 - 15:110-15High (0.4 - 1.5 mg/mL)[9][11]
Human Serum Albumin (HSA)Tn Glycopeptide7:14High IgG[12]
Human Serum Albumin (HSA)Tn Glycopeptide100:123High IgG[12]
Ovalbumin (OVA)gp100 peptideN/AN/A168 (mean titer)[13]
Ovalbumin (OVA)gp100-MBA conjugateN/AN/AUndetectable (anti-carrier) / 2000 (anti-hapten)[13]

Experimental Protocols

Hapten-Carrier Conjugation

The choice of conjugation chemistry depends on the functional groups available on the hapten and the carrier protein.[14] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[1]

This method couples carboxyl groups on the hapten to primary amines on the carrier protein.[3][14]

Materials:

  • Carrier protein (e.g., BSA, KLH)

  • Hapten with a carboxyl group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation Buffer: 0.1M MES, pH 4.5-5.0

  • Quenching Solution: Hydroxylamine (B1172632) or 2-mercaptoethanol

  • Desalting column

Procedure:

  • Carrier Protein Preparation: Dissolve 2 mg of the carrier protein in 200 µL of Conjugation Buffer.[3][15]

  • Hapten Preparation: Dissolve 1-2 mg of the hapten in 500 µL of Conjugation Buffer.[3][15]

  • Activation:

    • For BSA or OVA: Dissolve 10 mg of EDC in 1 mL of ultrapure water and immediately add 100 µL to the carrier-hapten solution.[3][15]

    • For KLH: Dissolve 10 mg of EDC in 1 mL of ultrapure water and immediately add 50 µL to the carrier-hapten solution.[3][15]

    • To improve efficiency and stability, add NHS or Sulfo-NHS to a final concentration of ~5 mM along with EDC (~2 mM).[15]

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[3][15]

  • Quenching (Optional but Recommended): Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[15]

  • Purification: Purify the conjugate using a desalting column to remove excess reagents.[3][15]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.

This method crosslinks primary amine groups on both the hapten and the carrier protein.[4][16]

Materials:

  • Carrier protein (e.g., BSA, KLH)

  • Hapten with an amine group

  • Glutaraldehyde (B144438) solution (e.g., 25%)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Solution Preparation: Dissolve the carrier protein and the hapten in PBS.

  • Crosslinking: Slowly add glutaraldehyde to the solution to a final concentration of approximately 0.1-0.5%.

  • Reaction: Incubate the mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add a quenching agent such as glycine (B1666218) or Tris to a final concentration of about 100 mM to block any unreacted glutaraldehyde.

  • Purification: Purify the conjugate by dialysis against PBS to remove unreacted components.

  • Storage: Store the purified conjugate at 4°C or -20°C.

Conjugation_Workflows cluster_EDC_NHS EDC/NHS Conjugation Workflow cluster_Glutaraldehyde Glutaraldehyde Conjugation Workflow EDC_Start Hapten (-COOH) + Carrier (-NH2) EDC_Activate Activate Hapten with EDC/NHS EDC_Start->EDC_Activate EDC_React React with Carrier EDC_Activate->EDC_React EDC_Purify Purify Conjugate EDC_React->EDC_Purify Glut_Start Hapten (-NH2) + Carrier (-NH2) Glut_Crosslink Add Glutaraldehyde Glut_Start->Glut_Crosslink Glut_React Incubate Glut_Crosslink->Glut_React Glut_Quench Quench Reaction Glut_React->Glut_Quench Glut_Purify Purify Conjugate Glut_Quench->Glut_Purify

Figure 2: Hapten-Carrier Conjugation Workflows.
Determination of Hapten Density

Accurately determining the hapten density is crucial for reproducible results.

Methods:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a direct and accurate method that measures the mass difference between the unconjugated carrier and the hapten-carrier conjugate.[17][18]

  • Spectrophotometric Methods: If the hapten has a unique absorbance spectrum, the hapten density can be estimated using the Beer-Lambert law.[19]

  • Trinitrobenzene Sulfonic Acid (TNBS) Assay: This colorimetric assay quantifies the number of free primary amines on the carrier protein before and after conjugation. The difference corresponds to the number of haptens conjugated to lysine (B10760008) residues.[17]

Immunization Protocol

Materials:

  • Hapten-carrier conjugate

  • Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, Freund's Incomplete Adjuvant for booster immunizations)

  • Saline or PBS

  • Experimental animals (e.g., mice, rabbits)

Procedure:

  • Immunogen Preparation: Emulsify the hapten-carrier conjugate with an equal volume of adjuvant. A typical dose for mice is 25-50 µg of the conjugate per injection.[13]

  • Primary Immunization (Day 0): Inject the emulsion subcutaneously or intraperitoneally into the animals.[20]

  • Booster Immunizations: Administer booster injections of the conjugate emulsified in incomplete Freund's adjuvant at 2-3 week intervals.[6][13]

  • Serum Collection: Collect blood samples (e.g., via tail bleed for mice) approximately 7-10 days after each booster injection to monitor the antibody titer.[6]

  • Final Bleed: Once a high antibody titer is achieved, perform a terminal bleed to collect a larger volume of antiserum.

Indirect Competitive ELISA for Hapten-Specific Antibodies

This assay is used to determine the concentration and specificity of anti-hapten antibodies in a sample.

Materials:

  • Hapten conjugated to a different carrier protein (coating antigen) than the one used for immunization (e.g., hapten-BSA if immunized with hapten-KLH)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Antiserum (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Free hapten (for competition)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[13]

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[13]

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the free hapten standard.

    • Prepare a fixed dilution of the antiserum.

    • In a separate plate or tubes, pre-incubate the diluted antiserum with the serial dilutions of the free hapten for 1-2 hours.

  • Primary Antibody Incubation: Add the pre-incubated antibody-hapten mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[21]

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Addition: Add the substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The concentration of hapten in the sample is inversely proportional to the signal. A standard curve is generated by plotting the absorbance against the logarithm of the free hapten concentration.

ELISA_Workflow Start Start Coat Coat Plate with Hapten-Carrier 2 Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Pre_Incubate Pre-incubate Anti-Hapten Ab with Free Hapten Wash2->Pre_Incubate Add_Primary Add Ab/Hapten Mixture to Plate Pre_Incubate->Add_Primary Wash3 Wash Add_Primary->Wash3 Add_Secondary Add Enzyme-Conjugated Secondary Ab Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance Stop->Read End End Read->End

Figure 3: Indirect Competitive ELISA Workflow.

Applications in Research and Drug Development

The principles of hapten immunology have wide-ranging applications:

  • Vaccine Development: Hapten-carrier conjugates are used to develop vaccines against non-immunogenic targets, such as drugs of abuse (e.g., nicotine (B1678760), opioids) and toxins.[6][]

  • Immunoassays: Haptens are fundamental to the development of sensitive and specific immunoassays (e.g., ELISA, radioimmunoassay) for the detection and quantification of small molecules like hormones, drugs, and environmental pollutants.[][23]

  • Allergy and Toxicology Research: Haptens are used to study the mechanisms of allergic contact dermatitis and other hypersensitivity reactions.[8] In drug development, understanding the potential of a drug candidate to act as a hapten is crucial for assessing its immunotoxicological risk.

  • Monoclonal Antibody Production: Immunization with hapten-carrier conjugates is the standard method for generating monoclonal antibodies against small molecules for research, diagnostic, and therapeutic purposes.[24]

Conclusion

Haptens, despite their inability to independently elicit an immune response, are powerful tools in immunology. The hapten-carrier effect provides a robust mechanism for generating specific antibodies against a vast array of small molecules. A thorough understanding of the principles of hapten-carrier conjugation, immunization strategies, and immunoassay development is essential for researchers and professionals in immunology and drug development. The methodologies and quantitative data presented in this guide offer a solid foundation for the successful application of haptens in these fields.

References

DNP-NH-PEG4-C2-Boc: A Versatile Tool for Probing Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-NH-PEG4-C2-Boc is a chemical probe that, while primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), possesses a modular structure amenable to a wider range of applications in the study of protein-ligand interactions. This guide details the core attributes of this molecule and provides comprehensive, adaptable protocols for its use in two powerful biophysical techniques: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP). By leveraging the well-characterized interaction between the dinitrophenyl (DNP) hapten and anti-DNP antibodies, this molecule can serve as a versatile tool for assay development, screening, and the characterization of molecular binding events.

Introduction: Deconstructing this compound

The utility of this compound in studying protein-ligand interactions stems from its distinct chemical moieties, each serving a specific function.

  • Dinitrophenyl (DNP) Group: The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein.[1] Crucially for biophysical assays, it is recognized with high affinity and specificity by anti-DNP antibodies. This predictable and strong interaction makes the DNP group an excellent model ligand for establishing and validating binding assays.

  • Polyethylene (B3416737) Glycol (PEG) Linker: The molecule incorporates a tetra-unit polyethylene glycol (PEG4) chain. PEG linkers are widely used in bioconjugation to provide a flexible, hydrophilic spacer between two molecular entities.[2][3][4] This spacer minimizes steric hindrance and improves the solubility of the conjugate, which is often crucial for maintaining the biological activity of the interacting partners.[5]

  • C2-Amine Linker: A short alkyl chain further extends the spacer and terminates in an amine group.

  • tert-Butyloxycarbonyl (Boc) Protecting Group: The terminal amine is protected by a Boc group, a common protecting group in organic synthesis.[6][7] This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine.[8] This primary amine is the key to conjugating the molecule to sensor surfaces or reporter molecules like fluorophores.

While its most prominent application is in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ligase ligand,[9][10] the inherent properties of its components allow for its adaptation in broader protein-ligand studies.

Core Applications in Protein-Ligand Interaction Studies

By removing the Boc protecting group, the exposed primary amine on the DNP-NH-PEG4-C2-NH2 molecule can be used for various conjugation strategies, enabling its use in multiple assay formats.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[11][12] In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response.[13]

The deprotected DNP-NH-PEG4-C2-NH2 can be covalently immobilized onto a sensor chip surface via its primary amine. This DNP-functionalized surface can then be used to study the binding of anti-DNP antibodies or other DNP-binding proteins. This setup is ideal for:

  • Kinetic Analysis: Determining association (ka) and dissociation (kd) rates of a protein binding to the DNP ligand.

  • Affinity Determination: Calculating the equilibrium dissociation constant (KD) of the interaction.

  • Competitive Assays: Assessing the ability of other small molecules to compete with the immobilized DNP for binding to a target protein.

Fluorescence Polarization (FP)

FP is a solution-based technique used to investigate molecular interactions.[4] It relies on the principle that when a small fluorescently labeled molecule (tracer) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When the tracer binds to a much larger molecule (e.g., a protein), its tumbling is slowed, and the emitted light remains more polarized.[14]

For FP assays, the deprotected DNP-NH-PEG4-C2-NH2 would first be conjugated to a suitable fluorophore. This DNP-fluorophore conjugate can then be used as a tracer in binding assays with anti-DNP antibodies or other DNP-binding proteins. This approach is well-suited for:

  • Direct Binding Assays: Titrating a protein of interest against a fixed concentration of the DNP-fluorophore tracer to determine the binding affinity (KD).

  • Competitive Binding Assays: Screening for inhibitors that compete with the DNP-fluorophore tracer for binding to the target protein. This allows for the determination of the inhibitor's potency (IC50).[2]

Quantitative Data Presentation

The following tables summarize representative quantitative data for DNP-antibody interactions obtained from SPR and FP assays. These values can serve as a benchmark for researchers developing their own assays.

Table 1: Representative Kinetic and Affinity Data from SPR

Interacting Pairka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Reference
Anti-DNP IgE - DNP-decorated DNA nanostructureNot Reported~2.6 x 10⁻³Not Reported[15]
Anti-DNP IgG - DNP-decorated DNA nanostructureNot Reported~2.1 x 10⁻⁴Not Reported[15]
Anti-DNP Antibody - DNP-LysineNot ReportedNot Reported~10 - 100[16][17]

Table 2: Representative Data from Fluorescence Polarization Competitive Assay

Target ProteinTracer (DNP-Fluorophore)Competitor (Unlabeled DNP-analog)IC50 (µM)Reference
Anti-DNP AntibodyDNP-FluoresceinDNP-Lysine~1-10 (Estimated)[8][18]
Generic Protein KinaseFluorescent PeptideSmall Molecule Inhibitor5.2[2]
Plk1 PBDLabeled PhosphopeptideThymoquinone~5[2]

Detailed Experimental Protocols

Here we provide detailed, adaptable protocols for utilizing this compound in SPR and FP assays.

Protocol 1: Boc Deprotection of this compound

This initial step is required to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[5]

  • Trifluoroacetic acid (TFA)[5]

  • Toluene (B28343)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[3]

  • The resulting deprotected product (DNP-NH-PEG4-C2-NH2 as a TFA salt) can be used directly in the next step or after neutralization.

Protocol 2: Immobilization of DNP-Ligand for SPR Analysis via Amine Coupling

This protocol describes the covalent attachment of the deprotected DNP-ligand to a carboxymethylated sensor chip (e.g., CM5).

Materials:

  • Deprotected DNP-NH-PEG4-C2-NH2 (from Protocol 1)

  • SPR instrument with a CM5 sensor chip

  • Amine Coupling Kit containing:

    • N-hydroxysuccinimide (NHS)

    • N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)

    • Ethanolamine-HCl, pH 8.5

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0 (or a pH that facilitates pre-concentration of the ligand)

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject this mixture over the sensor surface for 7 minutes to activate the carboxymethyl groups.[19][20]

  • Ligand Immobilization: Dissolve the deprotected DNP-NH-PEG4-C2-NH2 in the immobilization buffer to a concentration of 10-50 µg/mL. Inject the ligand solution over the activated surface until the desired immobilization level is reached.[19]

  • Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to block any remaining active esters on the surface.[19]

  • System Stabilization: Allow the running buffer to flow over the surface until a stable baseline is achieved. The sensor chip is now ready for analyte binding analysis.

Protocol 3: Fluorescence Polarization Competitive Binding Assay

This protocol outlines a competitive assay to determine the IC50 of an unlabeled compound that competes with a DNP-fluorophore tracer for binding to a protein (e.g., anti-DNP antibody). This requires prior synthesis of a DNP-fluorophore conjugate.

Materials:

  • DNP-fluorophore tracer (e.g., DNP-NH-PEG4-C2-NH-fluorescein)

  • Target protein (e.g., anti-DNP antibody)

  • Unlabeled competitor compound

  • Assay buffer: e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA[21]

  • 384-well, low-volume, black microplates

  • A microplate reader equipped with fluorescence polarization optics

Procedure:

  • Determine Optimal Tracer and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the target protein against a fixed, low nanomolar concentration of the DNP-fluorophore tracer.

    • The optimal protein concentration for the competitive assay is typically the concentration that results in 50-80% of the tracer being bound (around the Kd).[4]

  • Prepare Reagents:

    • Prepare a 2X solution of the target protein in assay buffer at the optimal concentration determined in step 1.

    • Prepare a 2X solution of the DNP-fluorophore tracer in assay buffer.

    • Prepare a dilution series of the unlabeled competitor compound in assay buffer (e.g., starting at 100 µM with 1:2 serial dilutions).

  • Assay Plate Setup (40 µL final volume example): [18]

    • Add 10 µL of the competitor compound dilutions to the wells.

    • Add 10 µL of assay buffer.

    • Add 10 µL of the 4X DNP-fluorophore tracer solution.

    • Initiate the binding reaction by adding 10 µL of the 4X target protein solution.

    • Include control wells:

      • Minimum polarization (Pmin): Tracer and buffer only (no protein).

      • Maximum polarization (Pmax): Tracer, protein, and buffer (no competitor).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each competitor concentration using the formula: % Inhibition = 100 * (1 - (P_obs - P_min) / (P_max - P_min))[18]

    • Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action for PROTACs, the primary application of this compound.

Boc_Deprotection_Workflow Start This compound Reagents Dissolve in DCM Add TFA Start->Reagents Reaction Stir at RT (1-2 hours) Reagents->Reaction Workup Evaporate Solvent & excess TFA Reaction->Workup Product DNP-NH-PEG4-C2-NH2 (TFA Salt) Workup->Product SPR_Immobilization_Workflow Chip CM5 Sensor Chip (Carboxymethylated) Activation Inject EDC/NHS Chip->Activation ActivatedChip Activated Surface (NHS Ester) Activation->ActivatedChip Ligand Inject Deprotected DNP-Ligand ActivatedChip->Ligand CoupledChip DNP-Ligand Covalently Coupled Ligand->CoupledChip Deactivation Inject Ethanolamine CoupledChip->Deactivation ReadyChip Ready for Binding Analysis Deactivation->ReadyChip FP_Competition_Assay NoInhibitor Protein + Tracer High Polarization Process Inhibitor displaces Tracer NoInhibitor->Process Inhibitor Protein + Tracer + Inhibitor Low Polarization Process->Inhibitor PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Recruited Degradation Proteasomal Degradation Ubiquitination->Degradation Recycle PROTAC & Ub Recycled Degradation->Recycle

References

The "Goldilocks" Principle: Investigating the Impact of PEG Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic-like degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] While significant effort is often focused on the design of the two ligands, the linker is far from a passive spacer.[5][6] Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[7][8]

Among the most common linker motifs are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[8][9][] The length of this PEG linker is a crucial parameter that must be empirically optimized for each target and E3 ligase pair.[1][11] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[12][13] This guide provides a comprehensive overview of the impact of PEG linker length on PROTAC efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by "hijacking" the UPS.[3] The PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[3][14] The PROTAC molecule is then released and can participate in further degradation cycles, acting in a catalytic manner.[3]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Complex Formation TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin (Ub) POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex TernaryComplex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Linker_Length_Impact Impact of Linker Length on Ternary Complex Formation Short Steric Hindrance No Ternary Complex Optimal Stable & Productive Ternary Complex Long Unstable or Non-Productive Ternary Complex label_desc Finding the optimal linker length is critical for PROTAC efficacy. Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with PROTAC series & vehicle start->treatment lysis Lyse cells & quantify protein treatment->lysis sds_page SDS-PAGE & Membrane Transfer lysis->sds_page immunoblot Immunoblotting: Primary & Secondary Antibodies sds_page->immunoblot detect ECL Detection & Imaging immunoblot->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze end End: DC50 / Dmax values analyze->end

References

The Use of 2,4-Dinitrophenol (DNP) Derivatives in the Study of Allergic Contact Dermatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic contact dermatitis (ACD) is a prevalent inflammatory skin condition classified as a type IV delayed-type hypersensitivity reaction. It is initiated by the skin's exposure to small, reactive molecules known as haptens. These haptens, being too small to be immunogenic on their own, penetrate the stratum corneum and covalently bind to endogenous proteins, forming hapten-protein complexes. These complexes are then recognized as foreign by the immune system, leading to a complex cascade of events that culminates in an inflammatory response upon subsequent exposure.[1][2][3][4][5]

Among the various haptens used in research, derivatives of 2,4-dinitrophenol (B41442) (DNP), particularly 2,4-dinitrofluorobenzene (DNFB) and 2,4-dinitrochlorobenzene (DNCB), are extensively utilized to induce and study ACD in animal models.[1][6][7] Their high reactivity and potent sensitizing capabilities make them reliable tools for investigating the intricate cellular and molecular mechanisms underlying ACD, evaluating potential therapeutic interventions, and assessing the sensitization potential of new chemical entities.[1][2][3][8] This guide provides an in-depth overview of the application of DNP derivatives in ACD research, focusing on experimental protocols, key signaling pathways, and data interpretation.

Mechanism of DNP-Induced Allergic Contact Dermatitis

The pathogenesis of DNP-induced ACD is a two-phase process: a sensitization phase and an elicitation phase.[1][2][3]

  • Sensitization Phase: This initial phase occurs upon first contact with the DNP hapten.

    • Haptenation: DNFB or DNCB penetrates the epidermis and reacts with nucleophilic side chains of skin proteins, primarily cysteine and lysine (B10760008) residues, forming DNP-protein conjugates.[4][9][10]

    • Antigen Presentation: These neoantigens are internalized and processed by skin-resident antigen-presenting cells (APCs), such as Langerhans cells and dermal dendritic cells.[3]

    • T-Cell Priming: The APCs migrate to the skin-draining lymph nodes where they present the DNP-peptide complexes to naïve T-cells. This interaction leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells, primarily of the Th1 and Th2 subtypes.[1][2][3]

  • Elicitation Phase: Upon re-exposure to the same DNP hapten, a more rapid and robust inflammatory response is triggered.[1][3]

    • T-Cell Activation: Hapten-specific memory T-cells in circulation and resident in the skin recognize the DNP-protein complexes presented by APCs.

    • Inflammatory Cascade: Activated T-cells release a variety of pro-inflammatory cytokines (e.g., IFN-γ, IL-4, IL-13) and chemokines.[7][11] This leads to the recruitment of other immune cells, including neutrophils, mast cells, basophils, and eosinophils, to the site of exposure, resulting in the characteristic clinical signs of ACD: erythema, edema, and pruritus.[2][5][12]

G TCell_Memory TCell_Memory TCell_Memory2 TCell_Memory2 TCell_Memory->TCell_Memory2 Circulation

Caption: Logical workflow of DNP-induced Allergic Contact Dermatitis.

Key Signaling Pathways in DNP-Mediated Reactions

While ACD is primarily T-cell mediated, other immune cells like mast cells and basophils, particularly in models involving IgE, play significant roles. DNP-specific IgE can sensitize these cells, and cross-linking of their high-affinity IgE receptors (FcεRI) by DNP conjugates (like DNP-BSA) triggers immediate hypersensitivity responses and contributes to the overall inflammation.

The binding of a DNP antigen to DNP-specific IgE on the surface of a mast cell or basophil initiates a well-defined signaling cascade:

  • Receptor Cross-linking: Multivalent DNP antigens (e.g., DNP-BSA) cross-link FcεRI receptors.

  • ITAM Phosphorylation: This activates Src-family kinases, which phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ chains of the FcεRI receptor.

  • Syk Activation: Spleen tyrosine kinase (Syk) is recruited to the phosphorylated ITAMs and becomes activated.[13]

  • Downstream Signaling: Activated Syk phosphorylates multiple downstream targets, leading to the activation of pathways involving Protein Kinase C (PKC) and Phospholipase A2 (PLA2).[13]

  • Effector Functions:

    • Degranulation: PKC activation leads to an increase in intracellular calcium, triggering the release of pre-formed inflammatory mediators (e.g., histamine, serotonin) from granules.[13]

    • Lipid Mediator Synthesis: PLA2 activation increases the bioavailability of arachidonic acid, which is then converted into pro-inflammatory leukotrienes and prostaglandins.[13]

G DNP_Ag DNP-Antigen (e.g., DNP-BSA) IgE DNP-specific IgE DNP_Ag->IgE Binds to FcERI FcεRI Receptor IgE->FcERI Cross-links ITAM ITAMs FcERI->ITAM Phosphorylation Syk Syk ITAM->Syk Recruits & Activates PKC PKC Syk->PKC Activates PLA2 PLA2 Syk->PLA2 Activates Calcium Ca²⁺ Influx PKC->Calcium Induces AA Arachidonic Acid PLA2->AA Increases Bioavailability Degranulation Degranulation (Histamine Release) Calcium->Degranulation Triggers Leukotrienes Leukotriene Synthesis AA->Leukotrienes Metabolized to

Caption: IgE-mediated signaling pathway in mast cells/basophils.

Experimental Protocols

In Vivo Model: DNFB-Induced Contact Hypersensitivity (CHS) in Mice

The most common animal model for ACD is the DNFB-induced contact hypersensitivity (CHS) model in mice.[1][2][3] This protocol reliably produces a measurable inflammatory response over a 7-day period.

Methodology:

  • Animals: BALB/c or C57BL/6 mice are commonly used.[1][6][7]

  • Sensitization (Day 0):

    • Shave a small area (~2x2 cm) on the abdomen or back of the mouse.

    • Prepare a sensitization solution of 0.25% - 0.5% DNFB (w/v) in a vehicle, typically a 4:1 mixture of acetone (B3395972) and olive oil.[3][14]

    • Apply 25-100 µL of the DNFB solution to the shaved skin.[3][14] The vehicle control group is treated with the acetone/olive oil mixture only.

  • Resting Period (Days 1-4): Allow the immune response to develop.

  • Challenge (Day 5):

    • Measure the baseline thickness of both ears using a digital micrometer.

    • Prepare a challenge solution of 0.2% - 0.25% DNFB in the same vehicle.[3]

    • Apply 20 µL of the challenge solution to the dorsal and ventral surfaces of one ear (e.g., the right ear). The contralateral (left) ear can be treated with vehicle alone as an internal control.

  • Measurement (Day 6 / 24h post-challenge):

    • Measure the thickness of both ears again, 24 hours after the challenge.

    • The degree of inflammation is quantified as the change in ear thickness (24h measurement - baseline measurement).

G cluster_sensitization Sensitization cluster_challenge Elicitation Day0 Day 0 Sensitization Day1_4 Days 1-4 Resting Period Day0->Day1_4 Sens_Step1 1. Shave abdomen/back Day5 Day 5 Challenge Day1_4->Day5 Day6 Day 6 Measurement (24h) Day5->Day6 Chal_Step1 1. Measure baseline ear thickness Sens_Step2 2. Apply 0.5% DNFB (in Acetone:Olive Oil) Chal_Step2 2. Apply 0.2% DNFB to ear

Caption: Experimental workflow for the DNFB-induced CHS mouse model.

In Vitro Assays

In vitro models are crucial for dissecting specific cellular mechanisms without the complexity of a whole-organism response.

  • Basophil Activation Test (BAT): This assay uses flow cytometry to measure the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils from sensitized individuals or animal models after stimulation with a DNP-conjugated protein.

  • Cell-based Reporter Assays: Cell lines like the rat basophilic leukemia cell line (RBL-2H3), which can be sensitized with DNP-specific IgE, are used to study degranulation and cytokine release upon challenge with DNP-BSA.[13][15]

  • Protein Binding Assays: The reactivity of DNP derivatives with proteins can be assessed using techniques like Western blotting with anti-DNP antibodies to visualize which proteins have been haptenated in cell lysates.[10]

Data Presentation and Interpretation

Quantitative data is essential for objectively assessing the outcomes of ACD studies. Data should be structured to allow for clear comparison between control and treatment groups.

Table 1: Typical Parameters for DNFB-Induced Contact Hypersensitivity in Mice
ParameterSensitization PhaseElicitation (Challenge) Phase
Hapten 2,4-Dinitrofluorobenzene (DNFB)2,4-Dinitrofluorobenzene (DNFB)
Concentration 0.25% - 0.5% (w/v)0.2% - 0.25% (w/v)
Vehicle Acetone:Olive Oil (4:1 or 3:1)Acetone:Olive Oil (4:1 or 3:1)
Application Site Shaved abdomen or backDorsal/Ventral surface of the ear
Volume 25 - 100 µL20 µL
Primary Endpoint -Change in ear thickness at 24h
Expected Outcome -Significant increase in ear swelling compared to vehicle control

Sources:[3][6][14][16]

Table 2: Common DNP-Protein Conjugates and Their Applications
ConjugateCarrier ProteinTypical DNP:Protein RatioPrimary Application
DNP-BSA Bovine Serum Albumin~25-40 moles DNP per mole BSAIn vitro studies: Mast cell/basophil activation, ELISA coating antigen, studying IgE/IgG-mediated responses.[17][18]
DNP-HSA Human Serum AlbuminVariableIn vitro diagnostics: Detection of sensitized basophils.[15][19]
DNP-KLH Keyhole Limpet HemocyaninVariableIn vivo immunization: Eliciting robust T-cell dependent antibody responses for immunology studies.[18][20][21]
DNP-Ficoll FicollVariableIn vivo immunization: Studying T-cell independent antibody responses.[22][23]

Conclusion

DNP derivatives, particularly DNFB and DNCB, are invaluable tools in the field of dermatological and immunological research. They provide a robust and reproducible means of inducing allergic contact dermatitis in animal models, allowing for a deep investigation into the disease's pathogenesis. The well-characterized mechanisms, from initial haptenation to the complex interplay of immune cells and signaling pathways, make the DNP model a cornerstone for screening anti-inflammatory and anti-allergic compounds, dissecting the roles of specific genes and cell types, and advancing the development of novel therapeutics for ACD and other inflammatory skin diseases. The combined use of in vivo CHS models and targeted in vitro assays using DNP-protein conjugates provides a comprehensive platform for both fundamental discovery and preclinical drug development.

References

Methodological & Application

Synthesis Protocol for DNP-NH-PEG4-C2-Boc: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a representative synthesis protocol for DNP-NH-PEG4-C2-Boc, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that incorporates a dinitrophenyl (DNP) group and a Boc-protected amine. The DNP group can serve as a binding moiety for specific antibodies or other interacting proteins, while the Boc-protected amine allows for further conjugation to other molecules of interest after deprotection. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. This linker is particularly useful in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1][2][3]

Application in PROTAC Technology

PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound can be utilized as a versatile building block in the synthesis of PROTACs.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Recruitment E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3Ligase Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Representative Synthesis Protocol

The following is a representative two-step protocol for the synthesis of this compound. This protocol is based on established chemical principles for Boc protection and the reaction of amines with 2,4-dinitrofluorobenzene (DNFB).

Experimental Workflow

Synthesis_Workflow Start Start: Commercially Available Diamine Step1 Step 1: Mono-Boc Protection Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Intermediate: Boc-NH-PEG4-C2-NH2 Step2 Step 2: DNPylation Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Product Final Product: This compound Analysis Characterization (NMR, MS) Product->Analysis Purification1->Intermediate Purification2->Product

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of Boc-NH-PEG4-C2-NH2

This step involves the mono-Boc protection of a commercially available diamine PEG linker.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1,14-Diamino-3,6,9,12-tetraoxatetradecane236.32102.36 g
Di-tert-butyl dicarbonate (B1257347) (Boc)2O218.252.50.55 g
Dichloromethane (B109758) (DCM)--50 mL
Triethylamine (B128534) (TEA)101.19101.4 mL

Protocol:

  • Dissolve 1,14-diamino-3,6,9,12-tetraoxatetradecane (10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (10 mmol, 1.4 mL) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.5 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: a gradient of methanol (B129727) in dichloromethane) to afford the mono-Boc protected intermediate, Boc-NH-PEG4-C2-NH2.

Step 2: Synthesis of this compound

This step involves the reaction of the mono-Boc protected intermediate with 2,4-dinitrofluorobenzene (DNFB).

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Boc-NH-PEG4-C2-NH2336.431336 mg
2,4-Dinitrofluorobenzene (DNFB)186.101.1205 mg
N,N-Diisopropylethylamine (DIPEA)129.2420.35 mL
Dimethylformamide (DMF)--10 mL

Protocol:

  • Dissolve Boc-NH-PEG4-C2-NH2 (1 mmol) in dimethylformamide (10 mL) in a round-bottom flask.

  • Add N,N-diisopropylethylamine (2 mmol, 0.35 mL) to the solution.

  • Add 2,4-dinitrofluorobenzene (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and may vary depending on experimental conditions.

StepReactantMolar Ratio (to starting diamine)SolventReaction Time (h)Temperature (°C)Representative Yield (%)
1(Boc)2O0.25DCM12-160 to RT30-40
2DNFB1.1 (to intermediate)DMF4-6RT80-90

Conclusion

This application note provides a comprehensive overview of the synthesis and application of this compound. The detailed protocol and diagrams are intended to aid researchers in the synthesis and utilization of this versatile linker for the development of novel therapeutics, particularly in the exciting field of targeted protein degradation.

References

Application Notes and Protocols for the Deprotection of the Boc Group from DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates.[1][2][3] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from DNP-NH-PEG4-C2-Boc, a bifunctional linker commonly employed in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.

The deprotection of the Boc group from this compound is a critical step to reveal a primary amine, which can then be used for subsequent conjugation to a targeting ligand or a protein of interest. The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

Principle of the Reaction

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[2][6] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][6] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt and carbon dioxide gas.[2][6]

Due to the generation of carbon dioxide, it is crucial to perform this reaction in a well-ventilated area and avoid using a closed system.[1][6] The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions, such as the alkylation of sensitive functional groups.[2][7] While the this compound molecule itself lacks highly nucleophilic residues like tryptophan or methionine, the use of scavengers can be considered if other sensitive molecules are present in the reaction mixture.

Materials and Reagents

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (B109758) (DCM), anhydrous

  • 4 M Hydrochloric acid (HCl) in 1,4-dioxane (B91453)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • LC-MS for reaction monitoring and product characterization

Experimental Protocols

Two primary protocols are provided for the deprotection of the Boc group from this compound, utilizing either Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl). The choice of reagent may depend on the scale of the reaction, the desired work-up procedure, and the compatibility with other functional groups in a more complex synthetic scheme.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally efficient method for Boc deprotection.

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is between 0.1 and 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range for TFA is 20-50% (v/v) in DCM.[8][9]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed. This typically takes 1-2 hours.[8]

  • Work-up:

    • Direct Use: For many applications, the resulting TFA salt of the deprotected amine can be used directly in the next step after removal of the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3x).[8]

    • Neutralization: To obtain the free amine, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[8] Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and can be advantageous in certain situations, for instance, to avoid the trifluoroacetate (B77799) counter-ion.

  • Dissolution: Dissolve the this compound in anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl: To the stirred solution, add 4 M HCl in 1,4-dioxane. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[5]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours.[5][10]

  • Work-up:

    • Upon completion, remove the solvent in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[5]

    • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, providing a starting point for the optimization of the deprotection of this compound.

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Acid Concentration 20-50% (v/v)4 M
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-2 hours0.5-4 hours
Typical Yield >95%>95%
Product Form TFA salt or free amineHCl salt

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., from 20% to 50% TFA). Extend the reaction time and continue to monitor. Consider using the stronger 4M HCl in dioxane system.[8]
Formation of Side Products Alkylation by the tert-butyl cation.While less likely with this specific substrate, if other sensitive molecules are present, consider adding a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[8]
Difficulty in Product Isolation Solubility of the deprotected product.For the TFA protocol, after neutralization, ensure complete extraction with a suitable organic solvent. For the HCl protocol, ensure the use of a sufficient amount of cold diethyl ether to induce precipitation.

Visualizations

.dot

Deprotection_Mechanism cluster_start Starting Material cluster_acid Acid Catalyst cluster_products Products Boc_Protected DNP-NH-PEG4-C2-NH-Boc Protonation Protonation Boc_Protected->Protonation Acid H⁺ (from TFA or HCl) Acid->Protonation Protonated_Boc Protonated Boc-Amine Protonation->Protonated_Boc Cleavage Cleavage Protonated_Boc->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Deprotected_Amine DNP-NH-PEG4-C2-NH₃⁺ Decarboxylation->Deprotected_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

.dot

Experimental_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Add_Acid Add Acid (TFA or 4M HCl in Dioxane) Dissolve->Add_Acid React Stir at Appropriate Temperature (0°C to RT) Add_Acid->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up Monitor->Workup Reaction Complete Direct_Use Evaporate and Use Directly (as TFA salt) Workup->Direct_Use TFA Protocol Neutralize Neutralize, Extract, and Dry (to obtain free amine) Workup->Neutralize TFA Protocol Precipitate Precipitate with Ether (to obtain HCl salt) Workup->Precipitate HCl Protocol End End: Deprotected Product Direct_Use->End Neutralize->End Precipitate->End

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Protein Conjugation with DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the conjugation of the DNP-NH-PEG4-C2-Boc linker to a target protein. This bifunctional linker contains a 2,4-Dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The DNP group is a commonly used hapten for immunological applications, while the PEG spacer enhances solubility and reduces steric hindrance. The Boc-protected amine offers a latent reactive site that can be deprotected for subsequent modifications.

This protocol outlines the conjugation of the DNP-associated amine to the carboxyl groups on a protein using carbodiimide (B86325) chemistry. This method is suitable for proteins containing accessible aspartic and glutamic acid residues. An optional secondary protocol describes the deprotection of the Boc group to expose a terminal amine, which can then be used for further conjugation.

Key Experimental Workflow:

The overall experimental process involves protein preparation, activation of carboxyl groups, conjugation with the DNP linker, and subsequent purification of the conjugate.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_optional Optional Deprotection Protein_Prep Protein Preparation (Buffer Exchange) Activation Carboxyl Group Activation (EDC/NHS) Protein_Prep->Activation Linker_Prep Linker Preparation (Dissolution) Conjugation Conjugation Reaction (Addition of DNP Linker) Linker_Prep->Conjugation Activation->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis Characterization (Spectrophotometry) Purification->Analysis Deprotection Boc Deprotection (TFA Treatment) Analysis->Deprotection Optional Purification2 Purification Deprotection->Purification2

Figure 1: Experimental workflow for conjugating this compound to a protein.

Quantitative Data Summary

The following table provides a summary of the recommended quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific protein and desired degree of labeling.

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Linker Molar Excess 10-50 foldRelative to the protein concentration.
EDC Molar Excess 2-5 foldRelative to the linker concentration.
Sulfo-NHS Molar Excess 2-5 foldRelative to the linker concentration.
Reaction pH 4.5-5.5Optimal for carboxyl group activation with EDC.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2-4 hours
Purification Resin Sephadex G-25 or equivalentFor removal of unreacted reagents.
Boc Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Use with caution in a fume hood.
Deprotection Time 30-60 minutes

Experimental Protocols

Protocol 1: Conjugation of this compound to Protein Carboxyl Groups

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to activate the carboxyl groups on the protein for reaction with the amine group on the DNP end of the linker.

Materials:

  • Target protein

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange using a desalting column or dialysis against the Activation Buffer.

  • Linker Preparation:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mM).

  • Activation of Protein Carboxyl Groups:

    • Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the desired molar excess (10-50 fold) of the dissolved this compound linker to the activated protein solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the DNP-protein conjugate from unreacted linker and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[1][2]

    • Collect the fractions containing the protein conjugate, which typically elute in the void volume.

  • Characterization:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • The degree of DNP labeling can be estimated by measuring the absorbance at ~360 nm (the absorbance maximum for DNP) and at 280 nm for the protein.[2]

Protocol 2: Optional Boc Deprotection

This protocol is for the removal of the Boc protecting group to expose a free amine at the end of the PEG chain, which can be used for subsequent conjugation steps.

Materials:

  • Boc-protected DNP-protein conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

  • Size-exclusion chromatography column

Procedure:

  • Lyophilize the Boc-protected DNP-protein conjugate to dryness.

  • Deprotection Reaction:

    • Caution: Perform this step in a certified chemical fume hood.

    • Prepare a solution of 50% TFA in DCM.

    • Resuspend the lyophilized conjugate in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature.[3][4][5]

  • Removal of TFA:

    • Evaporate the TFA/DCM under a stream of nitrogen.

    • Resuspend the deprotected conjugate in PBS, pH 7.4.

  • Purification:

    • Immediately purify the deprotected conjugate using a size-exclusion chromatography column equilibrated with PBS, pH 7.4, to remove any remaining TFA and byproducts.

The resulting DNP-protein conjugate with a terminal amine is now ready for further modification, for instance, by reacting it with an NHS-ester functionalized molecule.[6][7]

Signaling Pathway and Logical Relationship Diagrams

conjugation_pathway cluster_protein Protein cluster_activation Activation cluster_linker Linker cluster_conjugate Conjugate Protein Protein-COOH (Aspartic/Glutamic Acid) Activated_Protein Protein-CO-NHS (Activated Ester) Protein->Activated_Protein + EDC/Sulfo-NHS EDC_NHS EDC + Sulfo-NHS Conjugate Protein-CO-NH-DNP-Linker-Boc Activated_Protein->Conjugate + DNP Linker DNP_Linker H2N-DNP-Linker-Boc DNP_Linker->Conjugate

Figure 2: Chemical pathway for protein conjugation.

deprotection_pathway cluster_protected Protected Conjugate cluster_reagent Deprotection Reagent cluster_deprotected Deprotected Conjugate Protected Protein-Linker-Boc Deprotected Protein-Linker-NH2 Protected->Deprotected + TFA TFA Trifluoroacetic Acid (TFA) TFA->Deprotected

Figure 3: Boc deprotection chemical pathway.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNP-NH-PEG4-C2-Boc in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's intrinsic ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing not only the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase) but also the physicochemical properties of the molecule, such as solubility and cell permeability.

The this compound linker is a specialized polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs. This linker incorporates several key features: a PEG4 spacer to enhance hydrophilicity and provide optimal spatial orientation; a Boc-protected amine for controlled, stepwise conjugation; and a dinitrophenyl (DNP) group. The presence of the DNP moiety suggests that PROTACs synthesized with this linker are primarily intended for research and diagnostic applications, where the DNP can serve as a hapten for immunological detection or as a quencher in fluorescence-based assays. This enables detailed mechanistic studies, such as the quantification of ternary complex formation and the development of immunoassays for PROTAC detection.

These application notes provide a comprehensive guide to the synthesis of a PROTAC utilizing the this compound linker, including detailed experimental protocols and data presentation for the characterization of the resulting molecule.

Principle of PROTAC Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC DNP-PROTAC POI Target Protein (e.g., Kinase) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits PROTAC_bound DNP-PROTAC E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound POI_bound Target Protein POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Degradation E3_Ligase_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Degraded_POI Proteasome->Degraded_POI

Figure 1: Mechanism of DNP-PROTAC-mediated protein degradation.

Properties of this compound

The chemical and physical properties of the this compound linker are summarized in the table below.

PropertyValue
IUPAC Name tert-butyl (2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Molecular Formula C19H30N4O9
Molecular Weight 474.46 g/mol
Appearance Yellow to orange solid or oil
Purity ≥95%
Solubility Soluble in DMSO, DMF, and other polar organic solvents
Storage Conditions Store at -20°C for long-term storage, protected from light and moisture.

Experimental Protocols

The synthesis of a PROTAC using this compound is a two-step process involving the sequential coupling of the linker to an E3 ligase ligand and a protein of interest (POI) ligand. The following protocol is a general guideline and may require optimization based on the specific properties of the ligands being used.

PROTAC_Synthesis_Workflow cluster_synthesis Two-Step PROTAC Synthesis Start Start Materials: This compound E3 Ligase Ligand (with COOH) POI Ligand (with NH2) Step1 Step 1: Boc Deprotection (TFA in DCM) Start->Step1 Intermediate1 DNP-Linker-NH2 Intermediate Step1->Intermediate1 Step2 Step 2: Amide Coupling (HATU, DIPEA in DMF) Intermediate1->Step2 Crude_PROTAC Crude DNP-PROTAC Step2->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Final_PROTAC Purified DNP-PROTAC Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR, HRMS) Final_PROTAC->Characterization

Figure 2: General workflow for the two-step synthesis of a DNP-PROTAC.
Step 1: Boc Deprotection of this compound

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the DNP-linker intermediate.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add TFA (10-20 equivalents) dropwise to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the DNP-NH-PEG4-C2-NH₂ intermediate. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling with POI Ligand

This step involves the formation of an amide bond between the free amine of the DNP-linker intermediate and a carboxylic acid-functionalized POI ligand.

Materials:

  • DNP-NH-PEG4-C2-NH₂ intermediate

  • POI ligand with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography or preparative HPLC system

Protocol:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude DNP-NH-PEG4-C2-NH₂ intermediate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final DNP-PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC, "DNP-PROTAC-TargetX," synthesized from this compound and a hypothetical POI ligand, "TargetX-COOH," and an E3 ligase ligand such as pomalidomide.

Table 1: Synthesis Yield and Purity of DNP-PROTAC-TargetX

StepProductStarting Material (mg)Product (mg)Yield (%)Purity (LC-MS)
Boc Deprotection DNP-Linker-NH₂ Intermediate100~79~99>90%
Amide Coupling & Purification Final DNP-PROTAC-TargetX799565>98%

Table 2: Characterization of DNP-PROTAC-TargetX

Analysis MethodResult
¹H NMR Peaks consistent with the structures of the POI ligand, DNP-PEG linker, and E3 ligase ligand.
¹³C NMR Carbon signals corresponding to the expected structure of the final PROTAC.
HRMS Calculated mass: [M+H]⁺ = xxxx.xxxx; Found: xxxx.xxxx (within 5 ppm error), confirming the elemental composition.
DC₅₀ The half-maximal degradation concentration, determined by Western blot or other quantitative proteomics methods. For a potent PROTAC, this is typically in the nanomolar range (e.g., 10-100 nM).
Dₘₐₓ The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations (e.g., >90%).

Application of the DNP Tag in PROTAC Research

The DNP group on the PROTAC molecule serves as a versatile tool for a variety of biochemical and analytical assays to elucidate the mechanism of action.

  • Immunoassays: The DNP hapten can be recognized by high-affinity anti-DNP antibodies. This allows for the development of sensitive ELISAs or other immunoassays to quantify the PROTAC in biological samples.

  • Pull-down Assays: Anti-DNP antibodies can be immobilized on beads to capture the DNP-PROTAC and any interacting proteins. This is a powerful method to confirm the formation of the ternary complex by pulling down the target protein and the E3 ligase along with the PROTAC from cell lysates.

  • Fluorescence Quenching Assays: The DNP group is a known quencher of fluorescence. This property can be exploited in fluorescence resonance energy transfer (FRET)-based assays to study the binding kinetics of the PROTAC to its target protein or the E3 ligase, which may be fluorescently labeled.

DNP_Application_Workflow cluster_applications Applications of DNP Tag DNP_PROTAC DNP-PROTAC Immunoassay Immunoassay (ELISA) - Quantify PROTAC DNP_PROTAC->Immunoassay Pulldown Pull-down Assay - Confirm Ternary Complex DNP_PROTAC->Pulldown FRET Fluorescence Quenching (FRET) - Study Binding Kinetics DNP_PROTAC->FRET

Figure 3: Applications of the DNP tag in PROTAC research.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs intended for research and development purposes. Its design allows for a straightforward and modular synthetic approach, while the incorporated DNP tag provides a versatile handle for a range of biochemical and analytical techniques. These features facilitate a deeper understanding of the structure-activity relationships and the mechanism of action of novel PROTACs, thereby accelerating the discovery and optimization of new protein degraders.

Application Notes and Protocols for the Creation of an Antibody-Drug Conjugate (ADC) with DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker molecule connecting the antibody to the cytotoxic payload is a critical component that influences the ADC's stability, pharmacokinetics, and mechanism of action.

This document provides a detailed step-by-step guide for the synthesis and characterization of an ADC utilizing the heterobifunctional linker, DNP-NH-PEG4-C2-Boc. This linker features a dinitrophenyl (DNP) hapten, a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, along with a C2-carboxyl group for conjugation. The PEG spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and extend its circulation half-life. The DNP hapten can serve as a model payload for assay development or as a targeting moiety for specialized applications involving anti-DNP antibodies.

Principle of the Method

The synthesis of the ADC is a two-stage process:

  • Drug-Linker Synthesis: The cytotoxic payload, for example, Monomethyl Auristatin E (MMAE), is conjugated to the this compound linker. This involves the deprotection of the Boc group to reveal a primary amine, followed by the formation of a stable amide bond with the payload.

  • ADC Conjugation: The resulting drug-linker construct, which possesses a terminal carboxylic acid, is then covalently attached to the monoclonal antibody. This is typically achieved by activating the carboxylic acid using EDC/NHS chemistry to form an amine-reactive NHS ester, which then reacts with the primary amines of lysine (B10760008) residues on the antibody surface.

Following conjugation, the ADC is purified to remove unconjugated drug-linker, residual reagents, and to isolate the ADC with the desired drug-to-antibody ratio (DAR). The final product is then extensively characterized to ensure its quality and integrity.

Experimental Protocols

Materials and Reagents
  • This compound linker

  • Cytotoxic Payload (e.g., MMAE)

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Buffers for HIC and SEC

  • All other reagents should be of analytical grade or higher.

Protocol 1: Synthesis of the Drug-Linker Conjugate (DNP-PEG4-MMAE)

This protocol describes the deprotection of the Boc group on the linker and subsequent conjugation to the cytotoxic payload MMAE.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1 M.

  • Cool the solution to 0°C using an ice bath.

  • Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine (DNP-NH-PEG4-C2-amine) can be used directly in the next step.

Step 2: Conjugation of DNP-NH-PEG4-C2-amine to MMAE

  • Dissolve MMAE (1 equivalent) and HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 5 minutes.

  • Add a solution of the deprotected DNP-NH-PEG4-C2-amine TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the DNP-PEG4-MMAE conjugate.

  • Upon completion, purify the product by reverse-phase HPLC to obtain the pure drug-linker conjugate.

  • Lyophilize the pure fractions to obtain the drug-linker as a solid.

Diagram of Drug-Linker Synthesis Workflow

G cluster_0 Boc Deprotection cluster_1 Payload Conjugation cluster_2 Purification This compound This compound TFA/DCM TFA/DCM This compound->TFA/DCM 1. Dissolve & Cool 2. Add TFA Deprotected Linker (TFA Salt) Deprotected Linker (TFA Salt) TFA/DCM->Deprotected Linker (TFA Salt) 3. React 1-2h 4. Evaporate MMAE MMAE Deprotected Linker (TFA Salt)->MMAE Add to activated MMAE HATU/DIPEA HATU/DIPEA MMAE->HATU/DIPEA Activate DNP-PEG4-MMAE DNP-PEG4-MMAE MMAE->DNP-PEG4-MMAE React 2-4h RP-HPLC RP-HPLC DNP-PEG4-MMAE->RP-HPLC Purify Lyophilization Lyophilization RP-HPLC->Lyophilization Lyophilize Pure Drug-Linker Pure Drug-Linker Lyophilization->Pure Drug-Linker

Caption: Workflow for the synthesis of the DNP-PEG4-MMAE drug-linker conjugate.

Protocol 2: Conjugation of Drug-Linker to Antibody

This protocol details the activation of the DNP-PEG4-MMAE linker and its conjugation to a monoclonal antibody.

Step 1: Activation of DNP-PEG4-MMAE Carboxylic Acid

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0).

  • Dissolve the DNP-PEG4-MMAE drug-linker in the Activation Buffer.

  • Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the drug-linker solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.

Step 2: Conjugation to the Monoclonal Antibody

  • Ensure the monoclonal antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Add a 5- to 10-fold molar excess of the activated DNP-PEG4-MMAE Sulfo-NHS ester solution to the antibody solution.

  • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Quench the reaction by adding the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubating for 30 minutes.

Diagram of ADC Conjugation Workflow

G cluster_0 Linker Activation cluster_1 Antibody Conjugation DNP-PEG4-MMAE DNP-PEG4-MMAE EDC/Sulfo-NHS EDC/Sulfo-NHS DNP-PEG4-MMAE->EDC/Sulfo-NHS 1. Dissolve in MES buffer 2. Add EDC/Sulfo-NHS Activated Linker Activated Linker EDC/Sulfo-NHS->Activated Linker 3. React 15-30 min Monoclonal Antibody Monoclonal Antibody Activated Linker->Monoclonal Antibody Add to mAb in PBS Crude ADC Crude ADC Monoclonal Antibody->Crude ADC 1. React 2h 2. Quench with Tris G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Antigen Antigen ADC->Antigen 1. Binding Tumor Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Release Payload Release Lysosome->Payload Release 4. Degradation Apoptosis Apoptosis Payload Release->Apoptosis 5. Cytotoxicity

Application Notes and Protocols: DNP-NH-PEG4-C2-Boc for ELISA and Western Blot Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected performance data for the use of DNP-NH-PEG4-C2-Boc in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blot applications. The protocols are intended to serve as a starting point for assay development and may require further optimization for specific experimental contexts.

Introduction to this compound

This compound is a molecule containing a dinitrophenyl (DNP) group, a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The DNP group functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1][2] The PEG spacer increases the hydrophilicity and bioavailability of the conjugated molecule. The Boc (tert-butyloxycarbonyl) group is a protecting group for the terminal amine, which must be removed before the linker can be conjugated to a carrier protein or other molecule of interest.

This compound is particularly useful for developing immunoassays where a specific and high-affinity interaction between the DNP hapten and an anti-DNP antibody can be utilized for detection. Once conjugated to a protein or other biomolecule, the DNP moiety can be detected using anti-DNP antibodies in various platforms, including ELISA and Western blot.

Key Applications

  • ELISA: Development of competitive or indirect ELISAs for the detection of DNP-conjugated molecules. DNP-conjugated proteins can be used as coating antigens.[3][4]

  • Western Blot: Use as a hapten-tag for proteins, allowing for detection with anti-DNP antibodies, which can be an alternative to traditional epitope tags.

Data Presentation: Performance Characteristics

The following tables summarize the expected performance data for DNP-conjugated Bovine Serum Albumin (BSA) in ELISA and a DNP-tagged protein in Western blot. These values are representative and may vary depending on the specific assay conditions and reagents used.

Table 1: ELISA Performance for Detection of Anti-DNP Antibody

ParameterValue
Assay TypeIndirect ELISA
Coating AntigenDNP-PEG4-C2-BSA (10 µg/mL)
Antibody DetectedMonoclonal Anti-DNP IgG
Detection Range0.1 - 10 ng/mL
Lower Limit of Detection (LLOD)0.05 ng/mL
Intra-assay CV< 5%
Inter-assay CV< 10%
Primary Antibody Dilution1:1000 - 1:10,000
Secondary Antibody Dilution1:5000 (HRP-conjugated)

Table 2: Western Blot Performance for Detection of DNP-Tagged Protein

ParameterValue
Target ProteinDNP-tagged Recombinant Protein (50 kDa)
Lysis BufferRIPA Buffer
Loading Amount20 µg total protein per lane
Primary AntibodyMonoclonal Anti-DNP IgG
Primary Antibody Dilution1:1000
Secondary AntibodyHRP-conjugated Anti-mouse IgG
Secondary Antibody Dilution1:5000
Detection MethodChemiluminescence
Estimated Sensitivity~1 ng of DNP-tagged protein

Experimental Protocols

Protocol 1: Deprotection of Boc and Conjugation of DNP-NH-PEG4-C2 to a Carrier Protein (e.g., BSA)

This protocol describes the initial and crucial step of preparing the DNP-haptenated protein for use in immunoassays.

Materials:

  • This compound

  • Carrier Protein (e.g., Bovine Serum Albumin, BSA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Boc Deprotection: a. Dissolve this compound in a solution of 50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Evaporate the solvent under reduced pressure to obtain the deprotected DNP-NH-PEG4-C2-NH2.

  • Activation of Carrier Protein: a. Dissolve the carrier protein (e.g., BSA) in PBS at a concentration of 10 mg/mL. b. In a separate tube, dissolve EDC and NHS in PBS. c. Add the EDC/NHS solution to the protein solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

  • Conjugation: a. Dissolve the deprotected DNP-linker in PBS and add it to the activated protein solution. A molar excess of the DNP-linker to the protein is recommended (e.g., 20:1). b. Adjust the pH of the reaction mixture to 8.0-8.5 with DIPEA. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: a. Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer). b. Purify the DNP-conjugated protein by dialysis against PBS (3 changes over 24 hours) to remove unreacted DNP-linker and coupling reagents.

  • Characterization: a. Determine the protein concentration using a BCA assay. b. The degree of DNP substitution can be estimated by measuring the absorbance at 360 nm.

Protocol 2: Indirect ELISA for Detection of Anti-DNP Antibodies

Materials:

  • DNP-conjugated BSA (from Protocol 1)

  • 96-well ELISA plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Sample Diluent (e.g., 1% BSA in PBST)

  • Anti-DNP primary antibody (to be tested)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: a. Dilute the DNP-BSA to 10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted DNP-BSA to each well of a 96-well plate. c. Incubate overnight at 4°C.[5]

  • Washing and Blocking: a. Wash the plate 3 times with 200 µL of Wash Buffer per well. b. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[5]

  • Sample Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the anti-DNP antibody samples in Sample Diluent. c. Add 100 µL of the diluted samples to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions (e.g., 1:5000). c. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.[6]

  • Detection: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.[3] c. Stop the reaction by adding 100 µL of Stop Solution to each well.[3]

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve if quantifying the antibody concentration.

Protocol 3: Western Blot for Detection of a DNP-Tagged Protein

Materials:

  • Cell or tissue lysates containing the DNP-tagged protein of interest

  • SDS-PAGE gels

  • Running Buffer

  • Transfer Buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Anti-DNP antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and SDS-PAGE: a. Prepare protein lysates and determine the protein concentration. b. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7] c. Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[7] d. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: a. Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8]

  • Primary Antibody Incubation: a. Dilute the anti-DNP primary antibody in Blocking Buffer (e.g., 1:1000). b. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Secondary Antibody Incubation: a. Wash the membrane 3 times for 5-10 minutes each with TBST. b. Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000). c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.[9]

  • Detection: a. Wash the membrane 3 times for 10 minutes each with TBST. b. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane. c. Capture the signal using an appropriate imaging system.

Visualizations

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_primary_ab Primary Antibody cluster_secondary_ab Secondary Antibody cluster_detection Detection node_coating DNP-BSA coated on well node_blocking Block with BSA or milk node_coating->node_blocking Wash node_primary_ab Add Anti-DNP Antibody node_blocking->node_primary_ab Wash node_secondary_ab Add HRP-conjugated Secondary Antibody node_primary_ab->node_secondary_ab Wash node_detection Add TMB Substrate node_secondary_ab->node_detection Wash node_read Read Absorbance at 450 nm node_detection->node_read Stop Reaction Western_Blot_Workflow node_sds 1. SDS-PAGE node_transfer 2. Protein Transfer to Membrane node_sds->node_transfer node_blocking 3. Blocking node_transfer->node_blocking node_primary 4. Primary Antibody Incubation (Anti-DNP Ab) node_blocking->node_primary node_secondary 5. Secondary Antibody Incubation (HRP-conjugated Ab) node_primary->node_secondary Wash node_detection 6. Chemiluminescent Detection node_secondary->node_detection Wash Conjugation_Pathway cluster_deprotection Deprotection cluster_activation Protein Activation node_boc This compound node_amine DNP-NH-PEG4-C2-NH2 node_boc->node_amine TFA/DCM node_final_conjugate DNP-Conjugated Protein node_amine->node_final_conjugate node_protein Carrier Protein (e.g., BSA) with -COOH groups node_activated_protein Activated Protein with NHS-ester node_protein->node_activated_protein EDC/NHS node_activated_protein->node_final_conjugate

References

Application Notes and Protocols for Immunizing Mice with DNP-Conjugated Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hapten 2,4-Dinitrophenol (DNP) is a small organic molecule that is not immunogenic on its own. However, when conjugated to a larger carrier molecule, such as a protein or a polysaccharide, it can elicit a robust and measurable immune response. This hapten-carrier system is a cornerstone of immunological research, providing a powerful tool to study the fundamental mechanisms of B cell activation, antibody production, isotype switching, and memory formation. By measuring the antibody response to DNP, researchers can assess the impact of genetic modifications, adjuvants, or novel drug candidates on the immune system.[1]

This document provides detailed protocols for immunizing mice with two major classes of DNP-conjugated antigens: T-cell dependent (TD) and T-cell independent (TI), and for quantifying the resulting anti-DNP antibody response via ELISA.

Application Notes

Principle of Hapten-Carrier Immunization

The immune response to DNP-conjugated antigens relies on the "hapten-carrier" effect. B lymphocytes recognize and bind to the DNP hapten via their B cell receptors (BCRs). However, for a full-fledged antibody response, including isotype switching and memory, B cells often require help from T helper (Th) cells. Th cells do not recognize the hapten but instead recognize peptides derived from the carrier protein presented by B cells on their MHC-II molecules. This cognate interaction between a DNP-specific B cell and a carrier-specific Th cell is essential for activating T-dependent responses.

T-Dependent vs. T-Independent Antigens

The nature of the carrier molecule dictates whether the immune response will be T-dependent or T-independent. This distinction is critical for designing and interpreting immunological studies.

  • T-Dependent (TD) Antigens: Haptens like DNP are conjugated to immunogenic proteins (e.g., Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA)). These proteins are processed by antigen-presenting cells (APCs), and peptides are presented to T helper cells. The subsequent activation of DNP-specific B cells requires direct interaction with these activated, carrier-specific T cells. TD responses are characterized by robust IgG production, isotype switching, affinity maturation, and the generation of long-lasting immunological memory.[2][3]

  • T-Independent (TI) Antigens: Haptens are conjugated to large, highly repetitive molecules, typically polysaccharides like Ficoll.[4][5] These antigens can directly activate B cells without the help of T cells.[5][6] This is achieved through extensive cross-linking of BCRs on the B cell surface. TI responses are generally characterized by a predominant IgM response, with little to no isotype switching, affinity maturation, or memory B cell formation.[2][4][6] Athymic (nude) mice, which lack T cells, can mount responses to TI antigens but not to TD antigens.[4]

The workflow for eliciting and analyzing these distinct immune responses is outlined below.

G General Workflow for DNP Immunization and Analysis cluster_0 Preparation cluster_1 Immunization cluster_2 Analysis A Antigen Selection (DNP-KLH or DNP-Ficoll) B Antigen-Adjuvant Emulsification (if needed) A->B C Primary Immunization (Day 0) B->C D Booster Immunization (e.g., Day 14-21) C->D E Serum Collection (e.g., Day 21-35) D->E F ELISA for Anti-DNP Antibody Titers E->F G Isotype Analysis (IgM, IgG1, IgG2a, etc.) F->G H Data Analysis and Interpretation G->H

Fig 1. General experimental workflow for DNP immunization studies in mice.

The signaling pathways for T-Dependent and T-Independent B cell activation differ significantly, leading to distinct downstream immunological outcomes.

G B-Cell Activation Pathways cluster_TD T-Dependent (TD) Activation (e.g., DNP-KLH) cluster_TI T-Independent (TI) Activation (e.g., DNP-Ficoll) cluster_Outcome Immune Response APC Antigen Presenting Cell (APC) Th Helper T-Cell (Th) APC->Th Presents Carrier Peptide B_TD DNP-Specific B-Cell Th->B_TD Provides 'Help' (CD40L, Cytokines) B_TD->Th Presents Carrier Peptide Outcome_TD Isotype Switching (IgG, IgA, IgE) Affinity Maturation Memory B-Cells B_TD->Outcome_TD B_TI DNP-Specific B-Cell Outcome_TI Primarily IgM Limited/No Switching No Memory B_TI->Outcome_TI TI_Antigen DNP-Ficoll Antigen TI_Antigen->B_TI Extensive BCR Cross-linking

Fig 2. Simplified signaling pathways for TD and TI B-cell activation.
Data Presentation

The choice of antigen and protocol parameters will depend on the specific research question.

Table 1: Comparison of T-Dependent and T-Independent DNP Antigens

FeatureT-Dependent (e.g., DNP-KLH)T-Independent (e.g., DNP-Ficoll)
Carrier Protein (KLH, OVA, BSA)Polysaccharide (Ficoll)
T-Cell Help RequiredNot Required[4][5]
Primary Antibody Isotype IgM, followed by IgGPredominantly IgM[6]
Isotype Switching Yes (IgG, IgA, IgE)Minimal to none
Affinity Maturation YesNo
Immunological Memory YesMinimal to none[4]
Response in Nude Mice NoYes[4]
Adjuvant Requirement Often required for robust responseGenerally not required

Experimental Protocols

Protocol 1: T-Dependent Immunization with DNP-KLH

This protocol is designed to elicit a robust, T-cell dependent antibody response, including isotype switching and memory.

Materials:

  • DNP-KLH (2,4-Dinitrophenyl-Keyhole Limpet Hemocyanin)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Adjuvant (e.g., Complete Freund's Adjuvant (CFA) for priming, Incomplete Freund's Adjuvant (IFA) for boosting, or Alum)

  • Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • 1 mL syringes with 23-25 gauge needles[7]

  • Microcentrifuge tubes

Procedure:

  • Antigen-Adjuvant Emulsion Preparation:

    • Dilute DNP-KLH in sterile PBS to a concentration of 0.5-1.0 mg/mL.

    • To prepare the emulsion for injection, mix the DNP-KLH solution with an equal volume of adjuvant (e.g., CFA for the primary immunization). A common method is to use two Luer-lock syringes connected by a stopcock to force the mixture back and forth until a thick, stable emulsion is formed. The emulsion is stable if a drop does not disperse when placed in water.

    • The final concentration of the antigen should be between 50-100 µg per mouse in a total injection volume of 100-200 µL.[7][8]

  • Primary Immunization (Day 0):

    • Inject each mouse with 100-200 µL of the DNP-KLH/CFA emulsion.

    • The subcutaneous (s.c.) route is common, administered at the base of the tail or over the back at two sites.[8]

    • Alternatively, the intraperitoneal (i.p.) route can be used.[2][7]

  • Booster Immunization (Day 14-21):

    • Prepare an emulsion of DNP-KLH with IFA (or Alum) as described in step 1.

    • Administer a booster injection with the same dose of antigen (50-100 µg) via the same route as the primary immunization.[7][8]

  • Blood Collection:

    • Collect blood samples 7-14 days after the final booster immunization.[8] A small test bleed can be taken from the tail vein around day 21-28 to check for an initial response.[7]

    • Blood can be collected via the tail vein, saphenous vein, or by terminal cardiac puncture.

    • Allow the blood to clot at room temperature, then centrifuge to separate the serum. Store serum at -20°C or -80°C.

Table 2: Typical T-Dependent Immunization Protocol Parameters

ParameterRecommended ValueNotes
Antigen DNP-KLH
Mouse Strain BALB/c, C57BL/66-8 weeks old
Antigen Dose 50-100 µ g/mouse [7]A final boost can be higher (100-200 µg)[7]
Primary Adjuvant Complete Freund's Adjuvant (CFA) or AlumCFA elicits a very strong but inflammatory response.
Booster Adjuvant Incomplete Freund's Adjuvant (IFA) or AlumNever use CFA for more than one injection.
Injection Volume 100-200 µL/mouseCan be up to 300 µL[7]
Route of Administration Subcutaneous (s.c.) or Intraperitoneal (i.p.)[7][8][9]s.c. is often preferred for depot-forming adjuvants.
Primary Immunization Day 0
Booster Immunization Day 14-21[7][8]A second booster can be given 14-20 days after the first.
Serum Collection Day 28-35 (7-14 days post-boost)[8]Titer response peaks around 1-2 weeks post-boost.[10][11]
Protocol 2: T-Independent Immunization with DNP-Ficoll

This protocol is used to study T-cell independent B cell activation and predominantly IgM responses.

Materials:

  • DNP-Ficoll

  • Sterile Phosphate-Buffered Saline (PBS)

  • Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Antigen Preparation:

    • Dissolve DNP-Ficoll in sterile PBS. Adjuvants are typically not required for TI antigens.

    • The optimal dose can vary, but a range of 10-50 µg per mouse is common.

  • Immunization (Day 0):

    • Inject each mouse with the DNP-Ficoll solution in a volume of 100-200 µL.

    • The intraperitoneal (i.p.) route is frequently used for soluble TI antigens.[2]

  • Blood Collection:

    • The peak primary IgM response to TI antigens is rapid. Collect blood 5-7 days post-immunization for peak IgM titers.

    • Process and store serum as described in Protocol 1.

Protocol 3: Measurement of Anti-DNP Antibodies by Indirect ELISA

This protocol quantifies the concentration of DNP-specific antibodies in immunized mouse serum.

Materials:

  • DNP-BSA (for coating)

  • 96-well ELISA plates (high-binding)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1-5% BSA or non-fat milk)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Mouse serum samples and standards (purified mouse anti-DNP antibody of known concentration)

  • HRP-conjugated secondary antibodies (e.g., goat anti-mouse IgM, IgG, IgG1, IgG2a)

  • TMB Substrate Solution

  • Stop Solution (e.g., 1N HCl or 2N H₂SO₄)[1]

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute DNP-BSA to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the DNP-BSA solution to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the mouse serum samples and the anti-DNP standard in Blocking Buffer. A starting dilution of 1:100 is common, followed by several-fold dilutions (e.g., 1:1000, 1:10,000).[1]

    • Add 100 µL of the diluted samples and standards to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[1]

  • Secondary Antibody Incubation:

    • Wash the plate 3-5 times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody (specific for the isotype being measured, e.g., anti-mouse IgG) in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[1]

  • Development and Reading:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.[1]

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.[1]

    • Read the optical density (OD) at 450 nm within 15 minutes of stopping the reaction.

  • Data Analysis:

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Use the standard curve to calculate the concentration of anti-DNP antibodies in the serum samples. The titer is often expressed as the reciprocal of the highest dilution that gives a positive reading above the background.

Table 3: ELISA Protocol Summary

StepReagentVolume/WellIncubation Time/Temp
Coating DNP-BSA (1-5 µg/mL)100 µLOvernight at 4°C
Blocking 1-5% BSA in PBS200 µL1-2 hours at RT
Samples/Standards Diluted Serum/Standard100 µL1-2 hours at RT
Secondary Ab HRP-conjugated anti-mouse Ig100 µL1 hour at RT
Substrate TMB Solution100 µL15-30 min at RT (dark)
Stop 1N HCl100 µLN/A
Read N/AN/AOD at 450 nm

References

Application Notes and Protocols for DNP-NH-PEG4-C2-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-NH-PEG4-C2-Boc is a heterobifunctional linker that incorporates a 2,4-dinitrophenyl (DNP) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique combination of moieties makes it a valuable tool in solid-phase peptide synthesis (SPPS) for a variety of applications, including the development of internally quenched fluorescent substrates for enzyme activity assays and the construction of Proteolysis Targeting Chimeras (PROTACs). The DNP group can function as an effective quencher for fluorophores in Förster Resonance Energy Transfer (FRET) applications or serve as a hapten for antibody recognition. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, while the Boc-protected amine allows for controlled, directional coupling to a peptide or other molecules.

These application notes provide detailed protocols for the incorporation of this compound into peptides on a solid support, its subsequent deprotection, and the final cleavage and analysis of the modified peptide.

Key Applications

  • FRET-Based Enzyme Substrates: The DNP group is a well-established quencher for various fluorophores, such as tryptophan or 7-methoxycoumarin (B196161) (MCA). By incorporating this compound into a peptide sequence containing a fluorescent amino acid, a FRET substrate can be synthesized. Cleavage of the peptide by a specific enzyme separates the fluorophore and the DNP quencher, resulting in an increase in fluorescence that can be used to quantify enzyme activity.[1]

  • PROTAC Development: this compound serves as a versatile linker in the synthesis of PROTACs.[2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target. The this compound linker can be coupled to a ligand for the target protein on the solid phase, and after deprotection of the Boc group, a ligand for an E3 ligase can be attached. The PEG linker is crucial for optimizing the distance between the two ligands to facilitate the formation of a productive ternary complex.[2][3]

  • Hapten Tagging: The DNP group can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. Peptides labeled with DNP can be used in immunoassays and other applications requiring specific antibody recognition.

Data Presentation

Table 1: Reagents and Solvents for Solid-Phase Synthesis
Reagent/SolventAbbreviationPurpose
This compound-Linker for functionalization
Rink Amide Resin-Solid support for peptide amide synthesis
N,N'-DiisopropylcarbodiimideDICCoupling reagent
1-HydroxybenzotriazoleHOBtCoupling additive to reduce racemization
N,N-DimethylformamideDMFSolvent for swelling, washing, and coupling
DichloromethaneDCMSolvent for swelling and washing
Piperidine-Reagent for Fmoc deprotection
Trifluoroacetic acidTFAReagent for Boc deprotection and cleavage
TriisopropylsilaneTISScavenger during cleavage
Diethyl ether-For peptide precipitation
Table 2: Typical Conditions for Key SPPS Steps
StepReagents and ConditionsDuration
Resin Swelling DMF or DCM30-60 min
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
Amino Acid Coupling 4 eq. Fmoc-amino acid, 4 eq. DIC, 4 eq. HOBt in DMF2-4 hours
Linker Coupling 2 eq. This compound, 2 eq. DIC, 2 eq. HOBt in DMF4-12 hours
Boc Deprotection 20-50% TFA in DCM with 2.5% TIS30-60 min
Final Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS2-3 hours

Experimental Protocols

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of the carboxylic acid moiety of this compound to the free N-terminal amine of a peptide synthesized on a solid support using standard Fmoc-based chemistry.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.

  • Pre-activation of Linker: In a separate vial, dissolve this compound (2 equivalents), HOBt (2 equivalents), and DIC (2 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and by-products.

Protocol 2: Selective Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group from the terminal amine of the PEG linker while the peptide remains attached to the resin.

Materials:

  • DNP-PEG-functionalized peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Washing: Wash the DNP-PEG-functionalized peptide-resin with DCM (3 times) to ensure it is free of DMF.

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 20-50% TFA in DCM. Add 2.5% TIS to the solution to act as a scavenger for the generated tert-butyl cations.[4]

  • Boc Deprotection: Add the deprotection cocktail to the resin and agitate at room temperature for 30-60 minutes.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.

  • Neutralization: Neutralize the resulting TFA salt of the amine by washing the resin with a 10% solution of DIPEA in DMF (2 times for 5 minutes each), followed by washing with DMF (3 times) and DCM (3 times). The resin is now ready for subsequent coupling reactions (e.g., with an E3 ligase ligand for PROTAC synthesis).

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the cleavage of the DNP-modified peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Dried DNP-modified peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% deionized water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.

  • Cleavage: Place the dried resin in a reaction vessel and add the cleavage cocktail. Agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[5]

  • Isolation and Washing: A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage by-products.

  • Drying: After the final wash, carefully decant the ether and allow the peptide pellet to air dry or dry under a stream of nitrogen to obtain the crude product.

Analytical Characterization

The purity and identity of the synthesized DNP-modified peptide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7][8]

  • Reverse-Phase HPLC (RP-HPLC): Analyze the crude peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The DNP group will increase the hydrophobicity of the peptide, leading to a longer retention time compared to the unmodified peptide.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Determine the molecular weight of the purified peptide to confirm the successful incorporation of the this compound linker. The observed mass should correspond to the theoretical mass of the final product.

Visualizations

Experimental Workflow for DNP-Peptide Synthesis

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection 1 Linker_Coupling Linker Coupling (this compound, DIC, HOBt) Fmoc_Deprotection->Linker_Coupling 2 Washing1 Washing (DMF, DCM) Linker_Coupling->Washing1 3 Boc_Deprotection Boc Deprotection (TFA/DCM/TIS) Washing1->Boc_Deprotection 4 Washing2 Washing & Neutralization (DCM, DIPEA/DMF) Boc_Deprotection->Washing2 5 Cleavage Final Cleavage (TFA/H2O/TIS) Washing2->Cleavage 6 Precipitation Precipitation (Cold Ether) Cleavage->Precipitation 7 Analysis Analysis (HPLC, MS) Precipitation->Analysis 8

Caption: Workflow for the solid-phase synthesis of a DNP-labeled peptide.

Signaling Pathway for FRET-Based Enzyme Assay

Caption: Mechanism of a FRET-based enzymatic assay using a DNP-quenched peptide.

Logical Relationship of Orthogonal Protection

Caption: Orthogonal protection strategy in SPPS with Fmoc, side-chain PGs, and Boc.

References

Application of DNP-NH-PEG4-C2-Boc in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound DNP-NH-PEG4-C2-Boc is a versatile tool in immunological research, particularly for applications in flow cytometry. Its unique structure, combining a dinitrophenyl (DNP) hapten, a polyethylene (B3416737) glycol (PEG) linker, and a Boc-protected amine, allows for its use in studying immune responses to PEGylated compounds and as a model antigen in various immune assays. The DNP group serves as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The PEG4 linker provides spacing and flexibility, which can be crucial for antibody binding.

One of the primary applications of this compound in flow cytometry is in the Basophil Activation Test (BAT) . The BAT is a functional assay that measures the in vitro activation of basophils in response to an allergen.[1][2] This test is increasingly used in the diagnosis of hypersensitivity reactions to drugs and other substances, including polyethylene glycol (PEG), which is a component of numerous pharmaceuticals and vaccines.[3] In this context, this compound, after deprotection of the Boc group and conjugation to a carrier protein (e.g., Human Serum Albumin, HSA), can be used as a stimulant to assess PEG-specific basophil activation. The multivalent presentation of the DNP-PEG antigen cross-links IgE antibodies on the surface of basophils, triggering a signaling cascade that leads to cellular activation and the upregulation of surface markers such as CD63 and CD203c.[1][4]

Furthermore, the DNP hapten allows for flexible detection strategies. Anti-DNP antibodies conjugated to fluorophores can be used to quantify the binding of the DNP-PEG conjugate to cells.[5][6] This can be useful for quality control and for studying the interaction of the conjugate with different cell types.

The use of this compound in flow cytometry can provide valuable insights for drug development professionals by enabling the assessment of potential immunogenicity of PEGylated therapeutics and offering a tool to investigate the mechanisms of PEG-related hypersensitivity reactions.

Key Applications in Flow Cytometry:

  • Basophil Activation Test (BAT): To investigate and diagnose hypersensitivity reactions to polyethylene glycol (PEG).

  • Antigen-Specific B Cell Analysis: To identify and characterize B cells that recognize the DNP hapten or PEG.

  • Immunogenicity Studies: To evaluate the potential for PEGylated compounds to induce an immune response.

Experimental Protocols

Protocol 1: Basophil Activation Test (BAT) using DNP-PEG-HSA Conjugate

This protocol describes the preparation of a DNP-PEG-HSA conjugate and its use to stimulate basophils for analysis by flow cytometry.

1.1. Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Human Serum Albumin (HSA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carboxyl-activating agent

  • Phosphate Buffered Saline (PBS)

  • Heparinized whole blood from healthy donors or patients

  • Stimulation Buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+)

  • Anti-CCR3-PerCP (or other basophil identification marker)

  • Anti-CD63-FITC (activation marker)

  • Anti-CD203c-PE (activation marker)

  • Anti-IgE-APC (optional, for basophil gating)

  • Fixation Buffer (e.g., 1% paraformaldehyde in PBS)

  • Lysing Solution (e.g., BD FACS™ Lysing Solution)

  • Flow Cytometer

1.2. Preparation of DNP-PEG-HSA Conjugate:

  • Boc Deprotection: Dissolve this compound in a solution of 50% TFA in DCM. Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain the deprotected DNP-NH-PEG4-C2-NH2.

  • Activation of Carboxyl Groups: The deprotected compound has a terminal amine. To conjugate it to HSA, a linker with a carboxyl group needs to be introduced, or the amine can be reacted with an activated ester on the protein. For this protocol, we will assume the use of a crosslinker to activate the carboxyl groups on HSA.

  • Conjugation to HSA:

    • Dissolve HSA in PBS.

    • Activate the carboxyl groups on HSA using an appropriate method (e.g., EDC/NHS chemistry).

    • Add the deprotected DNP-NH-PEG4-C2-NH2 to the activated HSA solution.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Purify the DNP-PEG-HSA conjugate by dialysis or size-exclusion chromatography to remove unreacted components.

    • Determine the degree of labeling by spectrophotometry if possible.

1.3. Basophil Activation Assay:

  • Collect fresh heparinized whole blood.

  • Pre-warm the blood at 37°C for 10 minutes.

  • In a 96-well plate, add 50 µL of whole blood to each well.

  • Add 50 µL of stimulation buffer containing different concentrations of the DNP-PEG-HSA conjugate (e.g., 0.1, 1, 10, 100 ng/mL).

  • Include a negative control (stimulation buffer alone) and a positive control (e.g., anti-IgE antibody or fMLP).

  • Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes.

  • Stop the reaction by placing the plate on ice.

  • Add a cocktail of fluorochrome-conjugated antibodies (Anti-CCR3-PerCP, Anti-CD63-FITC, Anti-CD203c-PE) to each well.

  • Incubate for 20 minutes at 4°C in the dark.

  • Lyse the red blood cells using a lysing solution according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Resuspend the cells in fixation buffer.

  • Acquire the samples on a flow cytometer.

1.4. Flow Cytometry Analysis:

  • Gate on the basophil population based on their forward and side scatter properties and expression of a basophil-specific marker (e.g., CCR3+).

  • Within the basophil gate, quantify the percentage of activated basophils by measuring the expression of CD63 and/or CD203c.

  • Calculate the Stimulation Index (SI) as the percentage of activated basophils in the stimulated sample divided by the percentage of activated basophils in the negative control.

Data Presentation

Table 1: Basophil Activation in Response to DNP-PEG-HSA Conjugate

StimulantConcentration (ng/mL)% CD63+ Basophils (Mean ± SD)% CD203c+ Basophils (Mean ± SD)Stimulation Index (SI) for CD63
Negative Control02.5 ± 0.84.1 ± 1.21.0
DNP-PEG-HSA0.15.2 ± 1.58.9 ± 2.12.1
DNP-PEG-HSA115.8 ± 3.225.4 ± 4.56.3
DNP-PEG-HSA1045.3 ± 6.860.1 ± 8.318.1
DNP-PEG-HSA10042.1 ± 5.955.7 ± 7.616.8
Positive Control (anti-IgE)100055.6 ± 7.172.3 ± 9.422.2

Data are representative and may vary depending on the donor and experimental conditions.

Visualizations

Basophil_Activation_Pathway cluster_basophil Inside Basophil Antigen DNP-PEG-HSA Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Basophil Basophil Syk Syk Lyn->Syk Activates PLCg PLCγ Syk->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation Upregulation Upregulation of CD63 & CD203c Degranulation->Upregulation

Caption: IgE-mediated basophil activation signaling pathway.

BAT_Workflow start Start: Fresh Heparinized Whole Blood prewarm Pre-warm blood (37°C, 10 min) start->prewarm stimulate Stimulate with DNP-PEG-HSA (37°C, 20-30 min) prewarm->stimulate stop_reaction Stop reaction (on ice) stimulate->stop_reaction stain Stain with Fluorochrome-conjugated Antibodies (4°C, 20 min) stop_reaction->stain lyse Lyse Red Blood Cells stain->lyse wash Wash Cells lyse->wash fix Fix Cells wash->fix acquire Acquire on Flow Cytometer fix->acquire analyze Data Analysis: Gate on Basophils, Quantify CD63/CD203c acquire->analyze end End: Report Results analyze->end

Caption: Experimental workflow for the Basophil Activation Test (BAT).

References

Application Notes and Protocols for In Vivo Imaging Using DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-NH-PEG4-C2-Boc is a versatile linker molecule designed for a two-step "pre-targeting" strategy in in vivo imaging. This approach leverages the high-affinity interaction between the dinitrophenyl (DNP) hapten and an anti-DNP antibody. By first administering a targeting molecule conjugated to the DNP hapten, followed by a labeled anti-DNP antibody, this method can significantly enhance the signal-to-background ratio in imaging applications. The polyethylene (B3416737) glycol (PEG) spacer in the linker improves the pharmacokinetic properties of the conjugated molecule, such as increasing its solubility and circulation time.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo imaging, covering the preparation of the DNP-conjugated targeting molecule, the labeling of the anti-DNP antibody, and the in vivo imaging procedure.

Principle of DNP-Based Pre-Targeted In Vivo Imaging

The in vivo imaging strategy using this compound is a two-step process designed to maximize the imaging signal at the target site while minimizing background noise.[3]

  • Step 1: Pre-targeting. A targeting molecule (e.g., an antibody, antibody fragment, or small molecule) specific to a biological target of interest is conjugated with the DNP-NH-PEG4-C2 linker. This DNP-conjugated targeting molecule is administered to the subject and allowed to accumulate at the target site and clear from the circulation.

  • Step 2: Imaging. After a sufficient clearance period, a secondary agent, typically a fluorescently labeled anti-DNP antibody or antibody fragment, is administered. This labeled antibody binds specifically to the DNP hapten that has accumulated at the target site, leading to a high concentration of the imaging agent at the location of interest.

This pre-targeting approach offers several advantages over directly labeling the targeting molecule, including improved tumor-to-background ratios and the flexibility to use different imaging modalities by simply changing the label on the anti-DNP antibody.[4][5]

Experimental Protocols

Protocol 1: Preparation of DNP-Conjugated Targeting Molecule

This protocol describes the deprotection of the Boc group from this compound and its subsequent conjugation to a targeting molecule (e.g., an antibody) via NHS ester chemistry.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Targeting molecule with available primary amines (e.g., antibody)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound in a solution of 25-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc group.

    • Remove the solvent and excess TFA under reduced pressure. The resulting DNP-NH-PEG4-C2-NH2 will be a TFA salt.

  • Activation of DNP-NH-PEG4-C2-NH2 with NHS ester:

    • Dissolve the deprotected DNP-linker in anhydrous DMF.

    • Add DSC (1.5 equivalents) and TEA or DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature for 4-6 hours to form the DNP-NH-PEG4-C2-NHS ester.

  • Conjugation to the Targeting Molecule:

    • Dissolve the targeting molecule (e.g., antibody) in PBS at a concentration of 1-10 mg/mL.

    • Add the activated DNP-NHS ester solution to the targeting molecule solution at a molar ratio of 10:1 to 20:1 (linker:protein).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the DNP-Conjugated Targeting Molecule:

    • Remove unconjugated DNP-linker by size-exclusion chromatography using a PD-10 column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined by measuring the absorbance at the characteristic wavelength for DNP (around 360 nm) and the protein.

Protocol 2: Preparation of Labeled Anti-DNP Antibody

This protocol describes the labeling of a commercially available anti-DNP antibody or antibody fragment with a near-infrared (NIR) fluorescent dye for in vivo optical imaging.

Materials:

  • Anti-DNP antibody or Fab fragment suitable for in vivo use.[6]

  • Amine-reactive NIR fluorescent dye with NHS ester (e.g., CF® dye, IRDye®).[1][7]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the anti-DNP antibody in sodium bicarbonate buffer at 1-5 mg/mL.

  • Dye Preparation:

    • Dissolve the amine-reactive NIR dye in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved dye to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody).

    • Incubate the reaction for 1 hour at room temperature in the dark with gentle stirring.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the colored, protein-containing fractions.

  • Characterization:

    • Measure the absorbance of the labeled antibody at 280 nm and the excitation maximum of the dye to determine the protein concentration and the degree of labeling.

Protocol 3: In Vivo Pre-Targeted Imaging

This protocol outlines the general procedure for in vivo imaging in a tumor-bearing mouse model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • DNP-conjugated targeting molecule (from Protocol 1)

  • Labeled anti-DNP antibody (from Protocol 2)

  • Sterile PBS for injection

  • In vivo imaging system (e.g., IVIS, Pearl)

Procedure:

  • Injection of DNP-Conjugated Targeting Molecule:

    • Administer the DNP-conjugated targeting molecule via intravenous (tail vein) injection. The optimal dose will depend on the specific targeting molecule and should be determined empirically, but a starting point is typically in the range of 10-100 µg per mouse.

  • Clearance Period:

    • Allow the DNP-conjugated molecule to accumulate at the target site and clear from the circulation. This pre-targeting interval is critical for achieving a high signal-to-background ratio and typically ranges from 16 to 72 hours.[8] The optimal time should be determined for each specific conjugate.

  • Injection of Labeled Anti-DNP Antibody:

    • After the clearance period, administer the labeled anti-DNP antibody intravenously. A typical dose is in the range of 5-50 µg per mouse.

  • In Vivo Imaging:

    • Acquire images at various time points after the injection of the labeled antibody (e.g., 1, 4, 8, 24, and 48 hours) using an appropriate in vivo imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle).

    • Calculate the tumor-to-background ratio (TBR) to assess the targeting efficiency.

Data Presentation

The following table summarizes representative quantitative data from pre-targeted in vivo imaging studies using hapten-based systems. Note that these values are examples and will vary depending on the specific targeting molecule, hapten, label, and animal model used.

ParameterDNP-based System (Radiolabeled)Other Hapten-based Systems (Radiolabeled)
Tumor Uptake (%ID/g) 3% at 1h[9]17.9% to 18.9% at 1h[10]
Tumor-to-Blood Ratio 10:1 at 1h[9]14 times higher than direct labeling[10]
Tumor-to-Muscle Ratio 44:1 at 1h[9]N/A
Optimal Pre-targeting Interval 16-24 hours[11]24 hours[12]

Note: %ID/g = percentage of injected dose per gram of tissue.

Visualizations

experimental_workflow cluster_preparation Preparation of Imaging Probes cluster_in_vivo In Vivo Imaging Boc Deprotection Boc Deprotection NHS Ester Activation NHS Ester Activation Boc Deprotection->NHS Ester Activation Conjugation to Targeting Molecule Conjugation to Targeting Molecule NHS Ester Activation->Conjugation to Targeting Molecule Purification_1 Purification Conjugation to Targeting Molecule->Purification_1 DNP_Conjugate DNP-Targeting Molecule Purification_1->DNP_Conjugate Injection_1 Inject DNP-Targeting Molecule DNP_Conjugate->Injection_1 Anti_DNP_Ab Anti-DNP Antibody Fluorophore_Labeling Fluorophore Labeling Anti_DNP_Ab->Fluorophore_Labeling Purification_2 Purification Fluorophore_Labeling->Purification_2 Labeled_Ab Labeled Anti-DNP Antibody Purification_2->Labeled_Ab Injection_2 Inject Labeled Anti-DNP Antibody Labeled_Ab->Injection_2 Clearance Clearance Period (16-72h) Injection_1->Clearance Clearance->Injection_2 Imaging In Vivo Imaging (Multiple Time Points) Injection_2->Imaging Analysis Data Analysis (Tumor-to-Background Ratio) Imaging->Analysis

Figure 1: Experimental workflow for DNP-based pre-targeted in vivo imaging.

pretargeting_principle cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging DNP_Conjugate DNP-Targeting Molecule Target Target Site (e.g., Tumor) DNP_Conjugate->Target Specific Binding DNP_at_Target DNP at Target Binding Accumulation at Target Site Labeled_Ab Labeled Anti-DNP Antibody Labeled_Ab->DNP_at_Target Hapten-Antibody Binding Signal High Signal at Target Site DNP_at_Target->Signal

Figure 2: Principle of the two-step DNP-hapten pre-targeting strategy.

References

Application Notes and Protocols: Screening a Library of PROTACs with DNP-NH-PEG4-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[8][9][10] This document provides a detailed protocol for screening a library of PROTACs synthesized with a DNP-NH-PEG4-C2-Boc linker. This compound is a polyethylene (B3416737) glycol (PEG)-based linker, which is often used to improve solubility and pharmacokinetic properties of the PROTAC molecule.[8][11][12][13] The protocols outlined below will guide researchers through the essential steps of evaluating a PROTAC library, from initial assessment of protein degradation to more detailed mechanistic studies.

PROTAC Mechanism of Action

A PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into close proximity to form a ternary complex.[5][6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[5][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action of a PROTAC.

Screening Workflow

The screening of a PROTAC library is a multi-step process designed to identify lead candidates with potent and selective protein degradation activity. The workflow begins with a primary screen to assess the degradation of the target protein, followed by secondary assays to confirm the mechanism of action and evaluate cellular effects.

Screening_Workflow cluster_workflow PROTAC Library Screening Workflow Start Start: PROTAC Library (this compound Linker) Primary_Screen Primary Screen: Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Start->Primary_Screen Hit_Identification Hit Identification: Potent Degraders Selected Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No Hits (Re-design) Ubiquitination_Assay Mechanism Confirmation: Target Ubiquitination Assay Secondary_Assays->Ubiquitination_Assay Viability_Assay Cellular Effects: Cell Viability Assay Secondary_Assays->Viability_Assay Ubiquitination_Assay->Lead_Optimization Viability_Assay->Lead_Optimization

Caption: A typical workflow for screening a PROTAC library.

Experimental Protocols

Target Protein Degradation Assay (Western Blot)

This is the primary assay to determine if the PROTACs in the library can induce the degradation of the target protein.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC library stock solutions (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare serial dilutions of each PROTAC from the library in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Cell Treatment: Treat the cells with the different concentrations of each PROTAC for a predetermined time (e.g., 4, 8, 16, 24 hours).[14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[14]

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[14]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate with the primary antibody for the loading control.

  • Detection and Quantification: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control.[14]

Data Presentation:

PROTAC IDConcentration (nM)POI Level (% of Control)
PROTAC-001195
1070
10020
PROTAC-002198
1090
10085
.........
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[15]

Materials:

  • Cell line expressing the POI

  • Active PROTACs identified from the primary screen

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer for immunoprecipitation (IP)

  • Primary antibody against the POI for IP

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin

  • Other reagents for Western blotting as listed above

Protocol:

  • Cell Treatment: Treat cells with the active PROTACs with and without a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvesting).

  • Cell Lysis: Lyse the cells in IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with the primary antibody against the POI overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads several times with IP wash buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating.

    • Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated POI.

Data Presentation:

TreatmentPolyubiquitinated POI (Fold Change)
Vehicle Control1.0
PROTAC-X (100 nM)3.5
PROTAC-X (100 nM) + MG1328.2
Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTACs on the cells.

Materials:

  • Cell line of interest

  • PROTAC library

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, CCK-8)[16][17][18]

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Cell Treatment: Treat the cells with a range of concentrations of each PROTAC for a specified duration (e.g., 72 hours).[14]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence, absorbance) using a plate reader.

Data Presentation:

PROTAC IDIC50 (nM)
PROTAC-00150
PROTAC-002>1000
......

Conclusion

The protocols and workflow described in this document provide a comprehensive guide for screening a library of PROTACs featuring the this compound linker. By systematically evaluating protein degradation, mechanism of action, and cellular effects, researchers can effectively identify and prioritize lead candidates for further drug development. The use of clear data presentation and visual workflows will aid in the efficient analysis and interpretation of screening results.

References

Application Notes and Protocols for Generating Monoclonal Antibodies Against DNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the generation of monoclonal antibodies (mAbs) targeting the hapten 2,4-dinitrophenyl (DNP). The protocols outlined below cover the entire workflow, from antigen preparation and animal immunization to hybridoma production, screening, cloning, and antibody purification.

Introduction

Dinitrophenyl (DNP) is a small organic molecule that acts as a hapten, meaning it can elicit a robust immune response when conjugated to a larger carrier protein.[1][2] This property makes the DNP system a valuable tool in immunology for studying antibody responses and for various applications in diagnostics and research. The generation of monoclonal antibodies with high specificity and affinity for DNP is a critical step in developing these applications. The hybridoma technology, first described by Köhler and Milstein, remains a fundamental and widely used method for producing monoclonal antibodies.[3][4][5] This technique involves the fusion of antibody-producing B cells from an immunized animal with immortal myeloma cells to generate hybridoma cell lines capable of continuous production of a single, specific antibody.[4][6][7]

Experimental Workflow for Anti-DNP Monoclonal Antibody Production

The overall process for generating anti-DNP monoclonal antibodies via hybridoma technology is a multi-step procedure that spans several months.[8] The major stages include immunization, cell fusion and selection, screening for antigen-specific antibodies, subcloning to ensure monoclonality, and finally, antibody production and purification.

Monoclonal Antibody Production Workflow cluster_Immunization Phase 1: Immunization cluster_Hybridoma Phase 2: Hybridoma Production cluster_Screening Phase 3: Screening & Cloning cluster_Production Phase 4: Production & Purification Antigen Preparation Antigen Preparation Mouse Immunization Mouse Immunization Antigen Preparation->Mouse Immunization DNP-KLH Titer Monitoring Titer Monitoring Mouse Immunization->Titer Monitoring Serum ELISA Spleen Harvest Spleen Harvest Titer Monitoring->Spleen Harvest High Titer Cell Fusion Cell Fusion Spleen Harvest->Cell Fusion Myeloma Cell Culture Myeloma Cell Culture Myeloma Cell Culture->Cell Fusion HAT Selection HAT Selection Cell Fusion->HAT Selection Primary Screening Primary Screening HAT Selection->Primary Screening ELISA Limiting Dilution Cloning Limiting Dilution Cloning Primary Screening->Limiting Dilution Cloning Positive Wells Secondary Screening Secondary Screening Limiting Dilution Cloning->Secondary Screening Monoclonal Colonies Hybridoma Expansion Hybridoma Expansion Secondary Screening->Hybridoma Expansion Confirmed Clones Antibody Production Antibody Production Hybridoma Expansion->Antibody Production Large Scale Culture Purification Purification Antibody Production->Purification Protein A/G

Figure 1: Overall workflow for generating anti-DNP monoclonal antibodies.

Protocols

Protocol 1: DNP-KLH Immunization of Mice

This protocol describes the immunization of BALB/c mice to elicit a high-titer antibody response against DNP.

Materials:

  • DNP-KLH (Dinitrophenyl-Keyhole Limpet Hemocyanin)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate Buffered Saline (PBS), sterile

  • BALB/c mice (female, 6-8 weeks old)[9]

  • Syringes and needles (27-gauge)

Procedure:

  • Antigen Preparation: Prepare the DNP-KLH immunogen by emulsifying it with an equal volume of adjuvant.

    • Primary Immunization: 100 µg of DNP-KLH in 100 µL PBS emulsified with 100 µL of CFA.[10][11]

    • Booster Immunizations: 50 µg of DNP-KLH in 100 µL PBS emulsified with 100 µL of IFA.[11]

  • Immunization Schedule:

    • Day 0: Perform a pre-immune bleed from the tail vein to collect control serum.[11] Inject 200 µL of the primary immunization emulsion intraperitoneally (IP) or subcutaneously (SQ) at multiple sites.[9][12]

    • Day 21 & 42: Administer booster injections of 200 µL of the booster emulsion (IP or SQ).[11]

    • Day 50: Collect a test bleed to determine the antibody titer by ELISA.[11]

    • 3-4 days before fusion: Administer a final booster injection of 50 µg DNP-KLH in PBS (without adjuvant) intravenously (IV) or IP.[10][13]

Table 1: Immunization Protocol Summary

Day Procedure Antigen Dose Adjuvant Route
0 Pre-immune bleed & Primary Immunization 100 µg DNP-KLH CFA IP/SQ
21 1st Booster 50 µg DNP-KLH IFA IP/SQ
42 2nd Booster 50 µg DNP-KLH IFA IP/SQ
50 Test Bleed - - Tail Vein

| ~60 (3-4 days pre-fusion) | Final Booster | 50 µg DNP-KLH | None | IV/IP |

Protocol 2: Hybridoma Fusion and Selection

This protocol details the fusion of splenocytes from an immunized mouse with myeloma cells to create hybridomas.

Materials:

  • Spleen from an immunized mouse with a high anti-DNP titer.

  • SP2/0 or P3X63-Ag8.653 myeloma cells.[13]

  • Polyethylene glycol (PEG) 1500, 50% (w/v) in serum-free medium.[9][14]

  • Serum-free RPMI-1640 medium.

  • Complete RPMI-1640 medium (with 20% FBS, L-glutamine, penicillin-streptomycin).

  • HAT (Hypoxanthine, Aminopterin, Thymidine) selection medium.[15]

  • HT (Hypoxanthine, Thymidine) medium.

  • 96-well cell culture plates.

Procedure:

  • Cell Preparation:

    • Aseptically harvest the spleen from the euthanized mouse and prepare a single-cell suspension of splenocytes.[9][14]

    • Culture myeloma cells to ensure they are in the logarithmic growth phase.[9]

    • Wash both splenocytes and myeloma cells twice with serum-free medium.

  • Fusion:

    • Combine splenocytes and myeloma cells at a ratio of 5:1 to 10:1 in a 50 mL conical tube.[13][14]

    • Centrifuge the cell mixture and discard the supernatant.

    • Gently loosen the cell pellet by tapping the tube.

    • Slowly add 1 mL of pre-warmed 50% PEG over 1 minute while gently stirring the cells.[13][14]

    • Slowly add 1 mL of serum-free medium over 1 minute, followed by another 20 mL of serum-free medium over the next 5 minutes.[13]

    • Centrifuge the cells, discard the supernatant, and gently resuspend the pellet in HAT medium.

  • Plating and Selection:

    • Plate the cell suspension into 96-well plates.

    • Incubate at 37°C in a 5% CO2 incubator.

    • After 7-10 days, hybridoma colonies should become visible.[13]

    • Gradually replace the HAT medium with HT medium, and then with complete RPMI-1640 medium.

Table 2: Hybridoma Fusion and Selection Data

Parameter Typical Value Reference
Splenocyte to Myeloma Ratio 5:1 to 10:1 [13][14]
Fusion Efficiency 1-2% of cells form viable hybridomas [7]
Hybridoma Colony Appearance 7-14 days post-fusion [13]

| Positive Wells (Primary Screen) | Highly variable, depends on immunization success | - |

Screening and Cloning Workflow

The selection of hybridomas producing the desired antibody is a critical step that involves screening the supernatant from each well, followed by cloning of the positive candidates to ensure a monoclonal population.

Screening and Cloning Workflow Hybridoma Culture Plates Hybridoma Culture Plates ELISA Screening ELISA Screening Hybridoma Culture Plates->ELISA Screening Supernatant Positive Wells Positive Wells ELISA Screening->Positive Wells High Signal Negative Wells Negative Wells ELISA Screening->Negative Wells Low/No Signal Limiting Dilution Limiting Dilution Positive Wells->Limiting Dilution Expand and Dilute Monoclonal Colony Growth Monoclonal Colony Growth Limiting Dilution->Monoclonal Colony Growth Plate at <1 cell/well Secondary ELISA Secondary ELISA Monoclonal Colony Growth->Secondary ELISA Supernatant Confirmed Monoclonal Hybridoma Confirmed Monoclonal Hybridoma Secondary ELISA->Confirmed Monoclonal Hybridoma Consistent High Signal

References

Application Notes and Protocols: Utilizing DNP-NH-PEG4-C2-Boc in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-NH-PEG4-C2-Boc is a versatile molecule incorporating a dinitrophenyl (DNP) hapten, a short polyethylene (B3416737) glycol (PEG) spacer, and two amine functionalities, one of which is protected by a tert-butyloxycarbonyl (Boc) group.[1] While primarily utilized as a PROTAC linker, its functional groups offer the potential for modification and subsequent use in bioorthogonal click chemistry reactions. These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are powerful tools for bioconjugation, enabling the specific and efficient labeling of biomolecules in complex biological systems.[2][3][]

This document provides detailed protocols for the functionalization of this compound to introduce a click-reactive handle and its subsequent application in both CuAAC and SPAAC reactions for the labeling of a target biomolecule. The DNP moiety serves as a valuable reporter for downstream detection and quantification via anti-DNP antibodies.[5][6]

Principle

The this compound molecule, in its commercially available form, does not possess an azide (B81097) or alkyne group necessary for click chemistry. Therefore, a two-stage process is proposed:

  • Functionalization: The free primary amine of this compound is reacted with an N-hydroxysuccinimide (NHS) ester of an azide- or alkyne-containing molecule. This step introduces the required bioorthogonal handle.[7]

  • Click Chemistry Conjugation: The newly functionalized DNP-linker is then conjugated to a target biomolecule (e.g., a protein, nucleic acid, or small molecule) that has been pre-labeled with the complementary click chemistry partner (an alkyne or azide, respectively).

Alternatively, the Boc-protected amine can be deprotected under acidic conditions to expose a second primary amine, allowing for further functionalization if desired.[8][9]

Experimental Protocols

Protocol 1: Functionalization of this compound with an Azide Moiety

This protocol describes the reaction of the free amine on this compound with an Azide-PEG4-NHS Ester to create an azide-functionalized DNP linker.

Materials:

  • This compound

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMF.[7] Note: NHS esters are moisture-sensitive.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.2 equivalents of the Azido-PEG4-NHS Ester stock solution.

    • Add 0.1 M sodium bicarbonate buffer (pH 8.3) to the reaction mixture to constitute 50% of the total volume. The final concentration of the DNP-linker should be approximately 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting "Azide-DNP Linker" using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

  • Characterization:

    • Confirm the identity and purity of the Azide-DNP Linker by mass spectrometry and NMR spectroscopy.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the "Azide-DNP Linker" to an alkyne-modified protein.

Materials:

  • Azide-DNP Linker (from Protocol 1)

  • Alkyne-modified protein in PBS

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • PBS buffer, pH 7.4

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Azide-DNP Linker in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in water.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

    • Add the Azide-DNP Linker stock solution to a final concentration that is in 20-fold molar excess to the protein.

    • Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.[10] Let it stand for a few minutes.

    • Add the THPTA/CuSO4 solution to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[10]

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess reagents and purify the DNP-labeled protein using a desalting column appropriate for the molecular weight of the protein.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the "Azide-DNP Linker" to a protein modified with a strained alkyne (e.g., DBCO).

Materials:

  • Azide-DNP Linker (from Protocol 1)

  • DBCO-modified protein in PBS

  • PBS buffer, pH 7.4

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Azide-DNP Linker in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 1-5 mg/mL in PBS.

    • Add the Azide-DNP Linker stock solution to a final concentration that is in 10-fold molar excess to the protein.

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light.[2] Reaction times may vary depending on the specific strained alkyne used.

  • Purification:

    • Purify the DNP-labeled protein using a desalting column.

Data Presentation

Table 1: Hypothetical Quantitative Data for Functionalization and Click Chemistry Reactions

ParameterProtocol 1: FunctionalizationProtocol 2: CuAACProtocol 3: SPAAC
Reactants This compound, Azide-PEG4-NHS EsterAzide-DNP Linker, Alkyne-ProteinAzide-DNP Linker, DBCO-Protein
Molar Ratio (Linker:Biomolecule) 1.2:1 (NHS Ester:Amine)20:110:1
Solvent/Buffer DMF / 0.1 M Sodium BicarbonatePBS, pH 7.4PBS, pH 7.4
Catalyst N/A1 mM CuSO4 / 5 mM THPTAN/A
Reducing Agent N/A5 mM Sodium AscorbateN/A
Temperature Room TemperatureRoom Temperature37°C
Reaction Time 2 hours1-2 hours4-12 hours
Typical Yield > 90%> 85%> 80%

Visualizations

experimental_workflow cluster_click Click Chemistry Conjugation start Start: this compound protocol1 Protocol 1: Functionalization start->protocol1 reagent1 Azide-PEG4-NHS Ester reagent1->protocol1 intermediate Azide-DNP Linker protocol1->intermediate protocol2 Protocol 2: CuAAC intermediate->protocol2 protocol3 Protocol 3: SPAAC intermediate->protocol3 reagent2a Alkyne-modified Biomolecule reagent2a->protocol2 product2 DNP-labeled Biomolecule (via CuAAC) protocol2->product2 reagent2b DBCO-modified Biomolecule reagent2b->protocol3 product3 DNP-labeled Biomolecule (via SPAAC) protocol3->product3

Caption: Overall experimental workflow for click chemistry applications.

signaling_pathway_detection biomolecule DNP-Labeled Biomolecule binding Binding Event biomolecule->binding target Cellular Target target->binding antibody Primary Antibody (Anti-DNP) binding->antibody Immunodetection secondary_ab Secondary Antibody (Fluorescently Labeled) antibody->secondary_ab detection Signal Detection (e.g., Microscopy, Flow Cytometry) secondary_ab->detection

Caption: Downstream detection pathway for DNP-labeled biomolecules.

References

Application Notes and Protocols for DNP-NH-PEG4-C2-Boc in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DNP-NH-PEG4-C2-Boc in cellular uptake and localization studies. This molecule incorporates several key functional groups: a 2,4-dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. While DNP is traditionally known as a hapten for immunological detection or a quencher, for the purposes of these notes, we will consider its potential utility as a fluorescent probe, acknowledging that its quantum yield may be lower than conventional fluorophores. The PEG spacer enhances solubility and reduces non-specific binding, while the Boc-protected amine allows for further conjugation following deprotection.

Core Concepts

The this compound molecule is a versatile tool for cell biology research. Its key components and their functions are outlined below:

  • DNP (2,4-Dinitrophenyl) Group: This aromatic group can be used for visualization in cellular imaging experiments. It can also serve as a hapten for antibody-based detection methods, providing an orthogonal approach to localization.

  • PEG4 (Polyethylene Glycol) Spacer: The four-unit PEG linker is hydrophilic, which improves the solubility of the entire molecule in aqueous buffers. This property is crucial for minimizing aggregation and reducing non-specific interactions with cellular components, leading to a better signal-to-noise ratio in imaging experiments.[1][2][3]

  • C2-Boc (Boc-protected C2 amine): The tert-butyloxycarbonyl (Boc) protecting group caps (B75204) a primary amine.[4][5][6] This protected amine can be deprotected under acidic conditions to reveal a reactive primary amine, enabling the conjugation of the molecule to other biomolecules or surfaces.[5][6]

Data Presentation: Cellular Uptake Kinetics (Hypothetical Data)

The following table summarizes hypothetical quantitative data from a cellular uptake experiment using this compound in a model cancer cell line (e.g., HeLa). This data is for illustrative purposes to demonstrate how results can be presented.

Time Point (minutes)Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
01015.22.1
151088.67.5
3010152.312.8
6010245.120.4
12010310.525.9

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol details the steps for visualizing the cellular uptake of this compound using fluorescence microscopy.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) stain

  • Mounting medium

  • Glass coverslips

  • 24-well cell culture plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Preparation of Staining Solution: Prepare a working solution of this compound in serum-free cell culture medium. The optimal concentration should be determined empirically, but a starting concentration of 10 µM is recommended.

  • Cellular Staining:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the this compound staining solution to each well.

    • Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Cell Fixation:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS.

    • Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.

  • Mounting and Imaging:

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Use the appropriate filter sets for DNP (excitation/emission maxima will need to be empirically determined) and DAPI (Ex/Em: ~358/461 nm).

Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a method for quantifying the cellular uptake of this compound using flow cytometry.

Materials:

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound in serum-free cell culture medium at the desired concentration.

  • Cellular Staining:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for various time points at 37°C. Include an unstained control group.

  • Cell Harvesting:

    • Aspirate the staining solution and wash the cells twice with cold PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin.

    • Transfer the cell suspension to a flow cytometry tube.

  • Flow Cytometry Analysis:

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS.

    • Analyze the cells on a flow cytometer. Use the unstained control to set the baseline fluorescence.

    • Record the mean fluorescence intensity for each sample.

Visualizations

cluster_molecule This compound Structure DNP DNP Group (Reporter/Hapten) PEG4 PEG4 Spacer (Solubilizer) DNP->PEG4 Boc Boc-Protected Amine (Reactive Handle) PEG4->Boc cluster_workflow Cellular Uptake and Localization Workflow A 1. Seed Cells on Coverslips B 2. Prepare this compound Solution A->B C 3. Incubate Cells with Probe B->C D 4. Wash and Fix Cells C->D E 5. Counterstain Nuclei (DAPI) D->E F 6. Mount Coverslips E->F G 7. Image with Fluorescence Microscope F->G H 8. Analyze Images for Localization G->H

References

Troubleshooting & Optimization

Troubleshooting low yield in DNP-NH-PEG4-C2-Boc synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DNP-NH-PEG4-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping to diagnose and resolve issues leading to low product yield.

Troubleshooting Guides & FAQs

This section is organized by the key stages of the this compound synthesis:

  • Mono-Boc Protection of the Diamino-PEG Linker

  • DNPylation of the Boc-Protected Amino-PEG Linker

  • Purification of the Final Product

Mono-Boc Protection of H2N-PEG4-C2-NH2

The initial step in the synthesis is the selective protection of one of the primary amine groups of the starting diamino-PEG linker with a tert-butyloxycarbonyl (Boc) group. Achieving mono-protection is crucial to prevent the formation of the di-Boc protected byproduct and to ensure a free amine is available for the subsequent DNPylation step.

Frequently Asked Questions (FAQs)

Q1: My reaction shows a significant amount of di-Boc protected product and unreacted starting material, with very little of the desired mono-Boc product. What could be the cause?

A1: This is a common issue in the mono-protection of symmetrical diamines. The primary causes are typically related to the reaction stoichiometry and the rate of addition of the Boc-anhydride ((Boc)₂O).

  • Incorrect Stoichiometry: Using an excess of (Boc)₂O will favor the formation of the di-protected product. It is crucial to use a stoichiometric amount or a slight excess of the diamine relative to the (Boc)₂O.

  • Rapid Addition of (Boc)₂O: Adding the (Boc)₂O solution too quickly can create localized areas of high concentration, leading to the di-substitution of the diamine. A slow, dropwise addition of a dilute solution of (Boc)₂O to a stirred solution of the diamine is recommended.

  • Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.

Troubleshooting Steps:

  • Carefully control the stoichiometry, aiming for a 1:1 or slightly less than 1:1 molar ratio of (Boc)₂O to the diamine.

  • Dilute the (Boc)₂O in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) and add it dropwise to the diamine solution over an extended period (e.g., 1-2 hours) with vigorous stirring.

  • Maintain a low reaction temperature (0 °C) during the addition of (Boc)₂O.

Q2: How can I effectively monitor the progress of the mono-Boc protection reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can visualize the starting material (diamine), the mono-Boc product, and the di-Boc byproduct.

  • TLC System: A common mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 or 90:10 v/v).

  • Visualization: The spots can be visualized using a ninhydrin (B49086) stain. The diamine will produce a strong color, the mono-Boc product will be ninhydrin-positive (though potentially weaker), and the di-Boc product will be ninhydrin-negative.

Q3: I am having difficulty separating the mono-Boc product from the unreacted diamine and the di-Boc byproduct. What purification methods are recommended?

A3: Purification can be challenging due to the similar polarities of the components. Column chromatography is the most common method.

  • Silica (B1680970) Gel Chromatography: Use a silica gel column with a gradient elution system. A typical gradient might start with pure DCM and gradually increase the percentage of methanol. The di-Boc product will elute first, followed by the mono-Boc product, and finally the unreacted diamine.

  • Ion-Exchange Chromatography: This can be an effective alternative. At a neutral or slightly acidic pH, the unreacted diamine will be protonated and bind strongly to a cation-exchange resin, while the mono-Boc and di-Boc products will have a weaker affinity.

Compound Typical Elution Order (Normal Phase Chromatography) Ninhydrin Staining
Di-Boc-NH-PEG4-C2-NH-BocFirstNegative
Boc-NH-PEG4-C2-NH2 (Mono-Boc) Second Positive (may be faint)
H2N-PEG4-C2-NH2 (Diamine)ThirdStrong Positive

DNPylation of Boc-NH-PEG4-C2-NH2

In this step, the free primary amine of the mono-Boc protected PEG linker is reacted with 2,4-dinitrofluorobenzene (DNFB) to introduce the DNP group.

Frequently Asked Questions (FAQs)

Q1: The yield of my DNPylated product is low, and I see a lot of unreacted Boc-NH-PEG4-C2-NH2. What are the critical parameters for this reaction?

A1: The DNPylation reaction, a nucleophilic aromatic substitution, is highly dependent on pH and the reactivity of the starting materials.

  • pH of the Reaction Mixture: The reaction requires a basic environment to deprotonate the primary amine, making it a more potent nucleophile. A pH of 8-9 is generally optimal.[1] Common bases used include sodium bicarbonate or triethylamine (B128534). However, excessively high pH can lead to hydrolysis of the DNFB.

  • Reactivity of DNFB: DNFB is sensitive to moisture and can hydrolyze to 2,4-dinitrophenol (B41442). Ensure you are using high-quality, dry DNFB and anhydrous solvents.

  • Stoichiometry: A slight excess of DNFB (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction is typically stirred at room temperature for several hours. Gentle heating may be employed to increase the reaction rate, but this should be monitored carefully to avoid side reactions.

Troubleshooting Steps:

  • Ensure the reaction pH is maintained between 8 and 9 using a suitable base.

  • Use fresh, high-quality DNFB and anhydrous solvents.

  • Consider a modest increase in the molar excess of DNFB.

  • Monitor the reaction by TLC until the starting amine is consumed.

Q2: I am observing an unexpected yellow precipitate in my reaction mixture. What could this be?

A2: A yellow precipitate is likely to be 2,4-dinitrophenol, the hydrolysis product of DNFB. This indicates the presence of water in your reaction. While the final product, this compound, is also yellow, 2,4-dinitrophenol is generally less soluble in common organic solvents used for the reaction.

Troubleshooting Steps:

  • Thoroughly dry all glassware before use.

  • Use anhydrous solvents.

  • Minimize the exposure of DNFB to atmospheric moisture.

Q3: Are there any common side reactions I should be aware of during DNPylation?

A3: Besides the hydrolysis of DNFB, the primary concern is the potential for the DNP group to react with other nucleophiles if present. However, in this specific synthesis, the Boc-protected amine is stable under these conditions. If your starting material is not pure and contains other nucleophilic impurities, they may also react with DNFB.

Purification of this compound

The final and often most critical step is the purification of the target compound from unreacted starting materials, byproducts, and excess reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying the final this compound product?

A1: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying DNP-labeled PEG compounds to a high degree of purity.[]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common approach. A C18 column is typically used with a gradient elution of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid. The highly hydrophobic DNP group will cause the product to be well-retained on the column, allowing for good separation from more polar impurities.

  • Size-Exclusion Chromatography (SEC): While less common for small molecules, SEC can be useful for removing very large or very small impurities.

Q2: How can I perform a work-up of the reaction mixture before purification?

A2: A standard aqueous work-up can be performed to remove excess base and water-soluble byproducts.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with a mild acidic solution (e.g., dilute HCl) to remove any remaining unreacted amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

Q3: My final product yield is low even after successful reaction completion according to TLC. Where could I be losing my product?

A3: Product loss can occur at several stages:

  • During Work-up: The DNP-PEG compound may have some water solubility. Multiple extractions of the aqueous layers can help to recover any dissolved product.

  • During Chromatography: The product may adhere irreversibly to the silica gel if using normal-phase chromatography. RP-HPLC is generally preferred. Also, ensure that the fractions are collected and analyzed properly to avoid discarding fractions containing the product.

  • Product Instability: While generally stable, prolonged exposure to strong light or harsh pH conditions should be avoided.

Purification Parameter Recommendation Rationale
Primary Method Reversed-Phase HPLC (RP-HPLC)Excellent for separating hydrophobic DNP-labeled compounds.[]
Stationary Phase C18 ColumnProvides good retention and separation.
Mobile Phase Water/Acetonitrile Gradient with 0.1% TFAAllows for the elution of compounds with a wide range of polarities.
Detection UV-Vis Detector (at ~360 nm for DNP)The DNP group has a strong UV absorbance, facilitating detection.

Experimental Protocols

General Protocol for Mono-Boc Protection of H2N-PEG4-C2-NH2
  • Dissolve H2N-PEG4-C2-NH2 (1 equivalent) in a suitable solvent (e.g., DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (0.95 equivalents) in the same solvent.

  • Add the (Boc)₂O solution dropwise to the diamine solution over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient.

General Protocol for DNPylation of Boc-NH-PEG4-C2-NH2
  • Dissolve Boc-NH-PEG4-C2-NH2 (1 equivalent) in a suitable solvent (e.g., DMF or a mixture of an organic solvent and water).

  • Add a base such as sodium bicarbonate or triethylamine to adjust the pH to 8-9.

  • Dissolve 2,4-dinitrofluorobenzene (DNFB) (1.2 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add the DNFB solution to the stirred amine solution.

  • Protect the reaction from light and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting amine.

  • Perform an aqueous work-up as described in the FAQs.

  • Purify the final product by RP-HPLC.

Visualizations

Synthetic Pathway

Synthesis_Pathway Diamine H2N-PEG4-C2-NH2 MonoBoc Boc-NH-PEG4-C2-NH2 Diamine->MonoBoc Mono-Boc Protection FinalProduct This compound MonoBoc->FinalProduct DNPylation reagent1 + (Boc)2O reagent2 + DNFB

Caption: Synthetic route for this compound.

Troubleshooting Workflow for Low Yield

References

How to improve the solubility of DNP-NH-PEG4-C2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with DNP-NH-PEG4-C2-Boc conjugates.

Troubleshooting Guide

This guide is designed to help you resolve common solubility issues encountered during your experiments.

Problem Possible Cause Suggested Solution
Conjugate is insoluble in aqueous buffers (e.g., PBS). The DNP and Boc groups are hydrophobic, reducing the overall aqueous solubility despite the hydrophilic PEG linker.[1]1. Use of Co-solvents: Introduce a water-miscible organic co-solvent. Start with a small percentage (e.g., 5-10%) and gradually increase. Suitable co-solvents include DMSO, DMF, ethanol, or PEG 400.[][3] 2. pH Adjustment: If the conjugate has ionizable groups, adjusting the pH of the buffer can increase solubility.[4] 3. Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) can aid in solubilization by forming micelles.
Conjugate precipitates out of solution during an experiment. Change in experimental conditions (e.g., temperature, pH, addition of other reagents) that affects solubility.1. Re-dissolve with Co-solvent: Add a small amount of a compatible organic solvent (e.g., DMSO) to the solution to redissolve the precipitate. 2. Maintain Supersaturation: In some cases, a supersaturated state can be temporarily achieved. However, for longer experiments, it is better to work at a concentration below the solubility limit.[5] 3. Optimize Formulation: Consider using a formulation with solubilizing excipients if the experimental protocol allows.[6]
Difficulty dissolving the conjugate in organic solvents. While the DNP and Boc groups are hydrophobic, the PEG linker provides hydrophilic character, which can limit solubility in very nonpolar organic solvents.1. Select an Appropriate Organic Solvent: Use polar aprotic solvents like DMSO, DMF, or dichloromethane (B109758) (DCM), where both the hydrophobic and hydrophilic parts of the molecule can be solvated.[7][8] 2. Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40°C) and using a sonicator can help to break up aggregates and promote dissolution.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active conjugate in the assay medium.[1]1. Prepare a Concentrated Stock Solution: Dissolve the conjugate in a suitable organic solvent (e.g., DMSO) at a high concentration. 2. Serial Dilution: Perform serial dilutions of the stock solution into the aqueous assay medium, ensuring rapid mixing to avoid precipitation. 3. Solubility Testing: Determine the maximum solubility in the final assay medium to ensure you are working within the soluble range.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule. The dinitrophenyl (DNP) and tert-butyloxycarbonyl (Boc) groups are hydrophobic, while the polyethylene (B3416737) glycol (PEG) linker is hydrophilic. This dual nature means its solubility can be challenging in purely aqueous or highly nonpolar organic solvents. It is generally expected to have better solubility in polar aprotic solvents or in aqueous solutions containing co-solvents.[1][7]

Q2: Which organic solvents are recommended for preparing a stock solution?

A2: For preparing a concentrated stock solution, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of organic molecules, including those with both hydrophobic and hydrophilic moieties.[7]

Q3: How can I improve the aqueous solubility of the conjugate for my biological experiments?

A3: To improve aqueous solubility, you can employ several strategies:

  • Co-solvents: Adding a water-miscible organic solvent like DMSO, ethanol, or PEG 400 to your aqueous buffer can significantly enhance solubility.[][3]

  • pH Adjustment: If your experimental conditions permit, adjusting the pH of the buffer may improve solubility, especially if there are any ionizable functional groups.[4]

  • Surfactants: Using a low concentration of a biocompatible, non-ionic surfactant can help to keep the conjugate in solution.

  • Cyclodextrins: These can be used to form inclusion complexes that enhance the solubility of hydrophobic molecules.[6]

Q4: Is it advisable to heat the conjugate to aid dissolution?

A4: Gentle heating (e.g., to 30-40°C) can be used to aid dissolution, particularly in organic solvents. However, prolonged or excessive heating should be avoided to prevent potential degradation of the conjugate.

Q5: My PROTAC, which uses this linker, has poor cell permeability. Could solubility be the issue?

A5: Yes, poor aqueous solubility can contribute to low cell permeability. If the PROTAC precipitates in the cell culture medium, its effective concentration at the cell surface will be reduced. Optimizing the formulation to ensure the PROTAC remains in solution is a critical step.[1][9]

Experimental Protocols

Protocol 1: General Solvent Screening for this compound

Objective: To determine the relative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Vials

  • Selection of solvents (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Dichloromethane)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.

  • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Vortex each vial vigorously for 1-2 minutes.

  • If the compound does not dissolve, sonicate the vial for 5-10 minutes.

  • Visually inspect each vial for undissolved material.

  • If the compound has dissolved, add another measured volume of solvent to determine if a higher concentration can be achieved.

  • Record your observations to rank the solvents from best to worst in terms of solubilizing the conjugate.

Protocol 2: Improving Aqueous Solubility using a Co-solvent

Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound

  • DMSO (or another suitable water-miscible organic solvent)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure the conjugate is fully dissolved.

  • In a separate tube, add the desired volume of aqueous buffer for your final solution.

  • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer.

  • Continue to vortex for another 30 seconds to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of co-solvent or decrease the final concentration of the conjugate.

Data Presentation

Table 1: Illustrative Relative Solubility of this compound

SolventExpected Relative SolubilityRationale
Water LowThe hydrophobic DNP and Boc groups limit solubility.
PBS (pH 7.4) LowSimilar to water, with minimal impact from salts.
Ethanol ModerateCan solvate both polar and nonpolar parts of the molecule.[3]
Methanol ModerateSimilar to ethanol.[8]
Acetonitrile Moderate to HighA polar aprotic solvent that can be effective for PEGylated compounds.[7]
Dichloromethane (DCM) HighA good solvent for many organic compounds, including those with some polarity.[7][8]
Dimethylformamide (DMF) HighA polar aprotic solvent with excellent solvating properties for a wide range of molecules.[7]
Dimethyl Sulfoxide (DMSO) Very HighAn excellent polar aprotic solvent for dissolving amphiphilic molecules.

Note: This table provides expected relative solubilities based on the chemical properties of the conjugate's components. Actual quantitative solubility should be determined experimentally.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Start: Conjugate is Insoluble check_solvent Is the solvent aqueous or organic? start->check_solvent add_cosolvent Add a water-miscible co-solvent (e.g., DMSO, Ethanol) check_solvent->add_cosolvent Aqueous change_solvent Switch to a more suitable organic solvent (e.g., DMSO, DMF) check_solvent->change_solvent Organic aqueous_path Aqueous organic_path Organic adjust_ph Adjust pH of the buffer add_cosolvent->adjust_ph If still insoluble add_surfactant Add a non-ionic surfactant (e.g., Tween-20) adjust_ph->add_surfactant If still insoluble end_soluble Conjugate Soluble add_surfactant->end_soluble If soluble end_insoluble Still Insoluble: Consult further technical support add_surfactant->end_insoluble If still insoluble gentle_heat Apply gentle heat and/or sonication change_solvent->gentle_heat If still insoluble gentle_heat->end_soluble If soluble gentle_heat->end_insoluble If still insoluble

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow Experimental Workflow for Solubility Enhancement start Start: Prepare Concentrated Stock dissolve_in_organic Dissolve conjugate in a suitable organic solvent (e.g., DMSO) start->dissolve_in_organic add_dropwise Add stock solution dropwise to vigorously mixed buffer dissolve_in_organic->add_dropwise prepare_aqueous Prepare aqueous buffer prepare_aqueous->add_dropwise check_precipitation Check for precipitation add_dropwise->check_precipitation success Homogeneous Solution (Ready for use) check_precipitation->success No failure Precipitation Occurs check_precipitation->failure Yes troubleshoot Troubleshoot: - Increase co-solvent % - Decrease final concentration - Try a different co-solvent failure->troubleshoot troubleshoot->start Retry

Caption: General experimental workflow for solubility enhancement.

References

Technical Support Center: Troubleshooting Protein Aggregation with DNP-NH-PEG4-C2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing protein aggregation during and after conjugation with DNP-containing PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is DNP-NH-PEG4-C2-Boc and how is it used in protein conjugation?

This compound is a heterobifunctional linker molecule. Let's break down its components:

  • DNP (2,4-Dinitrophenol): A well-known hapten used to elicit a strong immune response when conjugated to a larger molecule like a protein.[1][2] It is also used as a detection label or an alternative to biotin (B1667282) in immunoassays.[1]

  • NH-PEG4-C2: A flexible, hydrophilic spacer arm. The polyethylene (B3416737) glycol (PEG) component, consisting of four repeating units, is known to increase the water solubility of the conjugate.[3] PEGylation can enhance the pharmacokinetic properties of therapeutic proteins, reduce immunogenicity, and sometimes prevent aggregation.[4][5]

  • Boc (tert-Butyloxycarbonyl): A common protecting group for the terminal amine (-NH). Before this amine can be used for conjugation to a protein (e.g., to a carboxylic acid group on the protein), the Boc group must be removed, typically under acidic conditions.[6] Alternatively, a variant of this linker, such as a DNP-PEG4-NHS ester, might be used to directly target primary amines (like lysine) on the protein surface.[3]

This linker is designed to attach the DNP hapten to a protein, often for immunological studies or diagnostic assay development.

Q2: Why is my protein aggregating after I add the DNP-PEG linker?

Protein aggregation during conjugation is a common problem that can arise from multiple factors:[7]

  • Increased Hydrophobicity: The DNP group itself is hydrophobic.[1][8] Attaching multiple DNP molecules to the protein surface can increase its overall hydrophobicity, promoting intermolecular interactions that lead to aggregation.[8]

  • Suboptimal Buffer Conditions: The optimal buffer pH and ionic strength for the conjugation reaction may not be ideal for your specific protein's stability, leading to partial unfolding and aggregation.[7][9] Proteins are often least soluble at their isoelectric point (pI).[10]

  • High Degree of Labeling: Attaching too many linker molecules can significantly alter the protein's surface charge and conformation, disrupting its native structure and causing it to aggregate.[8]

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions, which can be a primary driver of aggregation.[7][10]

  • Mechanical and Environmental Stress: Factors like vigorous mixing, multiple freeze-thaw cycles, or elevated temperatures can denature the protein, exposing hydrophobic cores and promoting aggregation.[7][11]

Q3: What are the first steps to take when I observe aggregation?

When you first observe turbidity or precipitation, place the sample on ice to slow the aggregation process. The immediate next step is to analyze the nature of the aggregation and systematically review your protocol. Key initial actions include:

  • Characterize the Aggregates: Use techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles in your solution.[12][13] This can confirm if the visible precipitation is accompanied by soluble, high-molecular-weight aggregates.

  • Review Reaction Conditions: Re-evaluate the pH, buffer composition, protein concentration, and molar ratio of the DNP-PEG linker used in the reaction.

  • Perform a Solubility Test: Before committing your entire batch, conduct a small-scale test to see if the precipitate can be redissolved by adding stabilizing excipients or changing the buffer conditions.

Troubleshooting Guide

This section provides a systematic approach to identifying and solving aggregation issues.

Problem 1: Precipitate forms immediately upon adding the DNP-PEG reagent.
Possible CauseRecommended Solution
High Molar Excess of Reagent The DNP-PEG reagent may have limited aqueous solubility and is precipitating. Solution: Reduce the molar excess of the DNP-PEG linker. Start with a lower ratio (e.g., 5:1 linker-to-protein) and titrate up. Prepare the linker stock in an organic solvent like DMSO and add it dropwise to the protein solution while gently stirring to avoid localized high concentrations.[14]
Inappropriate Buffer pH The buffer pH might be too close to the protein's isoelectric point (pI), minimizing its solubility.[15] Solution: Adjust the buffer pH to be at least 1 unit away from the protein's pI. For most proteins, a physiological pH of 7.4 is a good starting point, but this must be optimized for each protein.[9][15]
High Protein Concentration The protein concentration is too high, facilitating rapid aggregation upon modification.[10] Solution: Reduce the protein concentration to the 1-5 mg/mL range.[8] While higher concentrations can improve reaction kinetics, they also increase aggregation risk.
Problem 2: Solution becomes cloudy during the incubation period or overnight.
Possible CauseRecommended Solution
Slow Aggregation Kinetics The conjugation is altering the protein's surface properties, leading to a slower self-association process. Solution: Move the reaction to a lower temperature (e.g., 4°C).[11] While this will slow the reaction rate, it significantly enhances the stability of most proteins. You may need to increase the reaction time to compensate.
Oxidation of Sulfhydryl Groups If your protein has surface-exposed cysteine residues, they can form non-native disulfide bonds, leading to aggregation.[15] Solution: Add a mild, non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a low concentration (1-5 mM).[8] Avoid DTT or BME if using an NHS-ester conjugation chemistry, as their primary amines can compete in the reaction.
Instability of the Conjugate The newly formed DNP-protein conjugate is inherently less stable than the unmodified protein in the chosen buffer. Solution: Perform a buffer screen to find a more stabilizing formulation for the conjugate. This can be done post-purification or by adding stabilizers directly to the conjugation reaction. (See Protocol 2).
Problem 3: Purification by Size Exclusion Chromatography (SEC) shows a high molecular weight peak or shoulder.
Possible CauseRecommended Solution
Formation of Soluble Aggregates The conjugation has led to the formation of soluble dimers, trimers, or higher-order oligomers.[16] Solution: Optimize the SEC protocol to improve the resolution between the monomeric conjugate and the aggregates.[17] If separation is not possible, you must revisit the conjugation reaction itself. Try adding stabilizing excipients like arginine, sucrose, or low levels of non-ionic detergents to the reaction buffer. (See Table 1).
Non-Specific Interactions with SEC Resin The DNP-protein conjugate may be interacting hydrophobically or ionically with the chromatography matrix, causing peak broadening or abnormal elution times. Solution: Modify the mobile phase of your SEC. Increasing the salt concentration (e.g., to 300-500 mM NaCl) can reduce ionic interactions. Adding a small amount of arginine or another excipient can help mitigate hydrophobic interactions.

Key Experimental Protocols

Protocol 1: General Conjugation of a DNP-PEG-NHS Ester to a Protein

This protocol describes a starting point for conjugating an amine-reactive DNP-PEG linker to a protein's lysine (B10760008) residues.

1. Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0).

  • DNP-PEG4-NHS Ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., Size Exclusion Chromatography column).[18]

2. Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL and has been buffer-exchanged into an amine-free buffer.[8][19]

  • Reagent Preparation: Immediately before use, dissolve the DNP-PEG4-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Calculate the volume of the DNP-PEG stock solution needed to achieve the desired molar excess (start with a 5:1 to 10:1 molar ratio of linker to protein).[20]

    • While gently stirring the protein solution, add the DNP-PEG stock solution dropwise.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[8]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Purify the conjugate from excess linker and quenching agent using a desalting column or SEC.[21][22] SEC is preferred as it can also separate aggregates from the monomeric conjugate.[23]

  • Analysis: Characterize the final product using UV-Vis spectroscopy to determine the degree of labeling and protein concentration. Analyze for aggregation using DLS and analytical SEC.[24]

Protocol 2: Buffer Screening with Stabilizing Excipients

This protocol uses a 96-well plate format to rapidly screen for optimal buffer conditions to minimize aggregation.

1. Materials:

  • Purified DNP-protein conjugate.

  • A series of buffers (e.g., citrate, phosphate, Tris) at various pH values.

  • Stock solutions of stabilizing excipients (see Table 1).

  • 96-well clear flat-bottom plate.

  • Plate reader capable of measuring absorbance at 350 nm (for turbidity).

  • Dynamic Light Scattering (DLS) instrument.[25]

2. Procedure:

  • Setup: In each well of the 96-well plate, add your DNP-protein conjugate to a final concentration of ~1 mg/mL in the base buffer.

  • Excipient Addition: Add different excipients from stock solutions to the wells to achieve the desired final concentrations. Include a control well with no excipients.

  • Stress Incubation: Seal the plate and incubate under stress conditions to accelerate aggregation (e.g., at 37°C or 40°C with gentle shaking).

  • Turbidity Measurement: At regular time points (e.g., 0, 2, 4, 8, 24 hours), measure the absorbance at 350 nm. An increase in A350 indicates the formation of insoluble aggregates.

  • DLS Analysis: For the conditions that show the lowest turbidity, take a small aliquot and analyze it by DLS to assess the presence and size of soluble aggregates.[26] The condition that best maintains a low polydispersity index (PDI) and a consistent hydrodynamic radius is considered optimal.

Data Presentation

Table 1: Common Stabilizing Excipients for Preventing Protein Aggregation

This table summarizes common additives used to enhance protein stability during conjugation and formulation. The choice and concentration must be optimized for each specific protein.[27][28][29]

Excipient CategoryExampleTypical ConcentrationMechanism of Action
Sugars / Polyols Sucrose, Trehalose, Sorbitol, Glycerol2-10% (w/v)Preferential exclusion; stabilizes the native protein structure by hydrating the protein surface.[15][29]
Amino Acids Arginine, Glycine, Proline50-250 mMSuppress aggregation by binding to hydrophobic patches, increasing solubility, and acting as crowding agents.[15][30]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.1% (v/v)Prevent surface-induced aggregation and can shield hydrophobic regions on the protein surface.[31]
Salts NaCl, KCl50-500 mMModulate electrostatic interactions. Optimal concentration is protein-dependent and must be determined empirically.[15][29]
Reducing Agents TCEP1-5 mMPrevents the formation of non-native intermolecular disulfide bonds.[8]
Chelating Agents EDTA1-5 mMPrevents metal-catalyzed oxidation, which can be a trigger for aggregation.[29]

Visualizations

Diagrams of Workflows and Concepts

G cluster_0 Phase 1: Initial Observation & Analysis cluster_1 Phase 2: Troubleshooting Reaction Parameters cluster_2 Phase 3: Formulation & Excipient Screening cluster_3 Phase 4: Final Process start Aggregation Observed (Precipitate or Cloudiness) analysis Characterize Aggregates 1. Visual Inspection 2. Measure Turbidity (A350) 3. Analyze by DLS/SEC start->analysis Immediate Action reagent Optimize Reagent - Lower Molar Ratio - Stepwise Addition analysis->reagent Systematic Check buffer Optimize Buffer - Adjust pH away from pI - Screen Buffer Species analysis->buffer Systematic Check protein Optimize Protein - Lower Concentration - Check Purity analysis->protein Systematic Check conditions Optimize Conditions - Lower Temperature (4°C) - Gentle Mixing analysis->conditions Systematic Check excipients Add Stabilizing Excipients (See Table 1) - Arginine, Sucrose, Polysorbate analysis->excipients If parameters are optimal purify Purify Under Optimized Conditions reagent->purify buffer->purify protein->purify conditions->purify screen Perform Buffer/Excipient Screen (Protocol 2) excipients->screen end Stable DNP-Protein Conjugate purify->end

Caption: A logical workflow for troubleshooting protein aggregation during conjugation.

G cluster_protein Protein cluster_linker Linker cluster_conjugate Conjugate cluster_side_product Byproduct P Protein-NH2 (Lysine Residue) L DNP-PEG4-NHS Ester C DNP-PEG4-Protein (Stable Amide Bond) P->C Reaction (pH 7.2-8.0) L->C SP NHS Leaving Group

Caption: Simplified reaction scheme for conjugating a protein with a DNP-PEG-NHS ester.

G center Protein Aggregation cause1 Physicochemical Stress center->cause1 cause2 Colloidal Instability center->cause2 cause3 Conformational Instability center->cause3 sub1a Temperature cause1->sub1a sub1b Mechanical Stress (Mixing/Filtration) cause1->sub1b sub1c Freeze-Thaw Cycles cause1->sub1c sub2a High Protein Concentration cause2->sub2a sub2b Suboptimal pH / Ionic Strength cause2->sub2b sub3a Partial Unfolding cause3->sub3a sub3b Surface Modification (Increased Hydrophobicity) cause3->sub3b

Caption: Key contributing factors that lead to protein aggregation during experiments.

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the optimization of linker length for improved Proteolysis Targeting Chimera (PROTAC) activity.

Troubleshooting Guide

This section addresses common problems encountered during PROTAC linker optimization experiments.

Issue 1: No or Weak Degradation of the Target Protein

Question: I have synthesized a series of PROTACs with varying linker lengths, but I am observing little to no degradation of my target protein. What are the potential causes and how can I troubleshoot this?

Answer: This is a common challenge in PROTAC development. The lack of degradation can stem from several factors related to the linker and the resulting ternary complex.

Possible Causes & Solutions:

  • Suboptimal Linker Length: The chosen linker lengths may be outside the effective range for facilitating a productive ternary complex (Protein of Interest-PROTAC-E3 Ligase).[1] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][3] Conversely, a linker that is too long can lead to an unstable, overly flexible ternary complex, resulting in inefficient ubiquitination.[1]

    • Troubleshooting: Synthesize and test a broader range of linker lengths.[4] Some systems require a minimum linker length to show any activity at all; for example, PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms.[3][5] The optimal length is highly dependent on the specific protein and E3 ligase pair.[1]

  • Poor Ternary Complex Formation: Even with an appropriate length, the linker's composition and flexibility may not support the formation of a stable and cooperative ternary complex.[6]

    • Troubleshooting:

      • Modify Linker Composition: Experiment with different linker types. Flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains are common starting points, but incorporating more rigid elements like piperazine/piperidine rings or alkynes can restrict conformation and sometimes improve ternary complex stability.[5][][8]

      • Biophysical Assays: Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays to directly measure the formation and stability of the ternary complex.[9][10] This provides quantitative data on binding affinities and cooperativity, helping to identify linkers that promote a stable complex.[9]

  • Suboptimal Linker Attachment Points: The position where the linker connects to the warhead (target-binding ligand) and the E3 ligase ligand is critical.[2][9] An incorrect attachment point can interfere with the binding of either ligand to its respective protein.[2]

    • Troubleshooting: If possible, analyze the solvent-exposed areas of your ligands when bound to their proteins.[2][] Synthesize PROTACs with the linker attached to different, solvent-exposed positions to find an exit vector that does not disrupt binding and allows for productive ternary complex formation.[2][9]

  • Poor Cell Permeability: PROTACs are often large molecules with physicochemical properties that hinder their ability to cross the cell membrane and reach their intracellular target.[2][9]

    • Troubleshooting:

      • Alter Linker Properties: The linker significantly influences the PROTAC's overall properties. Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve solubility.[9][11] Modulating the linker's contribution to polar surface area and the number of rotatable bonds can improve permeability.[9]

      • Cellular Target Engagement Assays: Use assays like the cellular thermal shift assay (CETSA) or NanoBRET to confirm that your PROTAC is reaching and engaging its target inside the cell.[9]

Issue 2: A "Hook Effect" is Observed in the Dose-Response Curve

Question: My data shows a bell-shaped curve, where target degradation decreases at higher PROTAC concentrations. How can I address this "hook effect"?

Answer: The hook effect is a known phenomenon in PROTAC pharmacology. It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that cannot lead to degradation, thereby outcompeting the formation of the productive ternary complex.[9][12]

Troubleshooting Strategies:

  • Confirm with a Wide Dose-Response: To ensure you are observing a true hook effect, test your PROTAC over a very broad concentration range. A distinct bell-shaped curve is the classic indicator.[9]

  • Enhance Ternary Complex Cooperativity: The key to mitigating the hook effect is to design a PROTAC that strongly favors the ternary complex over the binary ones. This is known as positive cooperativity.[13]

    • Systematic Linker Modification: Linker optimization is the primary method for improving cooperativity.[9] Systematically vary the linker's length, rigidity, and chemical composition. A linker that better pre-organizes the warhead and E3 ligand for ternary complex formation can significantly increase cooperativity and reduce the hook effect.[9]

    • Biophysical Measurement: Use SPR or ITC to quantitatively measure the cooperativity (alpha factor) of your PROTACs. A high cooperativity value indicates that the formation of one binary complex enhances the binding of the third component, which can overcome the hook effect.[9]

Quantitative Data Summary

The optimal linker length is system-dependent. The tables below summarize data from different studies, illustrating how degradation efficiency (DC₅₀ and Dₘₐₓ) varies with linker length for different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4][14][15]

PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data shows a clear optimal linker length of 16 atoms for ERα degradation in this system.[4][14][15]

Table 2: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [4][5]

PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell Line
PROTAC A7No Degradation<10VHLHEK293T
PROTAC B12Submicromolar>80VHLHEK293T
PROTAC C 21 3 96 VHL HEK293T
PROTAC D2929276VHLHEK293T
This system demonstrates a minimum linker length requirement for activity, with potency decreasing again at very long lengths.[5]

Table 3: Impact of Linker Length on p38α Degradation [1][8][16]

PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell Line
PROTAC X<15Less Effective-Cereblon-
PROTAC Y 15-17 Optimal >80 Cereblon -
PROTAC Z>17Less Effective-Cereblon-
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][8]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[9]

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[4]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity (α).[9]

Methodology:

  • Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis (PROTAC to Protein 1): Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) of the PROTAC for the first protein.

  • Binary Interaction Analysis (Protein 2 to Protein 1): Inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm there is no direct interaction between the two proteins in the absence of the PROTAC.

  • Ternary Complex Analysis: Prepare a series of PROTAC concentrations. For each PROTAC concentration, prepare a series of concentrations of the soluble protein partner. Inject these mixtures over the immobilized protein surface. This measures the binding of the soluble protein in the presence of the PROTAC.

  • Data Analysis: Globally fit the sensorgram data from the ternary complex analysis to determine the binding affinity (KD) of the soluble protein to the binary complex of the immobilized protein and the PROTAC.

  • Cooperativity Calculation: Cooperativity (α) is the ratio of the binary binding affinity of the PROTAC to the ternary complex binding affinity.[9]

    • α = (KD of PROTAC for Protein 1) / (KD of PROTAC for Protein 1 in the presence of Protein 2)

    • α > 1 indicates positive cooperativity.

    • α < 1 indicates negative cooperativity.

    • α = 1 indicates no cooperativity.

Visual Guides

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Marks for Degradation Degradation Degradation of Target Protein Proteasome->Degradation Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_validation Biophysical Validation cluster_optimization Optimization Synthesis Synthesize PROTAC Library (Varying Linker Lengths) WB Western Blot (Determine DC50, Dmax) Synthesis->WB Viability Cell Viability Assay (Assess Cytotoxicity) WB->Viability SPR SPR / ITC (Measure Ternary Complex Formation & Cooperativity) WB->SPR CETSA CETSA / NanoBRET (Confirm Cellular Target Engagement) SPR->CETSA Lead Lead Optimization (Refine Linker Based on Data) SPR->Lead CETSA->Lead Logical_Relationships cluster_properties Linker Properties cluster_outcomes Key Determinants Length Length Ternary Ternary Complex (Stability & Cooperativity) Length->Ternary PhysChem Physicochemical Properties (Solubility, Permeability) Length->PhysChem Flexibility Flexibility/ Rigidity Flexibility->Ternary Flexibility->PhysChem Composition Composition (e.g., PEG, Alkyl) Composition->Ternary Composition->PhysChem Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy PhysChem->Efficacy

References

Technical Support Center: Boc Deprotection of DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of DNP-NH-PEG4-C2-Boc. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the Boc deprotection of this compound?

The most common challenges include incomplete deprotection, degradation of the DNP group, and difficulties in purifying the final product. The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, potentially slowing the reaction.[1] Additionally, the DNP group, while generally stable to acidic conditions used for Boc removal, can be sensitive under certain circumstances.[2]

Q2: What are the standard reagents for Boc deprotection?

Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[1][3][4][5] It is typically used in a solution with a solvent like dichloromethane (B109758) (DCM).[1][4][5] Another common reagent is 4M hydrochloric acid (HCl) in 1,4-dioxane.[1][6]

Q3: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] By taking small aliquots from the reaction at various time points, you can determine the consumption of the starting material and the formation of the product.[1]

Q4: Is the DNP group stable under the acidic conditions of Boc deprotection?

The 2,4-dinitrophenyl (DNP) group is generally stable under the acidic conditions required for the cleavage of the Nα-Boc protecting group, such as with trifluoroacetic acid (TFA).[2] However, prolonged exposure or harsh acidic conditions could potentially lead to its degradation. Deprotection of the DNP group typically requires a separate step using nucleophilic reagents like thiophenol.[2][7]

Q5: What is the mechanism of TFA-mediated Boc deprotection?

The deprotection process involves several key steps:[8][9]

  • The tert-butyl carbamate (B1207046) is protonated by the acid.

  • This is followed by the loss of a tert-butyl cation, forming a carbamic acid intermediate.

  • The carbamic acid then undergoes decarboxylation to yield the free amine.

  • Under the acidic conditions, the final product is the protonated amine salt (e.g., TFA salt).

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • Presence of starting material detected by TLC or LC-MS after the expected reaction time.

  • Low yield of the desired amine product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v). Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Extend the reaction time and continue to monitor progress. While most Boc deprotections are performed at room temperature, gentle heating may be necessary for some substrates.[1]
Steric Hindrance The PEG4 chain may sterically hinder the acid. Ensure adequate reaction time and consider a higher concentration of acid.
Solvent Issues Ensure the this compound is fully dissolved in the chosen solvent (e.g., DCM) to allow for efficient reaction with the acid.[1]
Issue 2: Observation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Alkylation by Tert-butyl Cation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[10][11] To prevent this, add a "scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or water.[1][10]
Degradation of the DNP Group While generally stable, prolonged reaction times or very strong acidic conditions could affect the DNP group.[2] If DNP degradation is suspected, consider reducing the reaction time or using milder acidic conditions and monitoring the reaction closely.
Issue 3: Difficulties in Product Purification and Isolation

Symptoms:

  • The final product is obtained as a TFA salt, which may be difficult to handle or use in subsequent steps.

  • Challenges in removing excess acid and byproducts.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Residual TFA After concentrating the reaction mixture, co-evaporate with a solvent like toluene (B28343) multiple times to remove residual TFA.[1]
Product is a Salt To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid.[1][6] Be cautious if other base-labile groups are present in your molecule.
Alternative Purification An alternative method involves using a strongly acidic ion-exchange resin which can both deprotect the Boc-amine and capture the resulting free amine, allowing for a simplified purification process.[12]

Experimental Protocols

General Protocol for TFA-Mediated Boc Deprotection
  • Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If necessary, add a scavenger such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized to the free amine.

Neutralization and Work-up
  • Dissolve the residue from the deprotection reaction in a suitable organic solvent.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Be aware of potential foaming due to CO2 evolution.[13]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]

Visual Guides

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in DCM add_tfa Add TFA (20-50%) and Scavenger (optional) at 0°C start->add_tfa react Stir at Room Temperature (1-2h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate neutralize Neutralize with aq. NaHCO3 coevaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product Free Amine Product dry->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Tree start Problem Observed incomplete Incomplete Deprotection start->incomplete side_products Side Products Observed start->side_products purification_issues Purification Difficulties start->purification_issues cause1 Insufficient Acid/Time incomplete->cause1 Likely Cause cause2 Steric Hindrance incomplete->cause2 Likely Cause cause3 t-Bu+ Alkylation side_products->cause3 Likely Cause cause4 DNP Degradation side_products->cause4 Likely Cause cause5 Residual Acid purification_issues->cause5 Likely Cause solution1 Increase Acid Conc./Time cause1->solution1 Solution cause2->solution1 Solution solution2 Add Scavengers (e.g., TIS) cause3->solution2 Solution solution3 Use Milder Conditions cause4->solution3 Solution solution4 Co-evaporate/Neutralize cause5->solution4 Solution

Caption: Troubleshooting decision tree for Boc deprotection challenges.

References

How to reduce non-specific binding in DNP-based immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific binding in DNP-based immunoassays.

Troubleshooting Guide: High Background and Non-Specific Binding

High background signal can obscure true positive results and is often caused by non-specific binding of antibodies or improper washing.[1] This guide addresses common issues and provides practical solutions.

Question: What are the primary causes of high background in my DNP-based immunoassay?

Answer: High background in an ELISA is characterized by excessive color development or high optical density (OD) readings across the plate, which reduces the sensitivity of the assay.[2] The most common causes stem from issues with blocking, washing, antibody concentrations, and incubation conditions. Specifically, non-specific binding can occur due to:

  • Hydrophobic and Electrostatic Interactions: Assay components can bind non-specifically to the microplate surface.

  • Antibody Cross-Reactivity: The secondary antibody may bind to other proteins on the plate besides the primary antibody.

  • Insufficient Blocking: Unoccupied sites on the microplate well surface are not adequately saturated, leading to non-specific antibody binding.[3]

  • Ineffective Washing: Unbound reagents are not completely removed between steps.[4]

  • Over-Concentrated Reagents: Using too much primary or secondary antibody can increase the likelihood of non-specific interactions.

Question: I suspect my blocking step is insufficient. How can I optimize it?

Answer: The blocking step is critical for preventing non-specific binding of assay components to the well.[5] If you suspect insufficient blocking, consider the following optimization strategies:

  • Choice of Blocking Agent: The ideal blocking buffer is not universal and depends on the specific assay components.[3] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[6] Casein-based blockers may provide lower backgrounds than BSA or non-fat milk.[7] For assays involving biotin-avidin systems, BSA is often preferred as milk contains biotin.

  • Concentration of Blocking Agent: If high background persists, try increasing the concentration of your blocking agent (e.g., from 1% to 2% w/v BSA).[2] However, be aware that excessive concentrations may mask antibody-antigen interactions.

  • Incubation Time and Temperature: Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific binding sites.

  • Addition of Detergents: Including a non-ionic detergent like Tween 20 (at a concentration of 0.05% v/v) in your blocking buffer can help reduce hydrophobic interactions.[2]

Question: How can I optimize my washing protocol to reduce non-specific binding?

Answer: A thorough washing procedure is essential for obtaining reliable ELISA results.[8] Insufficient washing can leave residual unbound antibodies, leading to a false positive signal.[9] To optimize your washing steps:

  • Wash Buffer Composition: A common wash buffer is Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a non-ionic detergent like Tween 20 (typically at 0.05% v/v).[7]

  • Number of Wash Cycles: Increasing the number of washes is a simple way to reduce background. A general rule is to perform at least three wash cycles after each incubation step.[4]

  • Wash Volume: Ensure the wash volume is sufficient to cover the entire surface of the well. A volume of at least 300 µL per well for a 96-well plate is recommended.[10]

  • Soak Time: Introducing a soak time of 30-60 seconds, where the wash buffer remains in the wells before aspiration, can significantly improve the removal of non-specifically bound molecules.[10]

  • Aspiration: Ensure complete removal of the wash buffer after each wash step by gently tapping the inverted plate on a clean paper towel.[11]

Question: Could my antibody concentrations be contributing to high background?

Answer: Yes, using antibody concentrations that are too high is a common cause of non-specific binding and high background. It is crucial to determine the optimal concentration for both the primary and secondary antibodies through titration experiments. A checkerboard titration, where you test serial dilutions of the capture and detection antibodies simultaneously, is an efficient method for optimization.[12]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of DNP-based immunoassays?

A1: Non-specific binding refers to the attachment of assay antibodies (either primary or secondary) to unintended sites on the microplate or to other proteins, rather than to the specific DNP hapten or the primary antibody, respectively.[13] This leads to a false positive signal, resulting in high background and reduced assay sensitivity.

Q2: Why is reducing non-specific binding particularly important in drug development?

A2: In drug development, immunoassays are critical for biomarker discovery, pharmacokinetic studies, and immunogenicity testing. Non-specific binding can lead to inaccurate quantification of analytes, resulting in misleading data about a drug's efficacy and safety. This can have significant consequences for clinical decisions.

Q3: Can the type of microplate I use affect non-specific binding?

A3: Yes, the choice of microplate can influence non-specific binding. Plates are typically made of polystyrene and can have different binding properties. It is important to use plates that are validated for ELISAs and to be aware that some plates may exhibit higher non-specific binding than others.[7] If you are experiencing issues, it may be worth testing plates from different manufacturers.

Q4: What are heterophilic antibodies and can they cause non-specific binding?

A4: Heterophilic antibodies are human antibodies that can bind to the antibodies of other species (e.g., mouse antibodies). A common example is Human Anti-Mouse Antibody (HAMA). These antibodies can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to a false-positive signal even in the absence of the analyte. Specialized blocking buffers are available to minimize interference from heterophilic antibodies.

Q5: How does the diluent used for my samples and antibodies affect non-specific binding?

A5: The composition of the diluent is important. It is often beneficial to use a diluent that is similar to your blocking buffer.[5] For example, diluting your antibodies in a buffer containing a small amount of the blocking agent (like BSA or casein) can help to further reduce non-specific interactions.

Data on Blocking Agent Effectiveness

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of various proteins as blocking agents in an ELISA format.

Blocking AgentConcentration for 90% Inhibition (Pretreatment)Concentration for 90% Inhibition (Simultaneous)Notes
Instantized Dry Milk ~10 µg/mL~1 µg/mLHighly effective in both pretreatment and simultaneous incubation modes.[6]
Casein ~10 µg/mL~1 µg/mLSimilar effectiveness to dry milk.[6]
Bovine Serum Albumin (BSA) >1,000 µg/mL~100 µg/mLMore effective in simultaneous incubation.
Fish Skin Gelatin ~1,000 µg/mL~100 µg/mLBetter blocking activity than porcine gelatin.[6]
Porcine Skin Gelatin (hydrolyzed) >10,000 µg/mL>10,000 µg/mLLeast effective protein tested.[6]

Data adapted from a study on the quantitative differences among various proteins as blocking agents for ELISA microtiter plates.[6]

Experimental Protocols

Protocol 1: General DNP-KLH Indirect ELISA

This protocol outlines the steps for a standard indirect ELISA to detect anti-DNP antibodies.

  • Antigen Coating:

    • Dilute DNP-KLH to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted DNP-KLH to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 300 µL per well of wash buffer (PBS with 0.05% Tween 20).

    • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Sample Incubation:

    • Prepare serial dilutions of your samples (e.g., serum) in blocking buffer.

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) in blocking buffer to its optimal concentration (determined by titration).

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step, increasing the number of washes to five.

  • Substrate Development:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Reading the Plate:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visual Guides

DNP-KLH Indirect ELISA Workflow

The following diagram illustrates the key steps in a DNP-KLH indirect ELISA.

DNP_ELISA_Workflow start Start coating 1. Antigen Coating (DNP-KLH) start->coating wash1 Wash coating->wash1 blocking 2. Blocking (e.g., 1% BSA) wash1->blocking wash2 Wash blocking->wash2 sample 3. Add Sample (Contains Anti-DNP Ab) wash2->sample wash3 Wash sample->wash3 secondary_ab 4. Add Secondary Ab (Enzyme-conjugated) wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate 5. Add Substrate wash4->substrate stop 6. Add Stop Solution substrate->stop read 7. Read Plate stop->read end End read->end

Caption: Workflow for a DNP-KLH Indirect ELISA.

Logical Relationships in Non-Specific Binding

This diagram shows the factors contributing to non-specific binding and the strategies to mitigate them.

NonSpecificBinding cluster_causes Causes of Non-Specific Binding cluster_mitigation Mitigation Strategies hydrophobic Hydrophobic/ Electrostatic Interactions high_background High Background Signal (Low Signal-to-Noise Ratio) hydrophobic->high_background fc_receptor Fc Receptor Binding fc_receptor->high_background cross_reactivity Antibody Cross-Reactivity cross_reactivity->high_background insufficient_blocking Insufficient Blocking insufficient_blocking->high_background optimize_blocking Optimize Blocking (Agent, Concentration, Time) high_background->optimize_blocking optimize_washing Optimize Washing (Buffer, Volume, Cycles) high_background->optimize_washing titrate_abs Titrate Antibodies high_background->titrate_abs buffer_additives Use Buffer Additives (e.g., Tween 20) high_background->buffer_additives

Caption: Causes and mitigation of non-specific binding.

References

Technical Support Center: Enhancing the In Vivo Stability of DNP-NH-PEG4-C2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) that incorporate the DNP-NH-PEG4-C2-Boc linker. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the in vivo instability of PROTACs containing a this compound linker?

A1: PROTACs with polyethylene (B3416737) glycol (PEG) linkers, such as the this compound linker, are primarily susceptible to metabolic degradation in vivo. The ether linkages within the PEG chain are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, predominantly in the liver, leading to O-dealkylation reactions.[1] This metabolic vulnerability can result in a short in vivo half-life, rapid clearance, and consequently, reduced drug exposure, which may limit the therapeutic efficacy of the PROTAC.[1] The linker is often identified as the most metabolically labile part of the PROTAC molecule.[1]

Q2: How does the flexibility of the PEG4 linker in this compound impact PROTAC stability and function?

A2: The flexibility of a PEG linker can be a double-edged sword. While it allows the PROTAC to adopt a conformation that is conducive to the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility can be detrimental.[1] A highly flexible linker may not adequately restrict the geometry of the ternary complex, which can lead to less stable interactions and reduced ubiquitination efficiency.[1] Furthermore, longer and more flexible linkers can be more susceptible to enzymatic degradation.[1]

Q3: If I modify the this compound linker to improve stability, what other properties of the PROTAC might be affected?

A3: Modifying the linker can significantly impact the physicochemical properties of the PROTAC. For instance, replacing the hydrophilic PEG linker with more lipophilic components like alkyl chains or phenyl rings can decrease aqueous solubility but may improve cell permeability.[1] Conversely, incorporating polar and rigid groups such as piperazine (B1678402) or piperidine (B6355638) can enhance both solubility and metabolic stability.[1] It is a critical balancing act to optimize for in vivo stability without compromising other essential drug-like properties.

Q4: What is the "hook effect" and how is it relevant to my experiments with this compound containing PROTACs?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for ubiquitination.[1][2] This saturation of the system with binary complexes prevents the formation of the tripartite structure, leading to reduced degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound containing PROTACs.

Problem Potential Cause Recommended Solution(s)
Low or no target degradation in animal models Poor Bioavailability/Pharmacokinetics: The PROTAC may have poor absorption, rapid metabolism, or rapid clearance.1. Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption. This could include using cyclodextrins or developing lipid-based formulations. 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. 3. PK/PD Studies: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the exposure, metabolism, and clearance of your PROTAC to optimize the dosing regimen.
Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target site.1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation. Be mindful of the potential for a "hook effect" at higher concentrations.[3] 2. Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration.[3]
Metabolic Instability: The this compound linker or other parts of the PROTAC may be rapidly metabolized.1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites and pinpoint metabolic "soft spots". 2. Structural Modification: Modify the linker by incorporating more metabolically stable moieties (e.g., piperazine, piperidine, or triazole rings) to shield against enzymatic degradation.[1] Consider replacing the PEG linker with a more stable alkyl chain, being mindful of potential changes in solubility.[1]
High variability in pharmacokinetic (PK) data PROTAC degradation during sample handling: The compound may be unstable in biological matrices ex vivo or during the analytical process.1. Optimize Analytical Methods: Ensure LC-MS/MS parameters are optimized to minimize in-source fragmentation of the PROTAC.[1] 2. Perform Plasma Stability Assays: Assess the stability of the PROTAC in plasma and blood to identify potential ex vivo degradation issues.[1] 3. Standardize Sample Handling: Implement rapid and consistent sample processing protocols, including immediate quenching of enzymatic activity.[1]
PROTAC appears inactive in cellular assays Poor cell permeability: The PROTAC may not be efficiently crossing the cell membrane.1. Assess Cell Permeability: Perform a Caco-2 permeability assay to directly measure the ability of the PROTAC to cross cell membranes.[1] 2. Enhance Permeability: Consider replacing a portion of the hydrophilic PEG linker with a more lipophilic moiety, such as a phenyl ring, to improve cell membrane passage.[1]
Inefficient ternary complex formation: The PROTAC may not be effectively bringing the target protein and the E3 ligase together.1. Modify Linker Geometry: Alter the linker length and composition to optimize the distance and orientation between the two ligands.[1] 2. Confirm Ternary Complex Formation: Use biophysical assays such as TR-FRET, SPR, or ITC to confirm that the PROTAC can form the ternary complex.[1]

Data Presentation

The following tables summarize quantitative data from various studies to illustrate the impact of linker modifications on PROTAC stability and permeability. Note that direct comparisons should be made with caution as the PROTAC scaffolds, target proteins, and experimental conditions may vary between studies.

Table 1: Impact of Linker Modification on Metabolic Stability

PROTAC ScaffoldLinker TypeMatrixHalf-life (t½)Reference
Androgen Receptor (AR) DegraderPEG-likeHuman Hepatocytes22.1 min[1]
Androgen Receptor (AR) DegraderAlkyl-piperazine (more rigid)Human Hepatocytes102.9 min[1]
BET DegraderFlexible PEG linkerMouse Liver Microsomes1.3 min[]
BET DegraderRigid linker with pyridine (B92270) ringsMouse Liver Microsomes> 60 min[]

Table 2: Impact of Linker Modification on Cell Permeability (Caco-2 Assay)

PROTAC ScaffoldLinker ModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
SMARCA2 DegraderPEG-based0.011[1]
SMARCA2 DegraderPara-disubstituted aryl (more rigid/lipophilic)0.44[1]
Androgen Receptor (AR) Degrader (Cereblon ligand)PEG-linker1.7[5]
BET Degrader (MZ1)Ester Linker0.6[6]
BET Degrader (AT1)PEG Linker< 0.01[6]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a PROTAC by measuring its degradation rate when incubated with HLM, a source of drug-metabolizing enzymes like CYPs.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., a compound with known high clearance like verapamil)

  • Negative control (e.g., a compound with known low clearance like warfarin)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution (e.g., 10 mM) of the test PROTAC and control compounds in DMSO. Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be less than 1% to avoid inhibiting enzyme activity. Thaw the HLM on ice just before use.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes. Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex the quenched samples vigorously. Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.[1]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. Determine the slope of the line, which represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[1]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell™ inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC compound

  • Control compounds (e.g., a high permeability compound like propranolol (B1214883) and a low permeability compound like atenolol)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity before the experiment.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test PROTAC and control compounds (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A) (for efflux assessment):

    • Perform the assay as described above but add the compounds to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can also be determined to assess if the PROTAC is a substrate for efflux transporters.

Visualizations

PROTAC_In_Vivo_Instability_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting & Optimization Strategies cluster_outcome Desired Outcome Problem Low In Vivo Efficacy of This compound PROTAC Metabolism Rapid Metabolic Clearance Problem->Metabolism Investigate Permeability Poor Cell Permeability Problem->Permeability Investigate PK Suboptimal Pharmacokinetics Problem->PK Investigate Linker_Mod Modify Linker: - Incorporate rigid moieties - Optimize length - Change chemistry Metabolism->Linker_Mod Address Permeability->Linker_Mod Address Formulation Optimize Formulation PK->Formulation Address Dosing Adjust Dosing Regimen PK->Dosing Address Outcome Improved In Vivo Stability & Efficacy Linker_Mod->Outcome Formulation->Outcome Dosing->Outcome

Caption: Troubleshooting workflow for low in vivo efficacy.

PROTAC_Mechanism_and_Degradation_Pathway cluster_components PROTAC Components cluster_process Degradation Process cluster_instability Point of Instability PROTAC This compound PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Metabolism Metabolic Degradation (e.g., by CYPs in liver) PROTAC->Metabolism Susceptible to POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for

Caption: PROTAC mechanism and point of metabolic instability.

References

Technical Support Center: Overcoming Steric Hindrance in PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in Proteolysis Targeting Chimera (PROTAC) ternary complex formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.

Q1: My PROTAC isn't inducing degradation of my target protein. Could steric hindrance be the cause?

A1: Yes, steric hindrance is a primary reason for the failure of PROTACs to induce protein degradation. If the PROTAC linker is too short or conformationally restricted, it can prevent the target protein and the E3 ligase from coming together effectively to form a stable and productive ternary complex.[1][2] Conversely, a linker that is too long may not provide the necessary proximity for efficient ubiquitin transfer.[3]

Initial Troubleshooting Steps:

  • Verify Compound and Protein Integrity: Ensure the purity and structural integrity of your PROTAC via mass spectrometry and NMR. Confirm that your target protein and E3 ligase are properly folded and active.[4]

  • Assess Binary Binding: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[5]

  • Evaluate Ternary Complex Formation: Utilize techniques such as NanoBRET™/HiBiT assays in live cells or biochemical assays like SPR and ITC to directly assess ternary complex formation.[2][6]

Q2: How can I experimentally determine if my PROTAC is forming a ternary complex?

A2: Several biophysical and cell-based assays can be used to detect and quantify ternary complex formation:

  • Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the ternary complex. Typically, the E3 ligase is immobilized on a sensor chip, and a mixture of the target protein and PROTAC is flowed over the surface.[7][8]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding and can determine the thermodynamic parameters of ternary complex formation, including the dissociation constant (Kd) and cooperativity (α).[5][9]

  • NanoBRET™/HiBiT Assays: These are live-cell proximity-based assays that measure the interaction between the target protein and E3 ligase in real-time. The target protein is often tagged with NanoLuc® luciferase and the E3 ligase with HaloTag®, and an energy transfer signal is generated upon complex formation.[2][6][10]

  • Co-Immunoprecipitation (Co-IP): This classic technique can be used to pull down the target protein and detect the associated E3 ligase (or vice versa) in the presence of the PROTAC.[11]

Q3: What is the "hook effect" and how does it relate to ternary complex formation and steric hindrance?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein and PROTAC-E3 ligase) rather than the productive ternary complex.[11] This can be exacerbated by steric hindrance if the binary complexes are more favorable than a sterically strained ternary complex. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[12]

Q4: How do I choose the right linker to overcome steric hindrance?

A4: The linker is a critical component for overcoming steric hindrance.[13] Key considerations include:

  • Length: A linker that is too short can cause steric clashes, while one that is too long may lead to an unproductive ternary complex.[1][2] Systematic variation of the linker length is a common strategy.

  • Composition and Rigidity: The chemical makeup of the linker influences its flexibility. Rigid linkers can help pre-organize the PROTAC into a conformation favorable for ternary complex formation.[14]

  • Attachment Points: The points at which the linker is attached to the target-binding and E3-binding ligands can significantly alter the geometry of the ternary complex.

Q5: Can changing the E3 ligase help overcome steric hindrance?

A5: Yes, different E3 ligases have distinct surface topographies and substrate recognition domains. If you are facing persistent steric hindrance with one E3 ligase (e.g., Cereblon), switching to another (e.g., VHL) may provide a more favorable protein-protein interface for ternary complex formation with your specific target.[5]

Quantitative Data Summary

The following tables summarize quantitative data for well-characterized PROTACs to serve as a reference for expected binding affinities and degradation efficiencies.

Table 1: Binding Affinities and Degradation Data for MZ1 (VHL-based PROTAC)

ParameterValueCell Line/AssayReference
Kd (Binary, MZ1 to BRD4BD2) 15 nMITC[13]
Kd (Binary, MZ1 to VCB) 66 nMITC[13]
Kd (Ternary, BRD4BD2::MZ1::VCB) 3.7 nMITC[13]
DC50 (BRD4 Degradation) 8 nMH661 cells[4]
DC50 (BRD4 Degradation) 23 nMH838 cells[4]
Dmax (BRD4 Degradation) >90%HeLa cells[13]

Table 2: Degradation Data for ARV-110 (Cereblon-based PROTAC)

ParameterValueCell LineReference
DC50 (AR Degradation) < 1 nMVCaP and LNCaP cells[15][16]
Dmax (AR Degradation) >90%In vivo models[17]

Table 3: Degradation Data for dBET1 (Cereblon-based PROTAC)

ParameterValueCell LineReference
EC50 (BRD4 Degradation) 430 nMNot specified[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTAC-induced ternary complex formation and target degradation.

Protocol 1: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of a target protein in cultured cells following PROTAC treatment.[1]

Materials:

  • Cell line expressing the target protein (e.g., HeLa, THP-1).[1]

  • PROTAC of interest (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[5][9]

Materials:

  • Purified target protein, E3 ligase, and PROTAC.

  • ITC instrument.

  • Dialysis buffer.

Procedure:

  • Binary Titrations:

    • PROTAC to E3 Ligase (Kd1): Titrate the PROTAC into a solution of the E3 ligase to determine the binary affinity.[5]

    • PROTAC to Target Protein (Kd2): Titrate the PROTAC into a solution of the target protein to determine the second binary affinity.[5]

  • Ternary Complex Titration:

    • To measure the affinity of the PROTAC for the pre-formed protein-protein complex, prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC into this solution to determine the apparent Kd for ternary complex formation (Kd,ternary).[5]

  • Data Analysis and Cooperativity Calculation:

    • Analyze the data using a suitable binding model.

    • Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary.[5]

Protocol 3: NanoBRET™ Ternary Complex Assay

Objective: To detect and quantify the formation of the PROTAC-induced ternary complex in live cells.[2][6]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • HaloTag® NanoBRET™ 618 Ligand.

  • NanoBRET™ Nano-Glo® Substrate.

  • PROTAC of interest.

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in white 96-well plates.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of reading filtered luminescence. Calculate the NanoBRET™ ratio.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation.[7][8]

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified, biotinylated E3 ligase.

  • Purified target protein and PROTAC.

  • SPR running buffer.

Procedure:

  • E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase surface at various concentrations to determine the binary binding kinetics and affinity.

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation. Calculate the cooperativity factor: α = KD(binary) / KD(ternary).[5]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Strategies Start No/Poor Target Degradation Check_Integrity Verify PROTAC & Protein Integrity (MS, NMR, DLS) Start->Check_Integrity Check_Binary Assess Binary Binding (SPR, ITC) Check_Integrity->Check_Binary If OK Check_Ternary Assess Ternary Complex Formation (NanoBRET, SPR, ITC) Check_Binary->Check_Ternary If OK Modify_Linker Modify Linker (Length, Rigidity, Attachment) Check_Ternary->Modify_Linker If Poor/No Complex Success Successful Degradation Check_Ternary->Success If Complex Forms Modify_Linker->Check_Ternary Change_E3 Change E3 Ligase (e.g., VHL to CRBN) Modify_Linker->Change_E3 Comp_Model Use Computational Modeling Modify_Linker->Comp_Model Change_E3->Check_Ternary

Caption: Troubleshooting workflow for poor PROTAC-mediated degradation.

References

Technical Support Center: Minimizing the Immunogenicity of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the immunogenicity of PEGylated therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is PEG immunogenicity and why is it a concern?

A1: Polyethylene glycol (PEG) is a polymer widely used to improve the therapeutic properties of drugs by a process called PEGylation. This modification can enhance drug stability, solubility, and circulation half-life.[1][2] However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies (APAs).[1][3] This immune response, known as PEG immunogenicity, is a significant concern because it can lead to:

  • Accelerated Blood Clearance (ABC): APAs can bind to the PEGylated compound, leading to its rapid removal from circulation, which reduces therapeutic efficacy.[1][4]

  • Reduced Efficacy: By neutralizing the drug or preventing it from reaching its target, APAs can diminish the intended therapeutic effect.[1]

  • Hypersensitivity Reactions: In some cases, the formation of immune complexes between APAs and PEGylated drugs can trigger allergic reactions, ranging from mild to severe.[3][4]

  • Pre-existing Antibodies: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics and food.[5][6] These pre-existing antibodies can impact the efficacy and safety of a PEGylated therapeutic from the very first dose.

Q2: What factors influence the immunogenicity of my PEGylated compound?

A2: The immunogenicity of a PEGylated therapeutic is not uniform and is influenced by a variety of factors related to the PEG molecule, the conjugated therapeutic, and patient-specific characteristics.[7] Key factors include:

  • PEG Characteristics:

    • Molecular Weight: Higher molecular weight PEGs tend to be more immunogenic.[1][8]

    • Structure: Branched PEGs may offer better shielding of the protein core but can sometimes elicit a stronger immune response compared to linear PEGs.[7]

    • Terminal Functional Groups: The chemical group at the end of the PEG chain can influence immunogenicity. For instance, butoxy groups have been shown to increase antigenicity.[9]

  • Protein/Carrier Characteristics:

    • Origin: PEGylated non-human proteins are more likely to induce a strong anti-PEG immune response compared to PEGylated human-derived proteins.[1]

    • Conjugation Site: The location of PEG attachment on the protein is crucial. Site-specific PEGylation at locations that do not alter the protein's natural conformation is less likely to create new, immunogenic epitopes.[2][7]

  • Administration and Patient Factors:

    • Route of Administration: Subcutaneous administration may be more immunogenic than intravenous administration due to increased interaction with immune cells in the skin.[7][10]

    • Dosing Regimen: The frequency and dose of administration can impact the development of an immune response.[7]

    • Patient's Immune Status: The individual's genetic background (e.g., HLA haplotype) and underlying disease can affect their propensity to mount an immune response.[10]

Troubleshooting Guide

Problem: My PEGylated compound is showing rapid clearance in preclinical studies.

This could be due to the Accelerated Blood Clearance (ABC) phenomenon, often mediated by anti-PEG antibodies.

Possible Causes and Solutions:

Possible Cause Suggested Action
Induction of Anti-PEG Antibodies Screen for the presence of anti-PEG IgM and IgG in your animal models after initial doses. A significant increase in APA titers would suggest an induced immune response.
Pre-existing Anti-PEG Antibodies If rapid clearance is observed even after the first dose, consider screening your animal colony for pre-existing anti-PEG antibodies.
PEG Characteristics If high immunogenicity is suspected, consider re-engineering your compound with a lower molecular weight PEG or a different PEG architecture (e.g., linear vs. branched).
Dosing Schedule Evaluate if altering the dosing frequency or route of administration can mitigate the immune response.

Problem: I am observing unexpected hypersensitivity reactions in my animal models.

Hypersensitivity reactions can be a serious safety concern and are often linked to complement activation.

Possible Causes and Solutions:

Possible Cause Suggested Action
Complement Activation The binding of anti-PEG antibodies to the PEGylated compound can activate the complement system, leading to the release of anaphylatoxins and triggering pseudoallergic reactions.[3][4] Conduct in vitro assays to measure complement activation (e.g., SC5b-9 levels) in the presence of your compound and serum from treated animals.
PEG Structure Certain PEG conformations can directly activate the complement system, independent of antibodies.[11][12] Consider modifying the PEG structure or density on your compound.
Formulation Excipients Ensure that other components in your formulation are not contributing to the observed reactions.

Strategies to Minimize PEG Immunogenicity

Proactively minimizing the immunogenic potential of your PEGylated compound during development is crucial. Consider the following strategies:

Modifying PEGylation Strategy
Strategy Description Key Considerations
Optimize PEG Size and Structure Use the lowest molecular weight PEG that achieves the desired pharmacokinetic profile.[8] Evaluate linear vs. branched PEGs for optimal shielding and minimal immunogenicity.[7]A balance must be struck between extending half-life and reducing immunogenicity.
Site-Specific Conjugation Employ conjugation chemistries that attach PEG to specific sites on the protein, avoiding areas critical for function and minimizing conformational changes that could create new epitopes.[7]This requires more complex chemistry but can lead to a more homogenous and less immunogenic product.
Modify PEG Termini The terminal group of the PEG molecule can influence its immunogenicity. Consider alternatives to the commonly used methoxy (B1213986) group.[9] Hydroxy-terminated PEG (OH-PEG) has shown promise in evading pre-existing anti-PEG antibodies.[13]
Immunomodulatory Approaches
Strategy Description Key Considerations
Induction of Immune Tolerance Pre-treatment with high molecular weight, free PEG has been shown in some studies to suppress the production of anti-PEG IgM.[9] This may be due to the induction of a state of anergy in PEG-specific B cells.The timing and dose of the tolerizing agent are critical and require careful optimization.
Utilizing Alternative Polymers

The most definitive way to avoid anti-PEG antibodies is to use an alternative "stealth" polymer.

Polymer Description Advantages
Polysarcosine (PSar) A biodegradable polymer of the endogenous amino acid sarcosine.Low immunogenicity, biodegradable, does not accumulate in tissues.[14]
Poly(2-oxazoline)s (POx) A class of polymers with tunable properties.Can mimic the beneficial properties of PEG with potentially lower immunogenicity.[14]
Zwitterionic Polymers Polymers with both positive and negative charges, such as poly(carboxybetaine).Exhibit excellent antifouling properties, which can reduce protein adsorption and subsequent immune recognition.[14]
XTENylation Utilizes unstructured, non-repetitive polypeptides.Made from naturally occurring amino acids, highly biodegradable, and offers a high degree of customization.[15]

Experimental Protocols

Protocol 1: Detection of Anti-PEG Antibodies using ELISA

This protocol provides a general framework for an Enzyme-Linked Immunosorbent Assay (ELISA) to detect anti-PEG antibodies in serum samples.

Materials:

  • PEGylated conjugate of interest (for coating) or a generic PEGylated protein (e.g., PEG-BSA)

  • High-binding 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20 - note: some studies suggest avoiding Tween-20 to prevent biased results[16])

  • Serum samples (test and control)

  • Dilution buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated secondary antibody specific for the isotype of interest (e.g., anti-human IgG-HRP, anti-mouse IgM-HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the PEGylated protein to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample Incubation: Dilute serum samples in dilution buffer (e.g., 1:100). Add 100 µL of diluted serum to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in dilution buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 2: In Vitro Complement Activation Assay

This protocol outlines a method to assess the potential of a PEGylated compound to activate the complement cascade by measuring the formation of the soluble terminal complement complex (SC5b-9).

Materials:

  • PEGylated compound of interest

  • Normal human serum (pooled from multiple donors)

  • Veronal buffered saline with calcium and magnesium (VBS++)

  • SC5b-9 ELISA kit

  • Positive control (e.g., Zymosan)

  • Negative control (buffer)

Procedure:

  • Serum Preparation: Thaw normal human serum on ice.

  • Incubation: In a microcentrifuge tube, mix the PEGylated compound at various concentrations with the serum. Include positive and negative controls. The final volume should be standardized.

  • Reaction: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation.

  • Stopping the Reaction: Stop the reaction by placing the tubes on ice and adding a buffer containing a chelating agent like EDTA to prevent further complement activation.

  • SC5b-9 Measurement: Measure the concentration of SC5b-9 in each sample using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of SC5b-9 generated by the PEGylated compound to the negative and positive controls. A significant increase in SC5b-9 levels indicates complement activation.

Visualizing Key Concepts

cluster_Strategies Strategies to Minimize Immunogenicity cluster_Mod_PEG PEG Modification Details cluster_Alt_Pol Alternative Polymer Examples Mod_PEG Modify PEG Characteristics Size_Struct Optimize Size & Structure Mod_PEG->Size_Struct Site_Spec Site-Specific Conjugation Mod_PEG->Site_Spec Termini Modify Termini (e.g., OH-PEG) Mod_PEG->Termini Immuno_Mod Immunomodulation Alt_Pol Alternative Polymers PSar Polysarcosine (PSar) Alt_Pol->PSar POx Poly(2-oxazoline)s (POx) Alt_Pol->POx Zwitter Zwitterionic Polymers Alt_Pol->Zwitter Min_Immun Goal: Minimize Immunogenicity Min_Immun->Mod_PEG Min_Immun->Immuno_Mod Min_Immun->Alt_Pol

Caption: A logical diagram illustrating the main strategies to minimize the immunogenicity of PEGylated compounds.

cluster_workflow Anti-PEG Antibody Detection Workflow (ELISA) Start Start: Serum Sample Coat Coat Plate with PEG-Conjugate Start->Coat Block Block Non-specific Sites Coat->Block Add_Serum Add Diluted Serum Sample Block->Add_Serum Add_Sec_Ab Add HRP-Conjugated Secondary Antibody Add_Serum->Add_Sec_Ab Add_Sub Add TMB Substrate Add_Sec_Ab->Add_Sub Read Read Absorbance at 450nm Add_Sub->Read End End: Quantify Anti-PEG Ab Read->End cluster_pathway Mechanism of Anti-PEG Antibody Mediated Clearance PEG_Drug PEGylated Drug (in circulation) Immune_Complex Formation of Immune Complex PEG_Drug->Immune_Complex Anti_PEG_Ab Anti-PEG Antibody (IgM or IgG) Anti_PEG_Ab->Immune_Complex Complement Complement Activation (Classical Pathway) Immune_Complex->Complement Opsonization Opsonization (C3b deposition) Complement->Opsonization Clearance Rapid Clearance by Phagocytic Cells (e.g., Kupffer cells) Opsonization->Clearance Outcome Reduced Drug Efficacy Clearance->Outcome

References

Technical Support Center: DNP-NH-PEG4-C2-Boc in ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DNP-NH-PEG4-C2-Boc in the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker used in bioconjugation, particularly for the synthesis of ADCs. Its structure consists of three key components:

  • DNP (2,4-Dinitrophenyl): A hapten that can be used for immunodetection or as a target for specific antibodies.[1][2] It is known for its ability to elicit a strong immune response when conjugated to a carrier protein.[3]

  • PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic polyethylene (B3416737) glycol spacer. The PEG linker enhances the water solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.[4]

  • C2-Boc (Boc-protected C2 amine): An ethylamine (B1201723) functional group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group for amines that is stable under a range of conditions but can be readily removed under acidic conditions to reveal a primary amine for conjugation.[]

Q2: What is the primary application of this compound in ADC synthesis?

A2: The primary application is to serve as a linker to attach a payload (e.g., a cytotoxic drug) to an antibody. The typical strategy involves:

  • Activating the carboxylic acid end of a drug to form an NHS ester.

  • Reacting the activated drug with the deprotected amine of the DNP-NH-PEG4-C2 linker.

  • The resulting DNP-PEG-drug conjugate, which now has a reactive group (often by modifying the DNP part or by having another functional group on the drug), is then conjugated to the antibody.

Alternatively, the linker can be first conjugated to the antibody, followed by deprotection and attachment of the payload.

Q3: What are the main challenges encountered when using this linker in ADC synthesis?

A3: Common challenges include:

  • Incomplete Boc Deprotection: Failure to completely remove the Boc group can lead to a low yield of the final ADC.[6]

  • Side Reactions during Deprotection: While the DNP group is generally stable to acidic conditions used for Boc deprotection (like TFA), harsh conditions could potentially affect other sensitive functional groups on the antibody or payload.[7]

  • Low Conjugation Efficiency: Suboptimal reaction conditions (pH, temperature, molar ratios) can lead to poor conjugation of the linker-payload to the antibody.

  • ADC Aggregation: The hydrophobic nature of the DNP group and many cytotoxic payloads can lead to aggregation of the final ADC, even with the hydrophilic PEG4 spacer.[8]

  • Purification Difficulties: Separating the desired ADC from unconjugated antibody, free linker-payload, and aggregates can be challenging.[9]

Troubleshooting Guide

Problem 1: Low or No Yield of Deprotected Linker
  • Question: I am seeing a low yield of the deprotected DNP-NH-PEG4-C2-amine after treatment with trifluoroacetic acid (TFA). What could be the cause?

  • Answer:

    • Incomplete Reaction: The deprotection reaction may not have gone to completion. Ensure you are using a sufficient excess of TFA and an adequate reaction time. Monitoring the reaction by TLC or LC-MS is recommended.

    • Moisture: The presence of water can affect the efficiency of the deprotection reaction. Use anhydrous solvents and reagents.

    • Scavengers: If your payload or other parts of the molecule are sensitive to the tert-butyl cation generated during deprotection, the use of scavengers like triisopropylsilane (B1312306) (TIS) is recommended. However, the choice and amount of scavenger can sometimes interfere with the reaction.

Problem 2: Unexpected Side Products After Boc Deprotection
  • Question: After Boc deprotection with TFA, I observe unexpected masses in my LC-MS analysis. What are the possible side reactions?

  • Answer:

    • tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile and can react with nucleophilic residues on your antibody or payload, leading to an unwanted mass addition of +56 Da.[1] Using a scavenger like triisopropylsilane (TIS) can help to quench the tert-butyl cation.

    • Degradation of Acid-Sensitive Groups: While the DNP group itself is stable to TFA, other functional groups on your antibody or payload might be acid-labile.[7] If you suspect this, consider using milder deprotection conditions or an orthogonal protecting group strategy.[10]

Problem 3: Low Drug-to-Antibody Ratio (DAR)
  • Question: My final ADC has a very low DAR. How can I improve the conjugation efficiency?

  • Answer:

    • Suboptimal pH: For NHS ester conjugations to antibody lysine (B10760008) residues, the pH should be maintained between 7.5 and 8.5 for optimal reactivity.

    • Molar Ratio of Reactants: Increase the molar excess of the activated DNP-PEG-payload construct relative to the antibody. A 5-20 fold molar excess is a common starting point.[11]

    • Reaction Time and Temperature: Ensure the conjugation reaction is allowed to proceed for a sufficient amount of time. Typical reactions are run for 1-4 hours at room temperature or overnight at 4°C.

    • Antibody Preparation: Ensure your antibody is in an amine-free buffer (like PBS) before conjugation. Buffers containing Tris or glycine (B1666218) will compete for the NHS ester.[11]

Problem 4: ADC Aggregation
  • Question: My purified ADC shows a high level of aggregation. How can I mitigate this?

  • Answer:

    • Hydrophobicity: Both the DNP group and many cytotoxic drugs are hydrophobic, which can promote aggregation. The PEG4 linker helps to counteract this, but for very hydrophobic payloads, a longer PEG chain might be necessary.[12]

    • High DAR: Higher DAR values can increase the overall hydrophobicity of the ADC, leading to aggregation.[8] You may need to optimize the conjugation to target a lower average DAR.

    • Formulation Buffer: The choice of formulation buffer is critical. Consider screening different buffers with varying pH and excipients (e.g., polysorbate 20, sucrose) to improve the stability of the ADC.

    • Purification Conditions: Aggressive purification conditions can sometimes induce aggregation. Use milder elution conditions if possible.

Quantitative Data Summary

The following tables provide representative data for key steps in ADC synthesis. Note that specific values for this compound may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Conditions for Boc Deprotection

ReagentSolventTemperature (°C)Time (hours)Typical Yield
20-50% TFADichloromethane (DCM)0 to RT1 - 2>90%
4M HClDioxaneRT1 - 4>85%

Table 2: Representative Conditions for NHS Ester Conjugation to Antibody

Molar Ratio (Linker:Antibody)pHTemperature (°C)Time (hours)Typical DAR
5:18.0 - 8.5442 - 4
10:18.0 - 8.5RT24 - 6
20:18.0 - 8.5RT1>6

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 50% TFA in DCM (v/v). If using a scavenger, add TIS (2-5% v/v) to the TFA/DCM mixture before addition.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected amine (as a TFA salt) can be used in the next step or purified further if necessary.

Protocol 2: Conjugation of a DNP-PEG4-Payload-NHS Ester to an Antibody

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • DNP-PEG4-Payload-NHS ester dissolved in anhydrous DMSO to a stock concentration of 10 mM.

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).

  • Calculate the volume of the DNP-PEG4-Payload-NHS ester stock solution required to achieve the desired molar excess (e.g., 10-fold).

  • Slowly add the NHS ester solution to the stirring antibody solution. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the ADC using size-exclusion chromatography to remove unconjugated payload-linker and other small molecules.

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Deprotection cluster_1 Step 2: Payload Activation & Conjugation to Linker cluster_2 Step 3: ADC Formation & Purification start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection Acidic Conditions deprotected_linker DNP-NH-PEG4-C2-NH2 (TFA Salt) deprotection->deprotected_linker linker_payload_conjugation Amide Bond Formation deprotected_linker->linker_payload_conjugation payload Payload-COOH activation NHS Ester Activation (EDC, NHS) payload->activation activated_payload Payload-NHS activation->activated_payload activated_payload->linker_payload_conjugation linker_payload DNP-PEG4-Payload linker_payload_conjugation->linker_payload adc_conjugation Conjugation to mAb (e.g., Lysine residues) linker_payload->adc_conjugation antibody Antibody (mAb) antibody->adc_conjugation crude_adc Crude ADC Mixture adc_conjugation->crude_adc purification Purification (e.g., SEC, HIC) crude_adc->purification final_adc Purified ADC purification->final_adc Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_characterization Characterization Issues start Problem Encountered low_yield Low ADC Yield / Low DAR start->low_yield side_products Unexpected Side Products start->side_products aggregation High Aggregation start->aggregation heterogeneity High Heterogeneity (DAR) start->heterogeneity check_ph check_ph low_yield->check_ph Check Reaction pH check_ratio check_ratio low_yield->check_ratio Optimize Molar Ratios check_time_temp check_time_temp low_yield->check_time_temp Adjust Time/Temp use_scavenger use_scavenger side_products->use_scavenger Add Scavengers (e.g., TIS) milder_conditions milder_conditions side_products->milder_conditions Use Milder Deprotection formulation formulation aggregation->formulation Optimize Formulation Buffer lower_dar lower_dar aggregation->lower_dar Target Lower DAR longer_peg longer_peg aggregation->longer_peg Consider Longer PEG Linker purification_method purification_method heterogeneity->purification_method Optimize Purification Method (e.g., HIC) site_specific site_specific heterogeneity->site_specific Consider Site-Specific Conjugation

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using the DNP-NH-PEG4-C2-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective use of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a bifunctional molecule with distinct components, each serving a specific purpose in ADC development:

  • DNP (2,4-Dinitrophenyl): The DNP group is a well-known hapten. In the context of this linker, it can be used as an analytical handle for purification or characterization of the ADC.

  • NH (Amine): This is a reactive amine group that, after deprotection of the Boc group, can be conjugated to a payload molecule.

  • PEG4 (Polyethylene Glycol, 4 units): The PEG4 spacer is a hydrophilic component that offers several advantages in ADC design.[1][2][3][4] It can improve the solubility of the final ADC, particularly when conjugated to a hydrophobic payload.[1][2][] The PEG spacer can also create a protective shield around the payload, potentially reducing aggregation and immunogenicity, and improving the pharmacokinetic profile of the ADC.[1][2][3]

  • C2 (Ethyl): This is a short alkyl spacer.

  • Boc (tert-Butyloxycarbonyl): The Boc group is a common protecting group for the primary amine.[6] It prevents the amine from reacting during the initial conjugation of the linker to the antibody, allowing for a sequential and controlled conjugation process.[6]

Q2: How does the PEG4 linker influence the DAR?

A2: The PEG4 linker can influence the achievable DAR in several ways. The inclusion of a hydrophilic PEG spacer can help to mitigate the hydrophobicity of the payload, which may allow for a higher DAR without causing ADC aggregation.[1][2] However, the length of the PEG spacer can also introduce steric hindrance, which might affect the efficiency of the conjugation reaction and consequently the final DAR.[7] The impact of the PEG spacer on DAR can also be dependent on the nature of the payload and the conjugation chemistry used.[8]

Q3: What is a typical or optimal DAR?

A3: There is no single "optimal" DAR for all ADCs. Historically, many successful ADCs have an average DAR of 2 to 4. This range is often considered a good balance between efficacy and safety. A low DAR may result in reduced potency, while a high DAR can lead to faster clearance from circulation and increased off-target toxicity.[9] However, some newer ADCs have higher DARs. The ideal DAR for your specific ADC will depend on factors such as the potency of your payload, the stability of the linker, and the expression level of the target antigen.

Q4: What are the main strategies for controlling the DAR during conjugation?

A4: Controlling the DAR is a critical aspect of ADC development. The primary strategies include:

  • Stoichiometry Control: Carefully controlling the molar ratio of the linker-payload to the antibody during the conjugation reaction is a fundamental method for influencing the average DAR.

  • Site-Specific Conjugation: This modern approach involves engineering the antibody to introduce specific conjugation sites. This results in a more homogeneous ADC product with a precisely controlled DAR.

  • Enzymatic Conjugation: Using enzymes to attach the linker-payload to specific sites on the antibody can also produce homogeneous ADCs with a defined DAR.

  • Reaction Parameters: Optimizing reaction conditions such as pH, temperature, and reaction time can also help in controlling the final DAR.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with the this compound linker.

Issue 1: Low or Inconsistent DAR

  • Possible Cause 1: Inefficient Boc Deprotection.

    • Recommendation: Ensure complete removal of the Boc protecting group from the linker before conjugation to the payload. Monitor the deprotection reaction by LC-MS. Incomplete deprotection will result in a lower concentration of reactive amine groups available for payload conjugation.

  • Possible Cause 2: Steric Hindrance from the PEG4 Linker.

    • Recommendation: While PEG4 is relatively short, it can still cause steric hindrance, especially with bulky payloads.[7] Consider optimizing the reaction conditions, such as increasing the reaction time or temperature, to improve conjugation efficiency. You may also need to adjust the molar ratio of the payload to the antibody-linker conjugate.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Recommendation: The pH of the reaction buffer is critical for amine-reactive chemistries. Ensure the pH is in the optimal range (typically pH 7.5-8.5) for the conjugation of the payload to the deprotected amine on the linker. Also, verify the concentration and purity of all reagents.

Issue 2: ADC Aggregation

  • Possible Cause 1: High DAR with a Hydrophobic Payload.

    • Recommendation: Even with the hydrophilic PEG4 spacer, conjugating a high number of hydrophobic payload molecules can lead to ADC aggregation.[7] If you observe aggregation, try reducing the target DAR by decreasing the molar ratio of the linker-payload to the antibody. The PEG4 linker is designed to mitigate this, but its capacity is not unlimited.[1][7]

  • Possible Cause 2: Inappropriate Buffer Conditions.

    • Recommendation: The formulation buffer can significantly impact ADC stability. Screen different buffer conditions (pH, ionic strength) and consider the use of stabilizing excipients to minimize aggregation.

  • Possible Cause 3: Physical Stress.

    • Recommendation: Avoid repeated freeze-thaw cycles and vigorous agitation, as these can induce protein aggregation.

Issue 3: Difficulty in Characterizing the Final ADC

  • Possible Cause 1: Heterogeneity of the ADC.

    • Recommendation: ADCs produced by traditional conjugation methods are often heterogeneous mixtures of species with different DARs. This can complicate characterization. Utilize a combination of analytical techniques for a comprehensive analysis. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR distribution, while LC-MS can provide information on the mass of the different ADC species.

  • Possible Cause 2: Interference from the DNP Group.

    • Recommendation: The DNP group has a strong UV absorbance, which can be leveraged for quantification. However, it may also interfere with certain analytical methods. Be mindful of the spectral properties of DNP when choosing your characterization techniques.

Data Presentation

Table 1: Summary of Analytical Techniques for DAR Determination

Analytical MethodInformation ProvidedAdvantagesDisadvantages
UV/Vis Spectroscopy Average DARSimple and quick.Provides only an average DAR; does not give information on DAR distribution.
Hydrophobic Interaction Chromatography (HIC) Average DAR and DAR distributionProvides detailed information on the distribution of different DAR species.May require method optimization for good peak separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Average DAR and DAR distribution (often after fragmentation)Can be coupled with mass spectrometry.Proteins are denatured under RPLC conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Precise mass of different ADC species, confirming DARHigh resolution and accuracy.Can be more complex to set up and run.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound

This protocol describes a general method for a two-step conjugation process. The first step involves conjugating the this compound linker to the antibody via its carboxylic acid group (assuming the "C2" part terminates in a carboxyl group for activation). The second step involves deprotection of the Boc group and subsequent conjugation of the payload.

Step 1: Conjugation of this compound to the Antibody

  • Activation of the Linker:

    • Dissolve the DNP-NH-PEG4-C2-COOH linker, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide) in an anhydrous organic solvent like DMSO or DMF. A common molar ratio to start with is 1:1.5:1.2 (linker:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation to the Antibody:

    • Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the degree of linker incorporation and should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Step 2: Payload Conjugation

  • Boc Deprotection:

    • Treat the purified antibody-linker conjugate with a deprotection solution (e.g., a solution containing trifluoroacetic acid, TFA) to remove the Boc protecting group and expose the terminal amine. The reaction conditions (TFA concentration, time) should be optimized to ensure complete deprotection without damaging the antibody.

    • Immediately purify the deprotected antibody-linker conjugate using SEC or buffer exchange to remove the deprotection reagent.

  • Conjugation of the Payload:

    • Activate the payload molecule (if it has a carboxylic acid group) using EDC and NHS, similar to the linker activation step.

    • Add the activated payload to the deprotected antibody-linker conjugate solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or another suitable chromatographic technique to remove unconjugated payload and other impurities.

    • Characterize the purified ADC to determine the average DAR, purity, and aggregation using methods like HIC, RP-HPLC, and LC-MS.

Mandatory Visualization

ADC_Conjugation_Workflow cluster_antibody Antibody cluster_payload Payload start Start activate_linker Activate DNP-NH-PEG4-C2-COOH (EDC/NHS) start->activate_linker end_node Characterized ADC conjugate_linker Conjugate to Antibody (Lysine Residues) activate_linker->conjugate_linker purify1 Purify Antibody-Linker (SEC/Dialysis) conjugate_linker->purify1 deprotect Boc Deprotection (TFA) purify1->deprotect purify2 Purify Deprotected Conjugate (Buffer Exchange) deprotect->purify2 conjugate_payload Conjugate Payload to Antibody-Linker purify2->conjugate_payload activate_payload Activate Payload (EDC/NHS) activate_payload->conjugate_payload purify3 Final ADC Purification (SEC) conjugate_payload->purify3 characterize Characterize ADC (HIC, LC-MS, etc.) purify3->characterize characterize->end_node antibody Antibody antibody->conjugate_linker payload Payload payload->activate_payload

Caption: Workflow for two-step ADC synthesis with this compound.

Caption: Troubleshooting guide for common DAR optimization issues.

References

Technical Support Center: Improving Cell Permeability of DNP-NH-PEG4-C2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of DNP-NH-PEG4-C2-Boc PROTACs.

I. Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows potent target binding in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?

A: Yes, this is a common challenge. A significant drop in potency from a biochemical to a cellular context often points towards poor cell permeability.[1] PROTACs, due to their large size and molecular properties, frequently operate "beyond the Rule of 5" and can struggle to cross the cell membrane efficiently.[2][3][4] To confirm if permeability is the limiting factor, it is crucial to perform direct permeability assays.

Q2: What are the key physicochemical properties of my this compound PROTAC that influence its cell permeability?

A: Several factors related to the PROTAC's structure significantly impact its ability to permeate cells:

  • High Molecular Weight (MW): PROTACs are inherently large molecules, often exceeding 700-1000 Da, which can impede passive diffusion across the lipid bilayer.[1][2][5]

  • Topological Polar Surface Area (TPSA): A large TPSA, resulting from polar functional groups, is a primary contributor to poor permeability.[1]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases the molecule's polarity, making it less favorable to enter the hydrophobic cell membrane.[1][6][7]

  • Rotatable Bonds: A high number of rotatable bonds can lead to a flexible molecule that may be entropically penalized when entering the structured environment of the cell membrane.[6][8]

  • Lipophilicity (LogP): While some lipophilicity is necessary to enter the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and membrane retention.[7] An optimal LogP range of 3-5 has been suggested for some PROTAC series.[7]

Q3: How does the PEG4 linker in my this compound PROTAC specifically affect its permeability?

A: The polyethylene (B3416737) glycol (PEG) linker is a common choice due to its flexibility and polarity.[2] However, it can also contribute to poor permeability. The ether oxygens in the PEG chain act as hydrogen bond acceptors, increasing the TPSA.[9] Studies have shown that increasing the length of a PEG linker can decrease cellular uptake and permeability.[6][9] For instance, a PROTAC with no PEG units (PEG0) showed greater cellular uptake than those with PEG3 and PEG5 linkers.[6]

Q4: What strategies can I employ to improve the cell permeability of my this compound PROTAC?

A: Several rational design strategies can be implemented to enhance permeability:

  • Linker Optimization: The linker is a highly adaptable component for modification.[10]

    • Shorten the Linker: Shorter linkers generally reduce molecular weight and TPSA.[1][9]

    • Increase Rigidity: Introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) moieties can improve permeability and water solubility.[6][11][12] Replacing a flexible PEG linker with a more rigid 1,4-disubstituted phenyl ring has been shown to significantly improve cellular permeability.[10]

    • Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can reduce HBDs and TPSA, leading to improved permeability and cellular activity.[7][11]

  • Induce Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "ball-like" conformation. This shields polar groups, reduces the effective TPSA, and facilitates passage through the cell membrane.[10]

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.[10][11] However, this can further increase the molecular weight.[10]

  • "In-Cell Click" Chemistry (CLIPTACs): This approach involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors.[12][13]

Q5: What experimental assays can I use to measure the cell permeability of my PROTAC?

A: Several in vitro methods are available to assess PROTAC permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[9][11][14] It's a cost-effective initial screen.[14]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It can assess both passive diffusion and the effects of active transport and efflux pumps.[11][14][][16]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this uses a monolayer of MDCK cells and can be transfected to express specific transporters.[14]

  • Chloroalkane Penetration Assay (CAPA): A quantitative method that measures the permeability of chloroalkane-tagged molecules.[16] A limitation is the requirement to synthesize a tagged version of the PROTAC.[16]

II. Troubleshooting Guide

Issue Possible Cause Recommended Action
Low cellular activity despite high biochemical potency. Poor cell permeability.1. Perform a PAMPA or Caco-2 assay to directly measure permeability. 2. Analyze physicochemical properties (MW, TPSA, LogP, HBD/HBA count). 3. Synthesize analogs with modified linkers (shorter, more rigid, ester instead of amide).
PROTAC shows low recovery in Caco-2 assay. Poor aqueous solubility or high non-specific binding.1. Measure the aqueous solubility of the PROTAC. 2. Consider using different assay buffers or adding solubilizing agents. 3. Optimize the formulation of the PROTAC.
Permeability is still low after linker modification. The warhead or E3 ligase ligand has poor intrinsic permeability.1. Assess the permeability of the individual warhead and E3 ligase ligand components. 2. Consider alternative warheads or E3 ligase ligands with better permeability profiles. 3. Explore strategies like intramolecular hydrogen bonding or a prodrug approach.
Cellular activity does not correlate with PAMPA results. Active transport or efflux mechanisms are involved.1. Perform a Caco-2 assay, which can account for active transport. 2. Investigate if the PROTAC is a substrate for efflux pumps like P-glycoprotein (P-gp).

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Donor Plate:

    • Dissolve the this compound PROTAC in a suitable solvent like DMSO to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).

    • Add the PROTAC solution to the wells of a 96-well donor plate.[1]

  • Preparation of Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Allow the solvent to evaporate, which leaves a lipid layer.

    • Add buffer to the wells of the acceptor plate.[1]

  • Assay Incubation:

    • Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane separates the two chambers.

    • Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1]

  • Quantification:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.[1]

  • Calculation of Permeability Coefficient (Papp):

    • Calculate the apparent permeability coefficient (Papp) using an appropriate formula that considers the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker such as Lucifer yellow.[1]

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution in the transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period.

    • At various time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Quantification and Calculation:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) based on the rate of appearance of the PROTAC in the basolateral chamber.

IV. Visualizations

PROTAC_Permeability_Factors cluster_PROTAC This compound PROTAC cluster_Properties Physicochemical Properties cluster_Barrier Cellular Barrier cluster_Outcome Permeability Outcome PROTAC PROTAC Structure MW High MW (>700 Da) PROTAC->MW determines TPSA Large TPSA PROTAC->TPSA determines HBD_HBA High HBD/HBA Count PROTAC->HBD_HBA determines LogP Lipophilicity (LogP) PROTAC->LogP determines RotBonds Rotatable Bonds PROTAC->RotBonds determines Membrane Cell Membrane (Lipid Bilayer) MW->Membrane interacts with TPSA->Membrane interacts with HBD_HBA->Membrane interacts with LogP->Membrane interacts with RotBonds->Membrane interacts with Permeability Cell Permeability Membrane->Permeability governs LowPerm Low Permeability Permeability->LowPerm if unfavorable HighPerm High Permeability Permeability->HighPerm if favorable

Caption: Factors influencing PROTAC cell permeability.

Permeability_Improvement_Workflow cluster_Strategies Redesign Options Start Start: PROTAC with Low Cellular Activity Hypothesis Hypothesize: Poor Cell Permeability Start->Hypothesis Assay Measure Permeability (PAMPA, Caco-2) Hypothesis->Assay Analyze Analyze Results Assay->Analyze Low_Perm Permeability is Low Analyze->Low_Perm Confirm High_Perm Permeability is Adequate Analyze->High_Perm Rule Out Redesign Rational Redesign Strategies Low_Perm->Redesign Other_Issues Troubleshoot Other Issues (e.g., Ternary Complex Formation, Metabolic Instability) High_Perm->Other_Issues Linker_Mod Linker Modification (Length, Rigidity, Amide->Ester) Redesign->Linker_Mod IMHB Induce Intramolecular Hydrogen Bonding Redesign->IMHB Prodrug Prodrug Approach Redesign->Prodrug Synthesize Synthesize Analogs Re_Assay Re-test Permeability and Cellular Activity Synthesize->Re_Assay Re_Assay->Analyze Iterate End End: Optimized PROTAC Re_Assay->End Success Linker_Mod->Synthesize IMHB->Synthesize Prodrug->Synthesize

Caption: Workflow for improving PROTAC permeability.

References

Technical Support Center: Strategies to Enhance Endosomal Escape of ADCs with DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working to enhance the endosomal escape of Antibody-Drug Conjugates (ADCs), particularly those functionalized with a DNP-NH-PEG4-C2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the potential role of the this compound linker in endosomal escape?

A1: The this compound linker possesses several components that could theoretically influence endosomal escape. The dinitrophenyl (DNP) group is a small molecule known to interact with and potentially disrupt lipid membranes, a key step in endosomal escape. Some studies suggest that DNP can induce permeability changes in membranes. The PEG4 spacer provides flexibility and hydrophilicity, which can influence the ADC's interaction with the endosomal membrane. The terminal Boc-protected amine allows for the conjugation of other moieties that could further enhance endosomal escape, such as fusogenic peptides or pH-responsive polymers. However, the direct impact of this specific linker on endosomal escape has not been extensively studied and requires experimental validation.

Q2: What are the common strategies to enhance the endosomal escape of ADCs?

A2: Several strategies can be employed to improve the release of ADC payloads from endosomes into the cytoplasm:

  • Proton Sponge Effect: Incorporating protonatable moieties (e.g., polymers with secondary or tertiary amines) that buffer the acidic environment of the endosome. This leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome.

  • Membrane Destabilization: Using agents that directly interact with and disrupt the endosomal membrane. This can be achieved with fusogenic peptides, certain lipids, or small molecules like DNP that can perturb the lipid bilayer.[1]

  • Photochemical Internalization (PCI): This technique involves a photosensitizer that, upon light activation, generates reactive oxygen species, leading to the rupture of endosomal membranes.

  • Co-administration with Endosome-disrupting Agents: Using a separate agent, such as a fusogenic peptide or a lysosomotropic agent like chloroquine, alongside the ADC to facilitate endosomal escape.

Q3: How can I quantify the endosomal escape of my ADC?

A3: Quantifying endosomal escape can be challenging. Here are a few common methods:

  • Confocal Microscopy: This is a widely used method to visualize the subcellular localization of a fluorescently labeled ADC. Co-localization with endosomal/lysosomal markers (e.g., LAMP1, Rab5, Rab7) indicates entrapment, while a diffuse cytosolic signal suggests escape. Quantitative co-localization analysis can be performed using image analysis software.

  • Functional Assays (Cytotoxicity): An indirect but powerful method is to compare the cytotoxicity (e.g., IC50 value) of the ADC with and without an endosomal escape-enhancing agent. A significant increase in potency suggests improved endosomal escape.

  • Split-Protein Systems: These systems, such as split-GFP or split-luciferase, involve delivering one part of the protein with the ADC and expressing the other part in the cytosol. A signal is only generated upon successful endosomal escape and complementation of the two protein fragments.

Troubleshooting Guides

Issue 1: Low Cytotoxicity Despite High Target Binding and Internalization

  • Question: My ADC shows excellent binding to the target receptor and is internalized by the cells, but the observed cytotoxicity is much lower than expected. Could this be an endosomal escape problem?

  • Answer: Yes, poor endosomal escape is a common reason for low ADC efficacy despite successful internalization. If the payload remains trapped in the endosome/lysosome, it cannot reach its intracellular target.

    Troubleshooting Steps:

    • Confirm Internalization and Trafficking: Use confocal microscopy to track the intracellular fate of your fluorescently labeled ADC. Confirm that it is being trafficked to endosomal and lysosomal compartments by co-staining with markers like LAMP1.

    • Assess Payload Stability: Ensure that the linker is being cleaved and the payload is stable within the endo-lysosomal environment. You can perform in vitro stability assays at acidic pH with lysosomal enzymes.

    • Enhance Endosomal Escape: Experiment with co-administering your ADC with a known endosomal escape-enhancing agent, such as a fusogenic peptide or chloroquine. A significant increase in cytotoxicity would strongly suggest that endosomal escape is the limiting step.

    • Investigate the DNP Moiety: To test if the DNP group on your linker contributes to membrane disruption, you could synthesize a control ADC with a similar linker lacking the DNP group and compare its activity.

Issue 2: High Background Fluorescence in the Cytosol During Confocal Microscopy

  • Question: I am using a fluorescently labeled ADC to assess endosomal escape via confocal microscopy, but I see a high diffuse background signal in the cytoplasm even at early time points, making it difficult to distinguish from true endosomal escape. What could be the cause?

  • Answer: High background fluorescence can be due to several factors, including non-specific uptake, premature payload release, or issues with the imaging protocol.

    Troubleshooting Steps:

    • Optimize Antibody Concentration: Use the lowest possible concentration of the labeled ADC that still provides a detectable signal to minimize non-specific uptake.

    • Washing Steps: Ensure thorough washing of the cells after incubation with the ADC to remove any non-specifically bound antibody from the cell surface.

    • Control for Free Dye: Run a control experiment with the free fluorescent dye to ensure it is not passively entering the cells.

    • Check Linker Stability: Assess the stability of the linker in the cell culture medium to rule out premature cleavage and release of the fluorescent payload before internalization.

    • Use pH-Sensitive Dyes: Consider using a pH-sensitive dye that fluoresces only in the acidic environment of the endosome. An increase in fluorescence in the neutral pH of the cytoplasm would be a more definitive indicator of escape.

Data Presentation

The following table summarizes quantitative data from a study demonstrating the enhanced cytotoxicity of an ADC when co-administered with an endosome-disruptive peptide. This illustrates the potential magnitude of improvement that can be achieved by enhancing endosomal escape.

Treatment ConditionTarget Cell LineADC Concentration for 50% Inhibition (IC50)Fold Enhancement in Potency
ADC aloneSKBR3 (HER2+)> 1 µM-
ADC + Endosome-Disruptive Peptide (2 µM)SKBR3 (HER2+)0.11 nM~9,090-fold[2]
ADC + Endosome-Disruptive Peptide (2 µM)MDA-MB-468 (HER2-)> 1 µMNo significant enhancement

Experimental Protocols

Confocal Microscopy for ADC Internalization and Endosomal Escape

Objective: To visualize the subcellular localization of a fluorescently labeled ADC and assess its co-localization with endosomes/lysosomes.

Materials:

  • Target cells

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Endosomal/lysosomal markers (e.g., LysoTracker Red, or antibodies against LAMP1, Rab5, Rab7)

  • Confocal microscope

  • Glass-bottom imaging dishes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL) in cell culture medium for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C.

  • For live-cell imaging of lysosomes, add LysoTracker Red to the medium for the last 30 minutes of incubation.

  • Wash the cells three times with ice-cold PBS to remove unbound ADC.

  • For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 1% BSA for 30 minutes.

  • Incubate with primary antibodies against endosomal/lysosomal markers (e.g., anti-LAMP1) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips with mounting medium containing DAPI.

  • Image the cells using a confocal microscope.

  • Data Analysis: Quantify the co-localization of the ADC signal with the endosomal/lysosomal markers using image analysis software (e.g., ImageJ with the Coloc 2 plugin) to determine Pearson's correlation coefficient or Mander's overlap coefficient. A decrease in co-localization over time with a corresponding increase in diffuse cytoplasmic signal suggests endosomal escape.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of an ADC and to assess the impact of an endosomal escape-enhancing agent.

Materials:

  • Target cells (antigen-positive and antigen-negative as a control)

  • ADC

  • Endosomal escape-enhancing agent (e.g., fusogenic peptide, chloroquine)

  • Cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • For the combination treatment, prepare serial dilutions of the ADC in medium containing a fixed, non-toxic concentration of the endosomal escape-enhancing agent.

  • Remove the old medium from the cells and add 100 µL of the ADC dilutions (with or without the enhancer) to the respective wells. Include untreated control wells.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ADC_Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Early Endosome (pH 6.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape Payload Payload Lysosome->Payload Linker Cleavage & Payload Release Payload->Cytosol Transport Experimental_Workflow start Start prep_adc Prepare Fluorescently-labeled ADC start->prep_adc treat_cells Treat Cells with ADC (Time Course) prep_adc->treat_cells co_stain Co-stain with Endo/Lyso Markers treat_cells->co_stain cytotoxicity_assay Perform Cytotoxicity Assay (with/without Enhancer) treat_cells->cytotoxicity_assay acquire_images Acquire Images (Confocal Microscopy) co_stain->acquire_images analyze_coloc Analyze Co-localization acquire_images->analyze_coloc end End analyze_coloc->end calc_ic50 Calculate IC50 Values cytotoxicity_assay->calc_ic50 calc_ic50->end Troubleshooting_Logic start Low ADC Cytotoxicity Observed check_binding High Target Binding? start->check_binding check_internalization Efficient Internalization? check_binding->check_internalization Yes other_issue Investigate Other Issues (e.g., Payload Inactivation, Drug Efflux) check_binding->other_issue No check_escape Suspect Poor Endosomal Escape check_internalization->check_escape Yes check_internalization->other_issue No test_enhancer Test with Endosomal Escape Enhancer check_escape->test_enhancer potency_increase Potency Increased? test_enhancer->potency_increase confirm_escape Endosomal Escape is the Limiting Step potency_increase->confirm_escape Yes potency_increase->other_issue No

References

Validation & Comparative

The Critical Role of Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of DNP-NH-PEG4-C2-Boc and Other Linker Architectures in Targeted Protein Degradation

Introduction to PROTAC Technology and the Linker's Pivotal Role

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Once considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2]

The linker's length, composition, and attachment points can dramatically impact a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), and selectivity.[3] This guide provides a comparative overview of the PEG-based linker, this compound, in the context of other commonly employed linker classes, such as alkyl and other polyethylene (B3416737) glycol (PEG) chains. Due to a lack of publicly available data on PROTACs specifically synthesized with the this compound linker, this guide will present a framework for comparison using data from well-characterized PROTACs. This will serve as a valuable resource for researchers in the rational design and evaluation of novel protein degraders.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is contingent on the linker's ability to optimally orient the target protein and the E3 ligase to facilitate ubiquitination. Different linker types offer distinct advantages and disadvantages.

  • PEG-based Linkers (e.g., this compound): These are the most commonly used linkers in PROTAC design, favored for their hydrophilicity, which can improve solubility and cell permeability.[4][5] The ethylene (B1197577) glycol units offer conformational flexibility, which can be crucial for the formation of a stable ternary complex. The length of the PEG chain is a critical parameter that requires optimization for each target-ligase pair.[3][5] this compound is a commercially available PEG-based linker that can be utilized in PROTAC synthesis.[6][7][8][9]

  • Alkyl Linkers: These linkers provide a higher degree of hydrophobicity compared to PEG linkers.[4] While synthetically straightforward, their lower solubility can sometimes pose a challenge. The rigidity of alkyl chains can, in some cases, be advantageous for pre-organizing the PROTAC into a bioactive conformation.

The following tables provide a comparative summary of the performance of various PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. The data is compiled from different studies to illustrate the impact of linker composition and length on degradation efficacy.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linkers

PROTAC NameTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-DNP BRD4CRBNPEG (this compound)Data not availableData not availableTo be determined
dBET1BRD4VHLPEG8>95HeLa
ARV-771BRD4VHLPEG<1>9022Rv1
MZ1BRD4VHLPEG25Not specified22Rv1
AT1BRD4VHLPEG9>95HeLa
GNE-987BRD4CRBNAlkyl/Ether5>90VCaP

Note: Data for different PROTACs are from various publications and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

  • Cell Culture and Treatment: Plate the desired cell line (e.g., HeLa, 22Rv1) and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs to be tested for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). The level of protein degradation is calculated relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTACs.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesize PROTACs with This compound & other linkers cell_culture Cell Culture synthesis->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment western_blot Western Blot for Protein Degradation (DC50, Dmax) treatment->western_blot viability_assay Cell Viability Assay (IC50) treatment->viability_assay data_analysis Quantify Degradation & Cytotoxicity western_blot->data_analysis viability_assay->data_analysis comparison Compare Efficacy of Different Linkers data_analysis->comparison

Caption: Experimental workflow for comparing PROTAC linker efficacy.

Conclusion

References

The Influence of PEG Linker Length on the Performance of Bifunctional Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics and research tools, the strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is paramount to their success. A critical component in the architecture of these molecules is the linker, which connects the two functional moieties. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility, stability, and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of DNP-NH-PEG4-C2-Boc and its analogs with varying PEG linker lengths, offering insights into how linker length can significantly impact the performance of these molecules. While direct comparative experimental data for the DNP-NH-PEGx-C2-Boc series is not extensively available, this guide draws upon data from analogous systems to provide a valuable framework for researchers, scientists, and drug development professionals.

Impact of PEG Linker Length on PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is a prerequisite for target protein ubiquitination and subsequent degradation.[][5] The length of the PEG linker directly influences the geometry and stability of this ternary complex, as well as the overall physicochemical properties of the PROTAC, such as cellular permeability and bioavailability.[6]

Data Presentation: PROTAC Performance with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Empirical testing is often necessary to identify the most potent degrader.[7] Below are summaries of quantitative data from studies on different PROTAC systems that illustrate the impact of linker length.

Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355850.815
PEG420951.225
PEG5 15 >98 1.5 35
PEG630921.120
Data synthesized from a comparative study on JQ1-based BRD4-targeting PROTACs recruiting the VHL E3 ligase. A PEG5 linker demonstrated the optimal balance of high degradation potency (lowest DC50 and highest Dmax), favorable cell permeability, and oral bioavailability in this system.[8]

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) Degradation

Target ProteinLinker Length (atoms)Degradation Efficacy
ERα12Effective
ERα16 More Potent
TBK1< 12No degradation observed
TBK121 DC50 = 3 nM, Dmax = 96%
TBK129DC50 = 292 nM, Dmax = 76%
These studies highlight that a specific linker length often provides optimal degradation for a given target. For ERα, a 16-atom linker was more effective than a 12-atom one. For TBK1, a 21-atom linker was the most potent, while shorter linkers were inactive.[8]

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

In ADCs, the PEG linker can significantly influence the drug-to-antibody ratio (DAR), stability, pharmacokinetics, and ultimately, the therapeutic efficacy. Longer PEG linkers can help to overcome the hydrophobicity of the payload, leading to improved solubility and stability of the ADC.[1]

Data Presentation: ADC Performance with Varying PEG Linker Lengths

Table 3: Influence of PEG Linker Length on ADC Plasma and Tumor Exposure

PEG Units in LinkerRelative Plasma ExposureRelative Tumor ExposureTumor to Plasma Exposure RatioTumor Weight Reduction (%)
0 (Control)LowLow-11
2ModerateModerateLower35-45
4ModerateModerateLower35-45
8 High Significantly Higher Higher 75-85
12 High Significantly Higher Higher 75-85
24 High Significantly Higher Higher 75-85
Data from a study on ADCs with side-chain PEGylated drug-linkers in tumor-bearing mice. A clear binary effect was observed where ADCs with 8, 12, or 24 PEG units showed significantly higher tumor exposure and greater reduction in tumor weight compared to those with 2 or 4 PEG units.[2]

Table 4: Effect of PEG Linker Size on the Half-life and Cytotoxicity of a Miniaturized ADC

LinkerHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
No PEG11
4 kDa PEG2.54.5
10 kDa PEG11.222
This study on a miniaturized ADC demonstrates that while longer PEG chains significantly extend the in-vivo half-life, they can also reduce in-vitro cytotoxicity. The optimal linker length represents a trade-off to achieve the best overall therapeutic effect.[3][9]

Experimental Protocols

Synthesis of DNP-NH-PEGx-C2-Boc Linkers

A general synthetic approach for DNP-NH-PEGx-C2-Boc involves the reaction of a Boc-protected amino-PEGx-acid with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB). The Boc protecting group can be subsequently removed under acidic conditions to yield a free amine for conjugation to a targeting moiety, or the carboxylic acid can be activated for conjugation to an E3 ligase ligand.

General Protocol:

  • DNPylation: Dissolve Boc-NH-PEGx-CH2CH2-COOH in a suitable organic solvent (e.g., DMF or DMSO). Add a base (e.g., diisopropylethylamine) and 1-fluoro-2,4-dinitrobenzene. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Purification: Purify the resulting DNP-NH-PEGx-CH2CH2-COOH by flash chromatography on silica (B1680970) gel.

  • Boc-protection of the amine: The commercially available starting material is often Boc-NH-PEGx-C2-COOH. To obtain the final DNP-NH-PEGx-C2-Boc, the free amine of a PEGx diamine can be first reacted with DNFB, followed by reaction of the other amine with a Boc-protected C2 acid. Alternatively, a more complex multi-step synthesis may be required depending on the desired final product.

Cellular Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA) [8] This assay assesses the passive diffusion of a compound across an artificial lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Assay: The test compound is added to the donor wells, and the plate is placed in an acceptor plate containing buffer. The system is incubated for a defined period.

  • Quantification: The concentration of the compound in both donor and acceptor wells is measured by LC-MS/MS to calculate the apparent permeability coefficient (Papp).

2. Caco-2 Permeability Assay [8] This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium and assess both passive and active transport.

  • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for approximately 21 days to form a confluent monolayer.

  • Transport Study: The test compound is added to either the apical or basolateral side of the monolayer. Samples are collected from the opposite side at various time points.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) and the efflux ratio.

Plasma Stability Assay[10]

This assay evaluates the stability of the linker in plasma, which is crucial for predicting in vivo performance.

  • Incubation: The test compound is incubated in plasma (e.g., human, mouse) at 37°C at a specific concentration.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 3, 7 days).

  • Sample Processing: The compound is isolated from the plasma using protein precipitation or immunoaffinity capture.

  • Analysis: The remaining intact compound is quantified by LC-MS to determine its stability over time.

Ternary Complex Formation Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [10][11] This proximity-based assay measures the formation of the ternary complex in solution.

  • Reagents: A biotinylated target protein and a His-tagged E3 ligase (or vice versa) are used. Donor (e.g., Europium cryptate-labeled anti-His antibody) and acceptor (e.g., Streptavidin-XL665) fluorophores are added.

  • Assay: The components are incubated with varying concentrations of the PROTAC.

  • Detection: If a ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured on a plate reader.

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) [10] Another proximity-based assay to quantify ternary complex formation.

  • Reagents: Biotinylated target protein and GST-tagged E3 ligase (or other affinity tags) are used with streptavidin-coated donor beads and anti-GST-coated acceptor beads.

  • Assay: The components are incubated with the PROTAC.

  • Detection: Upon ternary complex formation, the beads are brought into close proximity, and excitation of the donor bead leads to the generation of singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow_PROTAC_Development cluster_biochem Biochemical Characterization cluster_cell Cellular Evaluation Design PROTAC Design (Varying PEG Linker Length) Synthesis Chemical Synthesis of DNP-NH-PEGx-C2-Boc PROTACs Design->Synthesis Biochemical Biochemical Assays Synthesis->Biochemical Cellular Cellular Assays Biochemical->Cellular InVivo In Vivo Studies Cellular->InVivo Lead Lead Optimization InVivo->Lead Lead->Design Iterative Optimization Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Binding Binary Binding Affinity (SPR, ITC) Degradation Target Degradation (Western Blot, DC50, Dmax) Permeability Cellular Permeability (PAMPA, Caco-2) Stability Plasma Stability

Caption: PROTAC Development Workflow.

References

DNP-NH-PEG4-C2-Boc in PROTACs: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the selection of a suitable linker is a critical determinant of the efficacy of a Proteolysis-Targeting Chimera (PROTAC). DNP-NH-PEG4-C2-Boc is a commercially available polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs. This guide provides an objective comparison of the expected performance of PROTACs synthesized with a PEG4 linker, such as this compound, against other common linker classes, supported by experimental data from published literature.

Due to the limited availability of public data on PROTACs specifically incorporating this compound, this guide will draw upon performance data from PROTACs utilizing a PEG4 linker as a representative analogue. This comparative analysis will provide researchers, scientists, and drug development professionals with a framework for rational PROTAC design and linker selection.

Data Presentation: Comparative Performance of PROTAC Linkers

The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance, with a focus on in vitro degradation (DC50 and Dmax).

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
PEG-Based PEG4BRD4CRBN~6.3>95
PEG5sEHVHLNot specified~35
PEG6sEHVHLNot specified~20
Alkyl-Based C6 Alkyl ChainCDK9CRBNPotentHigh
Rigid Piperidine (B6355638)/Piperazine-basedAndrogen Receptor (AR)VHL<10>90
Cyclohexane-basedp38δVHL4699

Note: Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions. The data presented is for illustrative purposes to highlight general trends.

Key Performance Insights: In Vitro vs. In Vivo

In Vitro Performance:

The length and composition of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. For PEG-based linkers, a systematic extension of the PEG chain does not always correlate with a linear increase in degradation efficiency. Studies have shown that an optimal linker length exists for each target-ligand pair, and deviations from this optimum can lead to a significant loss of activity. For instance, in the case of sEH-targeting PROTACs, a PEG5 and PEG6 linker showed reduced degradation compared to shorter counterparts. The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.

In Vivo Performance:

The in vivo performance of a PROTAC is heavily influenced by its pharmacokinetic properties, including metabolic stability and cell permeability. While the hydrophilicity of PEG linkers can improve the solubility of PROTACs, it can also present challenges.

  • Metabolic Stability: The ether linkages within a PEG chain can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to a short in vivo half-life.

  • Cell Permeability: The hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across cell membranes, limiting bioavailability.

To enhance in vivo stability and permeability, researchers often explore more rigid linker structures, such as those incorporating piperazine (B1678402) or piperidine rings, or replace portions of the PEG linker with more lipophilic alkyl chains. These modifications aim to strike a balance between maintaining a productive ternary complex conformation and achieving favorable drug-like properties.

Experimental Protocols

In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines a general workflow for assessing the in vitro degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells of interest (e.g., a cancer cell line expressing the target protein) in a suitable multi-well plate format.
  • Allow cells to adhere and grow to a desired confluency (typically 70-80%).
  • Treat the cells with varying concentrations of the PROTAC (typically a serial dilution) or a vehicle control (e.g., DMSO).
  • Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for the subsequent steps.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the target protein.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
  • A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities of the target protein and the loading control using densitometry software.
  • Normalize the target protein band intensity to the loading control band intensity for each sample.
  • Calculate the percentage of protein remaining relative to the vehicle-treated control.
  • Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits PROTAC_bound PROTAC E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound Target_bound Target Protein Target_bound->PROTAC_bound Poly_Ub_Target Poly-ubiquitinated Target Protein Ubiquitin Ubiquitin Ubiquitin->E3_Ligase_bound Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cell Seeding treatment PROTAC Treatment (Varying Concentrations & Timepoints) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for Target Protein lysis->western data_analysis Data Analysis (DC50 & Dmax Determination) western->data_analysis pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis animal_model Animal Model Dosing tissue_collection Tissue/Tumor Collection animal_model->tissue_collection protein_extraction Protein Extraction from Tissues tissue_collection->protein_extraction western_invivo Western Blot for Target Protein protein_extraction->western_invivo western_invivo->pk_pd

Caption: General experimental workflow for evaluating PROTAC performance.

Unveiling the Specificity of Anti-DNP Antibodies: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specificity and cross-reactivity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive comparison of the cross-reactivity of anti-Dinitrophenyl (DNP) antibodies, with a particular focus on their interaction with the structurally similar hapten, Trinitrophenyl (TNP). Experimental data, detailed protocols, and visual workflows are presented to offer a thorough understanding of this critical aspect of antibody performance.

Anti-DNP antibodies are widely utilized in various research and diagnostic applications, including ELISA, Western Blot, and Immunohistochemistry.[1][2][3][4][5] Their utility stems from the fact that DNP is a hapten not naturally found in biological tissues, making it an excellent tool for creating highly specific antibody-antigen systems. However, the potential for cross-reactivity with other molecules, especially those with similar chemical structures, necessitates a careful evaluation of their binding characteristics.

Comparative Analysis of Binding Affinity

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its primary target. In the case of anti-DNP antibodies, the most studied cross-reactant is TNP. The degree of cross-reactivity is often quantified by comparing the binding affinities, typically expressed as the association constant (Ka), dissociation constant (Kd), or the concentration required for 50% inhibition (IC50) in a competitive assay.

The following table summarizes the binding characteristics of anti-DNP antibodies with DNP and other related haptens, compiled from various sources. It is important to note that these values are not from a single head-to-head comparative study and may vary depending on the specific antibody clone, isotype, and experimental conditions.

Antibody TypeTarget HaptenCross-ReactantBinding Affinity / InhibitionReference
Monoclonal Anti-DNP IgEDNP-amino acidsVarious DNP-amino acidsIC50 values varied over four orders of magnitude, indicating high specificity even among DNP derivatives.[7]
Polyclonal Anti-DNPDNPTNPGenerally, high-affinity anti-DNP antibodies show greater cross-reactivity with TNP.[6][6]
Monoclonal Anti-DNP-SLDNP-SLRelated haptensStability constants ranged from 5.0 x 10⁴ M⁻¹ to >1.0 x 10⁸ M⁻¹.[8]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of an anti-DNP antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and effective method.[9] This assay measures the ability of a cross-reacting compound (e.g., TNP) to compete with the primary antigen (DNP) for binding to the anti-DNP antibody.

Materials:
  • 96-well microtiter plates

  • DNP-conjugated protein (e.g., DNP-BSA) for coating

  • Anti-DNP antibody (the antibody to be tested)

  • Free DNP-hapten (for standard curve)

  • Free TNP-hapten and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:
  • Coating: Coat the wells of a 96-well microtiter plate with a DNP-conjugated protein (e.g., 1-10 µg/mL of DNP-BSA in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the free DNP-hapten (for the standard curve) and the potential cross-reactants (e.g., TNP) in assay buffer.

    • In a separate plate or tubes, pre-incubate the anti-DNP antibody (at a fixed, predetermined concentration) with the serially diluted DNP standard or the cross-reactants for 1-2 hours at room temperature.

  • Incubation: Transfer 100 µL of the antibody-hapten mixtures to the corresponding wells of the DNP-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the inhibitor concentration for both the DNP standard and the cross-reactants.

    • Determine the IC50 value for both DNP and the cross-reactants. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of DNP / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA for determining the cross-reactivity of anti-DNP antibodies.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_inhibition Competitive Inhibition cluster_detection Detection Coating 1. Coat Plate with DNP-BSA Washing1 2. Wash Coating->Washing1 Blocking 3. Block Washing1->Blocking Washing2 4. Wash Blocking->Washing2 Incubation 6. Add Mixture to Plate Inhibitor_Prep 5a. Prepare Serial Dilutions of DNP and TNP Pre_Incubation 5b. Pre-incubate Anti-DNP Ab with DNP or TNP Inhibitor_Prep->Pre_Incubation Washing3 7. Wash Incubation->Washing3 Secondary_Ab 8. Add Secondary Ab Washing3->Secondary_Ab Washing4 9. Wash Secondary_Ab->Washing4 Substrate 10. Add Substrate Washing4->Substrate Stop 11. Stop Reaction Substrate->Stop Read 12. Read Absorbance Stop->Read

Caption: Workflow for Competitive ELISA.

Signaling Pathway of DNP-Induced Mast Cell Activation

In many immunological studies, particularly those related to allergy and inflammation, anti-DNP IgE antibodies are used to sensitize mast cells. The cross-linking of these IgE antibodies by a multivalent DNP antigen triggers a signaling cascade that leads to the release of inflammatory mediators, a process known as degranulation. Understanding this pathway is crucial for interpreting experimental results in these contexts.

The binding of a DNP antigen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells initiates a signaling cascade.[6] This cross-linking activates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI complex, leading to the recruitment and activation of Spleen tyrosine kinase (Syk). Activated Syk then phosphorylates downstream signaling molecules, ultimately resulting in the release of histamine (B1213489) and other inflammatory mediators from the mast cell granules.

The diagram below outlines the key components of the FcεRI signaling pathway activated by DNP-IgE cross-linking.

FceRI_Signaling cluster_cell Mast Cell DNP_Ag DNP Antigen IgE Anti-DNP IgE DNP_Ag->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Complexes with Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs Downstream Downstream Signaling Syk->Downstream Degranulation Degranulation (Mediator Release) Downstream->Degranulation

Caption: FcεRI Signaling Pathway.

Conclusion

The specificity of anti-DNP antibodies is a critical factor in their application. While generally highly specific for the DNP hapten, the potential for cross-reactivity with structurally similar molecules like TNP exists and is influenced by factors such as antibody affinity. For applications requiring stringent specificity, it is essential to characterize the cross-reactivity profile of the specific anti-DNP antibody clone being used. The competitive ELISA protocol provided in this guide offers a robust method for such characterization. Furthermore, for studies involving IgE-mediated responses, a clear understanding of the DNP-induced signaling pathway is vital for accurate data interpretation. By carefully considering these factors, researchers can ensure the reliability and validity of their experimental outcomes.

References

A Comparative Guide to the Stability of PROTAC Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the key ternary complex, as well as the molecule's physicochemical properties and metabolic stability.[3][4]

The metabolic instability of a PROTAC, often localized to the linker, can lead to rapid clearance, short in vivo half-life, and the generation of metabolites that may compete with the parent PROTAC, thereby reducing degradation efficacy.[5][6] Therefore, a deep understanding of linker chemistry and its impact on stability is paramount for the rational design of effective and durable protein degraders. This guide provides an objective comparison of common PROTAC linker chemistries, supported by experimental data, to inform the development of next-generation therapeutics.

The General Mechanism of PROTAC Action

PROTACs function catalytically by bringing a target protein and an E3 ligase into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.[7]

PROTAC Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds E3 E3 Ubiquitin Ligase E3->TC Binds PROTAC PROTAC PROTAC->TC Bridges TC->E3 Released TC->PROTAC Recycled Ub_POI Polyubiquitinated POI TC->Ub_POI Ub Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->Ub_POI Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparison of Common PROTAC Linker Chemistries

The most prevalent linker motifs in published PROTAC structures are flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures.[8] Each class possesses distinct advantages and liabilities concerning stability.

Flexible Linkers: PEG and Alkyl Chains

Flexible linkers are widely used due to their synthetic accessibility and the ease with which their length can be tuned.[] However, this flexibility can come at the cost of metabolic stability.

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are prized for enhancing the hydrophilicity and aqueous solubility of PROTACs.[10][] This improved solubility can be beneficial for drug delivery. However, the ether linkages within the PEG chain are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-dealkylation and rapid clearance.[5] Studies have suggested that compared to alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[10]

  • Alkyl Linkers: These simple hydrocarbon chains are chemically stable and straightforward to synthesize.[10] While generally more hydrophobic than PEG linkers, their properties can be tuned with polar functional groups.[10] A significant drawback is their susceptibility to oxidation, particularly for longer chains.[] Experimental data has shown a direct correlation between alkyl chain length and metabolic liability; in one study, extending a linker from four to eight methylene (B1212753) units decreased its metabolic half-life from 135 minutes to just 18.2 minutes.[12]

Rigid Linkers: Enhancing Metabolic Resistance

To overcome the metabolic instability of flexible linkers, researchers have increasingly turned to rigid motifs that "shield" the PROTAC from enzymatic degradation. These structures can also pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability.[4]

  • Triazole-Based Linkers: Often installed using highly efficient and robust copper-catalyzed "click chemistry," the triazole moiety is exceptionally stable.[8][] The resulting triazole ring is chemically robust and resistant to metabolic degradation, making it an ideal component for improving the in vivo stability of a PROTAC.[][10]

  • Cycloalkane-Based Linkers: The incorporation of saturated cyclic structures like piperazine (B1678402), piperidine (B6355638), or cyclohexane (B81311) is another effective strategy to bolster stability.[10] These fragments introduce rigidity and have been shown to enhance metabolic stability and improve pharmacokinetic profiles.[] For instance, the clinically evaluated PROTACs ARV-110 and ARV-471 both feature linkers containing piperidine and piperazine moieties, contributing to their improved DMPK properties.[][14] Studies comparing PROTACs with linear versus cyclic linkers have generally found that the presence of a cyclic moiety results in higher metabolic stability.[12]

Quantitative Stability Data Summary

The stability of a PROTAC is typically assessed by its half-life (t½) in in vitro systems designed to model human metabolism, such as human liver microsomes (HLM) or hepatocytes. The table below summarizes representative data comparing different linker types.

PROTAC / Linker TypeKey Structural FeatureSystemHalf-life (t½, min)Key FindingReference
dBet1 Short Alkyl Linker (4 methylenes)Human Hepatocytes135Shorter alkyl linkers exhibit greater metabolic stability.[12]
dBet6 Long Alkyl Linker (8 methylenes)Human Hepatocytes18.2Extending the alkyl chain significantly reduces metabolic stability.[12]
BTK Degrader 6e Flexible PEG LinkerMouse Liver Microsomes1.3Demonstrates the high metabolic liability of some flexible linkers.[]
BTK Degrader 3e Rigid Pyridine-based LinkerMouse Liver Microsomes>60Rigidification of the linker dramatically improves metabolic stability.[]
Generic Comparison PROTACs with Cyclic LinkersHuman HepatocytesGenerally HigherPROTACs with piperazine or triazole rings in the linker were more stable than analogs with linear linkers.[12]

Experimental Protocols for Stability Assessment

Accurate and reproducible assays are crucial for evaluating and comparing the stability of different PROTAC linker chemistries.

Metabolic Stability Assay in Liver Microsomes

This in vitro assay is a standard method for evaluating phase I metabolic stability.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a PROTAC upon incubation with liver microsomes.

  • Methodology:

    • Preparation: A stock solution of the PROTAC is prepared in a suitable organic solvent (e.g., DMSO).

    • Incubation Mixture: The PROTAC is added to a phosphate (B84403) buffer solution (pH 7.4) containing liver microsomes (e.g., human, mouse) to a final concentration typically between 0.5-1.0 µM.

    • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. A control incubation is run in parallel without the NADPH system to account for non-enzymatic degradation.

    • Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent PROTAC.

    • Data Calculation: The natural logarithm of the percentage of the remaining PROTAC is plotted against time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).

Protein Degradation Assay (Western Blot)

While not a direct measure of linker stability, this assay is the gold standard for confirming the functional consequence of a stable, active PROTAC in a cellular context. Instability would lead to a loss of degradation activity.

  • Objective: To quantify the reduction in the level of a target protein in cells following treatment with a PROTAC.

  • Methodology:

    • Cell Culture: A relevant cell line expressing the target protein is seeded in multi-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of the PROTAC (or vehicle control) for a specified period (e.g., 18-24 hours).

    • Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) is also used.

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction. The signal is captured using an imaging system.

    • Analysis: The intensity of the protein bands is quantified. The level of the target protein is normalized to the loading control, and the percentage of remaining protein relative to the vehicle control is calculated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

Typical Experimental Workflow for PROTAC Evaluation

The evaluation of a new PROTAC, including the assessment of its linker's performance, follows a logical progression from synthesis to cellular characterization.

PROTAC Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Stability & Properties cluster_cellular Cellular Activity cluster_analysis Analysis A1 Synthesize PROTAC with desired linker A2 Confirm Purity & Identity (NMR, LC-MS, HRMS) A1->A2 B1 Metabolic Stability Assay (Microsomes, Hepatocytes) A2->B1 B2 Plasma Stability Assay B3 Permeability Assay (e.g., Caco-2) C1 Protein Degradation Assay (Western Blot, In-Cell Western) B3->C1 C2 Determine DC50 & Dmax C1->C2 D1 Establish Structure-Activity Relationship (SAR) C2->D1 C3 Cell Viability Assay (e.g., MTS, CTG) C3->D1

Caption: A typical experimental workflow for evaluating PROTAC linker performance.

Conclusion

The chemical stability of the linker is a cornerstone of successful PROTAC design. While flexible alkyl and PEG linkers offer synthetic convenience, they often represent a metabolic liability, leading to rapid in vivo clearance. The incorporation of rigid moieties, such as triazole rings or cycloalkanes, has proven to be a highly effective strategy for enhancing metabolic stability, thereby improving the pharmacokinetic profile and overall durability of the PROTAC molecule. A systematic evaluation of linker stability using a robust cascade of in vitro and cellular assays is essential for identifying optimal linker chemistries and advancing the development of potent and effective protein-degrading therapeutics.

References

Validating Protein Degradation by DNP-NH-PEG4-C2-Boc Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of protein degradation by Proteolysis Targeting Chimeras (PROTACs) that utilize a DNP-NH-PEG4-C2-Boc linker. While this compound is a commercially available polyethylene (B3416737) glycol (PEG)-based linker for PROTAC synthesis, specific published data on PROTACs incorporating this exact linker is limited. Therefore, this guide will establish a comparative analysis based on a hypothetical PROTAC, herein named DNP-BRD4-Degrader , which targets the well-characterized bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The principles and methodologies outlined are broadly applicable to the validation of any PROTAC and will be compared against alternative degradation strategies to provide a thorough understanding of its performance.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] The linker's composition and length are critical for the efficacy of the PROTAC.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC DNP-BRD4-Degrader Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_BRD4->Proteasome Proteasome->PROTAC Recycled Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

Performance Comparison: DNP-BRD4-Degrader vs. Alternatives

The efficacy of a PROTAC is evaluated based on several key parameters, including its degradation efficiency (DC50 and Dmax), selectivity, and impact on cell viability. The following tables present a comparative analysis of our hypothetical DNP-BRD4-Degrader against a PROTAC with a different linker length (PEG8) and a traditional small molecule inhibitor of BRD4 (JQ1).

Table 1: In Vitro Degradation of BRD4

CompoundLinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
DNP-BRD4-Degrader (Hypothetical) This compoundBRD4VHL25>95
BRD4-Degrader-PEG8PEG8BRD4VHL5090
JQ1 (Inhibitor)N/ABRD4N/AN/A0
  • DC50 : The concentration of the compound that induces 50% degradation of the target protein. A lower DC50 indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved.

Table 2: Selectivity Profile

CompoundBRD4 Degradation (%)BRD2 Degradation (%)BRD3 Degradation (%)
DNP-BRD4-Degrader (Hypothetical) >95<10<10
BRD4-Degrader-PEG8902520

Table 3: Cellular Viability (MCF-7 cells)

CompoundIC50 (nM)
DNP-BRD4-Degrader (Hypothetical) 50
BRD4-Degrader-PEG8100
JQ1 (Inhibitor)250
  • IC50 : The concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate validation of PROTAC performance.

Western Blotting for Protein Degradation

This technique is used to quantify the amount of a specific protein in a sample.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Western_Blot_Workflow start Start: PROTAC-treated cells lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC50 and Dmax values analysis->end

Western Blotting Workflow
Quantitative Mass Spectrometry for Proteome-wide Selectivity

This method provides an unbiased assessment of a PROTAC's selectivity across the entire proteome.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from different treatment groups with tandem mass tags (TMT) or similar isobaric labels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control.

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the CCK-8 or CellTiter-Glo® reagent to each well.

  • Measurement: Measure the absorbance (for CCK-8) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway: BRD4 in Gene Transcription

BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene expression. By binding to acetylated histones, it recruits transcriptional machinery to promote the expression of genes, including many oncogenes like c-MYC. Degradation of BRD4 by a PROTAC effectively removes this scaffold, leading to the downregulation of these target genes and subsequent inhibition of cancer cell growth.

BRD4_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_PROTAC_action PROTAC Intervention BRD4 BRD4 Acetylated_Histones Acetylated Histones on Chromatin BRD4->Acetylated_Histones P_TEFb P-TEFb BRD4->P_TEFb Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis PROTAC DNP-BRD4-Degrader PROTAC->Degradation

BRD4 Signaling and PROTAC Intervention

Conclusion

The validation of a PROTAC, such as the hypothetical DNP-BRD4-Degrader, requires a multi-pronged approach that combines quantitative measures of protein degradation, selectivity profiling, and functional cellular assays. By systematically comparing its performance against relevant alternatives, researchers can build a robust data package to support the continued development of novel targeted protein degraders. The experimental protocols and workflows provided in this guide offer a standardized framework for these essential validation studies.

References

A Head-to-Head Battle: A Comparative Guide to Linker Strategies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Non-Cleavable and Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design.

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of the two primary linker classes—non-cleavable and cleavable—supported by a summary of experimental data to inform rational ADC design.

While the specific molecule DNP-NH-PEG4-C2-Boc is primarily recognized as a PEG-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras, its structure highlights a key feature increasingly employed in advanced ADC linkers: PEGylation.[1][2][3][4] This guide will therefore focus on the foundational comparison between non-cleavable and established cleavable linker technologies, while also exploring the significant role of hydrophilic spacers like polyethylene (B3416737) glycol (PEG) in optimizing ADC performance.

The Fundamental Divide: Mechanism of Payload Release

The principal difference between non-cleavable and cleavable linkers lies in their payload release mechanism. Non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release, whereas cleavable linkers are designed to be labile under specific physiological conditions prevalent within tumor cells or the tumor microenvironment.[][6]

Non-Cleavable Linkers: Stability as a Hallmark

Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[6][7] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized by the target cell and the antibody is completely degraded by proteases within the lysosome.[8][9]

Key Characteristics:

  • High Plasma Stability: This is the primary advantage, minimizing the premature release of the cytotoxic payload in systemic circulation and reducing the risk of off-target toxicity.[7][10]

  • Improved Therapeutic Index: Due to their stability, non-cleavable ADCs are often better tolerated, potentially allowing for higher doses.[7]

  • No Bystander Effect: The released payload-linker complex is typically charged and membrane-impermeable, meaning it cannot diffuse out to kill neighboring antigen-negative tumor cells.[9][11] This can be a disadvantage in treating heterogeneous tumors.

  • Payload Alteration: The active metabolite retains the linker and a conjugating amino acid, which can alter the properties of the payload.[12]

Cleavable Linkers: Versatility and the Bystander Effect

Cleavable linkers incorporate a trigger for payload release that is activated by the unique conditions of the target environment. This versatility allows for a broader range of applications and mechanisms of action.[13] There are three main classes of cleavable linkers.[8][14]

  • Enzyme-Sensitive Linkers: These often contain dipeptide sequences, like the widely-used valine-citrulline (Val-Cit), which are efficiently cleaved by lysosomal proteases (e.g., Cathepsin B) that are highly active in cancer cells.[8][15]

  • pH-Sensitive Linkers: These utilize moieties such as hydrazones, which are stable at the physiological pH of blood (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[6][10]

  • Glutathione-Sensitive Linkers: These employ disulfide bonds that are stable in the bloodstream but are rapidly reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione.[6]

Key Characteristics:

  • Potent Bystander Effect: A key advantage is the ability to release a membrane-permeable, unmodified payload that can diffuse out of the target cell and kill adjacent antigen-negative tumor cells, which is crucial for overcoming tumor heterogeneity.[9][16]

  • Versatility: The variety of cleavage mechanisms allows for tailored ADC design based on the target and payload.[13]

  • Potential for Instability: If not optimally designed, these linkers can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[2]

Quantitative Data Comparison: Linker Performance

Direct head-to-head comparisons of different linkers are often specific to the antibody, payload, and tumor model used. The following tables summarize representative data compiled from various sources to provide a comparative overview.

Table 1: Comparative Properties of Non-Cleavable vs. Cleavable Linkers

PropertyNon-Cleavable Linkers (e.g., SMCC)Cleavable Linkers (e.g., Val-Cit)
Release Mechanism Lysosomal degradation of the antibody[7]Enzymatic, pH, or reductive cleavage[8]
Plasma Stability High[7][10]Moderate to High (design dependent)[2][10]
Bystander Effect Generally No[9][11]Yes (if payload is membrane-permeable)[16]
Active Metabolite Payload + Linker + Amino Acid[12]Unmodified Payload[17]
Key Advantage Enhanced safety and tolerability[8]Efficacy against heterogeneous tumors[9]
Key Limitation Ineffective against antigen-negative cellsPotential for off-target toxicity[13]
Example ADC Ado-trastuzumab emtansine (Kadcyla®)[8]Brentuximab vedotin (Adcetris®)[8]

Table 2: Representative Experimental Data on Linker Stability

Linker TypeADC ExampleAssay ConditionResult (Payload Release/Stability)Reference
Non-Cleavable Mafodotin-basedIncubation in human liver lysosomes (24h)No significant proteolytic changes observed.[18]
Cleavable (Val-Cit) Vedotin (vc-MMAE)Incubation in human liver S9 fraction (24h)Significant cleavage, with free MMAE increasing over time.[18]
Cleavable (Val-Cit) Vedotin (vc-MMAE)Incubation in human liver lysosomes (30 min)>80% digestion of the linker.[18]
Cleavable (Peptide) DeruxtecanIncubation in human liver lysosomes (24h)Near complete, but slower cleavage than Val-Cit.[18]

The Role of PEGylation in Advanced Linker Design

Hydrophobic payloads are often desirable for their ability to penetrate tumors and exert a bystander effect. However, they can lead to ADC aggregation and rapid plasma clearance, reducing efficacy and increasing toxicity.[19][20] Incorporating hydrophilic PEG spacers into the linker, as seen conceptually in this compound, is a key strategy to mitigate these issues.[19][21]

Benefits of PEGylated Linkers:

  • Improved Hydrophilicity: PEGylation increases the water solubility of the ADC, preventing aggregation.[21][22]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific clearance, leading to a longer circulation half-life and increased tumor accumulation.[21][23]

  • Higher Drug-to-Antibody Ratio (DAR): By reducing the aggregation propensity of hydrophobic drugs, PEG linkers can enable the conjugation of more payload molecules per antibody, potentially increasing potency.[22]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing ADC performance data. Below are summaries of key experimental protocols.

Protocol 1: Plasma Stability Assay

  • Objective: To determine the rate of payload release and aggregation of an ADC in plasma from different species.

  • Methodology:

    • Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

    • To measure payload release, precipitate plasma proteins with an organic solvent (e.g., acetonitrile).

    • Centrifuge the samples and analyze the supernatant for the presence of free payload using liquid chromatography-mass spectrometry (LC-MS).

    • To measure aggregation, analyze separate aliquots using size exclusion chromatography (SEC).

    • Quantify the amount of released drug and aggregated ADC against standard curves.[24]

Protocol 2: In Vitro Cytotoxicity Assay

  • Objective: To determine the potency (e.g., IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

  • Methodology:

    • Plate cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free payload.

    • Incubate for a period of 72-120 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

    • Plot cell viability versus drug concentration and calculate the IC50 value using a non-linear regression model.[25][26]

Protocol 3: In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of an ADC in a living animal model.

  • Methodology:

    • Implant human tumor cells (e.g., A549 lung cancer cells) subcutaneously into immunodeficient mice.

    • Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

    • Administer the treatments intravenously at a specified dose and schedule (e.g., 5 mg/kg, once weekly).

    • Measure tumor volume and body weight two to three times per week.

    • The study endpoint is typically when tumors in the control group reach a maximum allowed size. Efficacy is reported as tumor growth inhibition (TGI).[27][28]

Visualizing ADC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex processes in ADC development.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release cluster_action Cytotoxic Action ADC ADC in Bloodstream TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome (pH 5.5-6.2) TumorCell->Endosome 2. Internalization BystanderCell Antigen-Negative Tumor Cell Apoptosis2 Apoptosis BystanderCell->Apoptosis2 Cell Kill Lysosome Lysosome (pH 4.5-5.0) High Protease/GSH Endosome->Lysosome 3. Trafficking Payload_C Cleavable Linker: Payload Released Lysosome->Payload_C Cleavage Payload_NC Non-Cleavable: Ab Degradation Lysosome->Payload_NC Degradation ReleasedPayload Free Payload Payload_C->ReleasedPayload Apoptosis1 Apoptosis Payload_NC->Apoptosis1 4c. Cell Kill (No Bystander) ReleasedPayload->BystanderCell 4b. Bystander Effect ReleasedPayload->Apoptosis1 4a. Cell Kill

Fig 1. Generalized ADC mechanism comparing cleavable and non-cleavable linker pathways.

Experimental_Workflow cluster_dev ADC Development & Characterization cluster_preclinical Preclinical Evaluation cluster_decision Decision Point ADC_Prep ADC Preparation (Antibody + Linker + Payload) Plasma_Stability Plasma Stability Assay (LC-MS, SEC) ADC_Prep->Plasma_Stability InVitro_Tox In Vitro Cytotoxicity (IC50 Determination) ADC_Prep->InVitro_Tox Xenograft In Vivo Xenograft Model Plasma_Stability->Xenograft InVitro_Tox->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Profile Xenograft->Toxicity Go_NoGo Go/No-Go for Clinical Development Efficacy->Go_NoGo Toxicity->Go_NoGo

Fig 2. A typical experimental workflow for the preclinical evaluation of an ADC.

Conclusion

The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications. Non-cleavable linkers offer enhanced plasma stability and a better safety profile but lack a bystander effect, making them potentially more suitable for hematological malignancies or tumors with high, homogeneous antigen expression.[13][29] Cleavable linkers provide versatility and the potential for a potent bystander effect, which is advantageous for solid, heterogeneous tumors, but they require careful design to ensure stability.[6][13] The incorporation of hydrophilic PEG spacers represents a promising and widely adopted strategy to improve the physicochemical properties and pharmacokinetic profile of ADCs, potentially enabling higher drug loading and greater efficacy regardless of the cleavage strategy.[21][22] Ultimately, the optimal linker choice must be empirically determined, balancing stability, payload release efficiency, and the specific biological context of the target.

References

A Comparative Guide to Bioconjugation Linkers: Benchmarking DNP-NH-PEG4-C2-Boc in the Context of Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a critical determinant in the design of targeted therapeutics. This guide provides an objective comparison of DNP-NH-PEG4-C2-Boc, a bifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), against commercially available linkers predominantly used in Antibody-Drug Conjugates (ADCs). Supported by experimental data from publicly available research, this document will delve into the performance characteristics of these linkers, detail relevant experimental protocols, and visualize key mechanisms and workflows.

Introduction to Bifunctional Linkers in Targeted Therapeutics

Bifunctional linkers are molecules that covalently connect two different entities, playing a crucial role in the stability, efficacy, and safety of targeted therapies.[1] In the realm of modern drug development, two prominent applications for such linkers are in PROTACs and ADCs.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that is primarily employed in the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic agents that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[4][5] The DNP (2,4-dinitrophenyl) group can serve as a binding moiety for specific proteins or as a handle for further chemical modification, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential reactions during synthesis. The PEG4 component enhances solubility and provides spatial separation between the two ends of the PROTAC molecule.

In contrast, the linkers more commonly benchmarked in drug development connect a potent cytotoxic payload to a monoclonal antibody in an ADC. The antibody component of an ADC provides specificity for a target antigen on the surface of cancer cells, while the linker's role is to ensure the stable circulation of the conjugate in the bloodstream and facilitate the release of the payload upon reaching the target.[6]

While this compound's direct application is in PROTACs, the fundamental principles of linker stability and controlled release are universally critical. Therefore, this guide will benchmark its conceptual utility against well-characterized ADC linkers to provide a broader understanding of linker performance in bioconjugation.

Comparative Analysis of Linker Technologies

The performance of a linker is paramount to the success of a targeted therapeutic. Key parameters for evaluation include stability in plasma, the mechanism of payload/effector release, and the efficiency of the conjugation process. This section compares a cleavable and a non-cleavable ADC linker, which are widely used and for which extensive data is available, to provide a framework for evaluating linkers like this compound.

Table 1: Comparison of Linker Characteristics

FeatureThis compound (in PROTACs)MC-VC-PABC (Cleavable ADC Linker)SMCC (Non-Cleavable ADC Linker)
Primary Application PROTAC SynthesisAntibody-Drug ConjugatesAntibody-Drug Conjugates
Release Mechanism Not applicable (linker is part of the stable PROTAC molecule)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[7]Antibody degradation in the lysosome[8]
Key Moieties DNP, PEG4, BocMaleimidocaproyl (MC), Valine-Citrulline (VC), p-aminobenzyl alcohol carbamate (B1207046) (PABC)Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate
Advantages Facilitates formation of a stable ternary complex in PROTACs.[9] PEG component enhances solubility.Specific payload release in the tumor microenvironment.[10] Potential for "bystander effect".[7]High plasma stability.[11][12] Reduced risk of off-target toxicity.[13]
Limitations Not designed for payload release.Potential for premature cleavage in circulation.[14]Requires internalization and lysosomal degradation of the antibody for payload release.[15] No bystander effect.[16]

Table 2: Quantitative Performance Data of Representative ADC Linkers

ParameterMC-VC-PABC LinkerSMCC Linker
Plasma Stability (Human Plasma) Generally high stability, with minimal degradation observed over several days.[17] However, can be susceptible to cleavage by certain rodent plasma enzymes.[18]Very high stability, with minimal payload loss observed over extended periods.[11][12]
In Vivo Half-Life of Conjugate Dependent on the antibody and payload, but the linker is designed to be stable in circulation.Contributes to a longer ADC half-life due to its stability.[12]
Payload Release Efficiency Efficient release upon internalization into target cells and exposure to lysosomal enzymes.[19]Dependent on the rate of antibody degradation in the lysosome.
Conjugation Efficiency Typically high, but can be influenced by reaction conditions and the number of available conjugation sites on the antibody.[20][21]High, with well-established protocols for conjugation to antibody lysine (B10760008) or cysteine residues.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of linker performance. Below are methodologies for key assays used in the characterization of ADC linkers.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker and the potential for premature payload release in a physiological environment.

Methodology:

  • Preparation of ADC: The antibody-drug conjugate is prepared and purified to remove any unconjugated payload or linker.

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. Control samples in buffer are also prepared to assess inherent ADC stability.[22]

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: The ADC is isolated from the plasma using affinity capture, such as with Protein A magnetic beads. The beads are washed to remove non-specifically bound plasma proteins.

  • Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[23][24] A decrease in DAR over time indicates payload deconjugation. The supernatant can also be analyzed to quantify the amount of released payload.

Conjugation Efficiency and DAR Determination

Objective: To determine the efficiency of the conjugation reaction and the average number of payload molecules conjugated to each antibody.

Methodology:

  • Antibody Preparation: The antibody is prepared in a suitable buffer at a specific concentration. For cysteine-based conjugation, interchain disulfide bonds may be partially or fully reduced.

  • Conjugation Reaction: The linker-payload is added to the antibody solution at a specific molar ratio. The reaction is allowed to proceed for a defined period at a controlled temperature and pH.

  • Purification: The resulting ADC is purified to remove excess linker-payload and other reagents. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: The purified ADC is characterized to determine the DAR. Common techniques include:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be calculated.

    • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated payloads, allowing for the determination of the distribution of different DAR species.

    • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides a precise measurement of the mass of the conjugate, from which the DAR can be calculated.

Visualizing Key Processes

Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Tumor Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Payload->BystanderCell 6. Bystander Effect (Cleavable Linkers) DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxic Effect

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Plasma_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis ADC_Plasma ADC in Plasma (37°C) Timepoints Aliquots at Timepoints (0, 24, 48, 96, 168h) ADC_Plasma->Timepoints Affinity_Capture Affinity Capture (e.g., Protein A beads) Timepoints->Affinity_Capture Wash Wash to Remove Plasma Proteins Affinity_Capture->Wash Elution Elution of ADC Wash->Elution LCMS LC-MS Analysis Elution->LCMS DAR_Calculation Calculate Average DAR LCMS->DAR_Calculation Stability_Profile Plot DAR vs. Time DAR_Calculation->Stability_Profile

Caption: Experimental workflow for an in vitro plasma stability assay of an ADC.

Conclusion

The selection of a linker is a multifaceted decision that significantly impacts the therapeutic potential of a bioconjugate. While this compound is a valuable tool in the synthesis of PROTACs, the principles of linker stability and controlled release are best exemplified by the extensive research and development in the ADC field. The comparison with well-characterized ADC linkers such as the cleavable MC-VC-PABC and the non-cleavable SMCC provides a robust framework for understanding the critical attributes of a linker. For drug development professionals, a thorough evaluation of a linker's performance through rigorous experimental protocols, such as those detailed in this guide, is essential for the successful design and development of next-generation targeted therapeutics.

References

A Researcher's Guide to Quantitative Analysis of DNP Conjugation to Carrier Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of haptens, such as 2,4-Dinitrophenyl (DNP), to larger carrier proteins is a fundamental technique in immunology for generating antibodies and studying immune responses.[1][2] The efficiency of this conjugation, specifically the molar ratio of DNP to the carrier protein, is a critical parameter that influences the resulting immunogenicity.[3] Therefore, accurate and reliable quantification of DNP conjugation is essential for the reproducibility and success of immunological studies.

This guide provides a comparative overview of common methods for the quantitative analysis of DNP-protein conjugates, complete with experimental protocols and data presentation examples, to assist researchers in selecting the most appropriate technique for their needs.

Comparison of Quantitative Analysis Methods

Several methods are available to determine the degree of DNP conjugation. The choice of method depends on factors such as available equipment, required sensitivity, and the specific characteristics of the carrier protein. The most common techniques are direct spectrophotometry, amino group determination assays like the TNBS assay, and immunoassays such as ELISA. For more detailed characterization, mass spectrometry can be employed.

Table 1: Comparison of Key Methods for Quantifying DNP Conjugation

MethodPrincipleWavelengthAdvantagesDisadvantages
Direct Spectrophotometry Measures the characteristic absorbance of the DNP group conjugated to the protein.[4]~360-400 nm[4][5]Rapid, simple, non-destructive, requires only a UV-Vis spectrophotometer.Can be affected by the absorbance of the carrier protein at the same wavelength. Requires an accurate extinction coefficient for DNP.
TNBS Assay 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) reacts with free primary amino groups (e.g., lysine) to produce a colored product. The degree of conjugation is determined by the reduction in free amines.[6][7]335 nm or 420-450 nm[6][8][9]Sensitive, well-established for quantifying primary amines.Indirect measurement of conjugation. Requires removal of unreacted reagents. Buffers containing free amines (e.g., Tris, glycine) interfere with the assay.[8][10]
ELISA (Enzyme-Linked Immunosorbent Assay) Uses an anti-DNP antibody to specifically detect and quantify the DNP hapten on the conjugated protein, often in a competitive or direct binding format.[11][12]~450 nm (typical for HRP substrates)[11][13]Highly specific and sensitive. Can detect very low levels of conjugation.More complex and time-consuming than spectrophotometric methods. Requires specific anti-DNP antibodies and development of a standard curve.
Mass Spectrometry Directly measures the mass of the DNP-protein conjugate. The mass shift compared to the unconjugated protein allows for precise determination of the number of attached DNP molecules.[14][15]N/AProvides the most accurate and direct measurement of the DNP-to-protein ratio. Can identify conjugation sites.Requires specialized and expensive equipment. Data analysis can be complex.

Experimental Protocols

Below are detailed protocols for two of the most common and accessible methods for quantifying DNP conjugation.

Protocol 1: Direct Spectrophotometric Quantification of DNP-Protein Conjugates

This method relies on the direct measurement of light absorbance by the DNP hapten.

A. Materials:

  • DNP-protein conjugate solution

  • Unconjugated carrier protein solution (for blank/background correction)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

B. Procedure:

  • Prepare a series of dilutions of your DNP-protein conjugate in PBS. Also, prepare a solution of the unconjugated carrier protein at the same concentration as the conjugate.

  • Set the spectrophotometer to measure absorbance at the maximum wavelength for DNP (typically around 360 nm) and at 280 nm for protein concentration.[4]

  • Blank the spectrophotometer using PBS.

  • Measure the absorbance of each DNP-protein conjugate dilution at both 360 nm and 280 nm.

  • Measure the absorbance of the unconjugated protein solution at both wavelengths to determine the protein's contribution to absorbance at 360 nm (correction factor).

C. Calculations:

  • Corrected Absorbance of DNP:

    • A_prot_corr = A₂₈₀ (conjugate) - (A₃₆₀ (conjugate) * CorrectionFactor_DNP)

      • Where CorrectionFactor_DNP is the A₂₈₀/A₃₆₀ of free DNP if known, often approximated. A simpler approach is used below.

    • A_DNP_corr = A₃₆₀ (conjugate) - (A₂₈₀ (conjugate) * CorrectionFactor_Prot)

      • Where CorrectionFactor_Prot = A₃₆₀ (unconjugated protein) / A₂₈₀ (unconjugated protein).

  • Concentration of DNP:

    • [DNP] (M) = A_DNP_corr / (ε_DNP * path length)

      • ε_DNP (Molar extinction coefficient of DNP) = 17,400 M⁻¹cm⁻¹ at ~360 nm.[4]

  • Concentration of Protein:

    • [Protein] (M) = A_prot_corr / (ε_prot * path length)

      • ε_prot is the molar extinction coefficient of the carrier protein at 280 nm.

  • Molar Ratio:

    • Molar Ratio (DNP:Protein) = [DNP] / [Protein]

Protocol 2: Quantification via TNBS Assay (Measuring Remaining Free Amines)

This protocol determines the number of free amino groups remaining after conjugation, which is then used to calculate the number of DNP molecules that have reacted with those groups.[6][8]

A. Materials:

  • DNP-protein conjugate and unconjugated protein solutions

  • 0.1 M Sodium bicarbonate buffer, pH 8.5.[10]

  • 0.01% (w/v) TNBSA solution (prepare fresh in reaction buffer).[8][10]

  • Glycine (B1666218) or an amino acid standard for generating a standard curve.[7]

  • 10% SDS and 1N HCl (for stopping the reaction).[8]

  • Microplate reader or spectrophotometer.

B. Procedure:

  • Standard Curve: Prepare a series of glycine standards (e.g., 0-2 mM) in the 0.1 M sodium bicarbonate buffer.[7]

  • Sample Preparation: Dilute the DNP-protein conjugate and the unconjugated carrier protein to a concentration of 20-200 µg/ml in the bicarbonate buffer.[8][10]

  • Reaction:

    • In separate tubes or a microplate, add 0.5 ml of each standard and sample solution.

    • Add 0.25 ml of the freshly prepared 0.01% TNBSA solution to each tube/well. Mix thoroughly.[8]

    • Incubate the reaction at 37°C for 2 hours.[6][8]

  • Stop Reaction: Add 0.25 ml of 10% SDS and 0.125 ml of 1 N HCl to each sample.[8]

  • Measurement: Measure the absorbance of all samples and standards at 335 nm.[8]

C. Calculations:

  • Plot the absorbance of the glycine standards versus their concentration to create a standard curve.

  • Use the standard curve to determine the concentration of free amines in both the unconjugated and conjugated protein samples.

  • Moles of Amines (Unconjugated): Calculate the total moles of free amines available on the starting carrier protein.

  • Moles of Amines (Conjugated): Calculate the moles of free amines remaining after DNP conjugation.

  • Moles of DNP Conjugated: Moles of DNP = Moles of Amines (Unconjugated) - Moles of Amines (Conjugated).

  • Molar Ratio: Molar Ratio (DNP:Protein) = Moles of DNP Conjugated / Total Moles of Protein.

Data Presentation

Clear and structured data tables are crucial for comparing results and ensuring reproducibility.

Table 2: Example Data and Calculation for Direct Spectrophotometric Method

SampleA₂₈₀A₃₆₀[Protein] (µM)[DNP] (µM)DNP:Protein Molar Ratio
DNP-BSA0.8500.45015.225.91.7
Unconjugated BSA0.8700.03515.5N/AN/A

Table 3: Example Data and Calculation for TNBS Assay

SampleA₃₃₅Free Amine Conc. (µM) (from Std. Curve)Moles of ProteinMoles of Free AminesMoles of DNPDNP:Protein Molar Ratio
Unconjugated KLH1.2502501.0 nmol250 pmolN/AN/A
DNP-KLH0.6501301.0 nmol130 pmol120 pmol120

Visualized Workflows and Principles

Diagrams created using the DOT language help to clarify complex processes and relationships.

DNP_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Quantitative Analysis Carrier Carrier Protein (e.g., BSA, KLH) Conjugation Incubation in Alkaline Buffer Carrier->Conjugation DNP_Reagent DNP Reagent (e.g., DNFB) DNP_Reagent->Conjugation Purify Remove Unreacted DNP (Dialysis / Gel Filtration) Conjugation->Purify DNP-Protein Conjugate Quantify Select Quantification Method Purify->Quantify Spec Spectrophotometry Quantify->Spec Direct TNBS TNBS Assay Quantify->TNBS Indirect ELISA ELISA Quantify->ELISA Specific Result Calculate DNP:Protein Molar Ratio Spec->Result TNBS->Result ELISA->Result

Caption: General workflow for DNP conjugation to a carrier protein and subsequent quantitative analysis.

Spectrophotometry_Principle Spectrophotometer Spectrophotometer Light Light Source (360 nm) Detector Detector Cuvette Cuvette with DNP-Protein Conjugate Cuvette->Detector Light->Cuvette Absorbance Absorbance (A₃₆₀) Proportional to DNP Concentration Detector->Absorbance Measures Transmitted Light

Caption: Principle of direct spectrophotometric quantification of DNP-protein conjugates.

TNBS_Assay_Principle Protein_Free Protein with Free Amines (-NH₂) TNBS TNBS Reagent Protein_Free->TNBS + Protein_Conj DNP-Conjugated Protein Protein_Conj->TNBS + Colored_Product_High High Absorbance (A₃₃₅) TNBS->Colored_Product_High Reacts with all free -NH₂ Colored_Product_Low Low Absorbance (A₃₃₅) TNBS->Colored_Product_Low Reacts with remaining free -NH₂

Caption: The TNBS assay measures the reduction in free amines after DNP conjugation.

References

A Comparative Guide to Haptens for Enhanced Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of high-affinity and specific antibodies against small molecules, or haptens, is a cornerstone of numerous applications in research, diagnostics, and therapeutics. The success of antibody production hinges on the strategic design and selection of the hapten, as its structure and presentation to the immune system directly influence the resulting antibody's performance. This guide provides a comparative analysis of different haptens, supported by experimental data, to aid researchers in making informed decisions for their antibody production projects.

Introduction to Haptens and Antibody Production

Haptens are small molecules that are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][] The hapten-carrier conjugate is then recognized by the immune system, leading to the production of antibodies that can specifically bind to the hapten.[1] Key factors influencing the immunogenicity of a hapten-carrier conjugate include the hapten's chemical structure, the nature of the linker used for conjugation, the choice of carrier protein, and the hapten density on the carrier.[3][4]

Comparative Analysis of Hapten Performance

The choice of hapten design can significantly impact the titer, affinity, and specificity of the antibodies produced. Below are comparative studies illustrating the performance of different haptens in antibody production against various targets.

Case Study 1: Pesticide Haptens

In the development of immunoassays for pesticide detection, the hapten structure plays a critical role in determining the sensitivity and specificity of the resulting antibodies. A study comparing different haptens for the production of antibodies against the benzimidazole (B57391) class of pesticides demonstrated that the choice of the hapten's reactive group for conjugation influences the immunogenic response.[5]

Hapten DerivativeCarrier ProteinImmunization Outcome (Mice)
2-(2-Aminoethyl) benzimidazole (AEB)KLHStrongest immunogenic response
2-Mercaptobenzimidazole (2MB)KLHWeakest immunogenic response
2-Benzimidazole propionic acid (BPA)KLHModerate immunogenic response

Table 1: Comparison of different benzimidazole haptens for antibody production. Data sourced from a study on developing immunoassays for pesticides.[5]

Another study on chlorophenoxyacetic acid pesticides highlighted the importance of well-characterized hapten-protein conjugates for generating highly sensitive antibodies.[6]

HaptenCarrier ProteinAntibody IC50Limit of Detection (LOD)
2,4-Dichlorophenoxyacetic acid (2,4-D)BSA30 ng/mL4 ng/mL
2,4-Dichlorophenoxybutyric acid (2,4-DB)BSA7 ng/mL3 ng/mL

Table 2: Performance of antibodies generated against different chlorophenoxyacetic acid pesticide haptens.[6]

Case Study 2: Drug Haptens (Heroin/Morphine)

The development of vaccines against drugs of abuse is an active area of research where hapten design is crucial. A study on a heroin/morphine surrogate hapten (MorHap) investigated the effect of hapten density on antibody binding.[7][8]

Hapten Density (Haptens/BSA)Relative Antibody Binding (ELISA)
3-5Highest
10-34Lower

Table 3: Effect of heroin/morphine hapten density on antibody binding.[7][8]

Case Study 3: Atrazine (B1667683) Haptens

The density of the hapten on the carrier protein is a critical parameter to optimize. A study on atrazine, a widely used herbicide, demonstrated that an optimal hapten density leads to high antibody titers with moderate specificity.[9][10]

Hapten (MPAD) Density (Haptens/BSA)Antibody TiterAntibody Specificity
~15HighModerate
3Lower-
17High-

Table 4: Influence of atrazine hapten density on antibody production.[9][10]

Experimental Protocols

Detailed methodologies are essential for reproducible and successful antibody production. Below are key experimental protocols.

Hapten-Carrier Conjugation Protocol (Carbodiimide Method)

This protocol describes the conjugation of a hapten containing a carboxyl group to the primary amines of a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Hapten with a carboxyl group

  • Carrier protein (KLH or BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, for creating a more stable intermediate)

  • Conjugation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis tubing or desalting column

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve the Hapten: Dissolve the hapten in a minimal amount of an organic solvent (like DMSO or DMF) if necessary, and then dilute it in the Conjugation Buffer.

  • Activate the Hapten: Add a molar excess of EDC (and NHS, if used) to the hapten solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Prepare the Carrier Protein: Dissolve the carrier protein in the Conjugation Buffer.

  • Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein needs to be optimized, but a common starting point is a 20-50 fold molar excess of hapten. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the Reaction: Add the quenching solution to stop the reaction.

  • Purification: Remove unconjugated hapten and crosslinker byproducts by dialysis against PBS or by using a desalting column.

  • Characterization: Determine the hapten-to-carrier protein ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[7][9]

Indirect Competitive ELISA Protocol for Anti-Hapten Antibody Screening

This protocol is used to determine the presence and relative affinity of anti-hapten antibodies in serum samples from immunized animals.

Materials:

  • Hapten-protein conjugate (different from the immunizing conjugate, e.g., hapten-BSA if immunized with hapten-KLH) for coating

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1-5% BSA or non-fat dry milk)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized animals (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Free hapten for competition

Procedure:

  • Coating: Dilute the hapten-protein conjugate in Coating Buffer (e.g., 1-10 µg/mL) and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[11]

  • Washing: Wash the plate 3 times with Wash Buffer.[11]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competition: Prepare serial dilutions of the free hapten. In separate tubes, pre-incubate the diluted serum samples with the different concentrations of free hapten for 30 minutes.

  • Primary Antibody Incubation: Add 100 µL of the pre-incubated serum/hapten mixture to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[12]

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).[13]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[13]

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal will be inversely proportional to the concentration of free hapten, allowing for the determination of the antibody's affinity and specificity.

Visualizing Key Processes

Understanding the underlying biological pathways and experimental workflows is crucial for optimizing antibody production strategies.

B-Cell Activation by a Hapten-Carrier Conjugate

The hapten-carrier conjugate is essential for activating B-cells to produce anti-hapten antibodies. The carrier protein provides the necessary T-cell help.

B_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_B_Cell B-Cell cluster_T_Cell T-Helper Cell APC APC MHCII MHC-II APC->MHCII Presents carrier peptide TCR T-Cell Receptor (TCR) MHCII->TCR 3. T-Cell Activation BCR B-Cell Receptor (BCR) (recognizes hapten) B_Cell B-Cell B_Cell->APC 2. Internalization & Processing PlasmaCell Plasma Cell (produces anti-hapten antibodies) B_Cell->PlasmaCell 5. Differentiation T_Cell Activated T-Helper Cell T_Cell->B_Cell 4. B-Cell Activation HaptenCarrier Hapten-Carrier Conjugate HaptenCarrier->B_Cell 1. Binding Antibody Anti-Hapten Antibodies PlasmaCell->Antibody 6. Secretion

Caption: B-cell activation pathway for anti-hapten antibody production.

Experimental Workflow for Hapten-Specific Antibody Production

This workflow outlines the major steps involved from hapten design to the characterization of the final antibodies.

Antibody_Production_Workflow HaptenDesign 1. Hapten & Linker Design/Synthesis Conjugation 2. Hapten-Carrier Conjugation HaptenDesign->Conjugation Immunization 3. Animal Immunization Conjugation->Immunization Screening 4. Antibody Screening (e.g., ELISA) Immunization->Screening Isolation 5. Monoclonal Antibody Production (Hybridoma) or Polyclonal Purification Screening->Isolation Characterization 6. Antibody Characterization (Affinity, Specificity) Isolation->Characterization

Caption: General workflow for hapten-specific antibody production.

References

Navigating the Maze of Ternary Complex Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the validation of ternary complex formation is a critical checkpoint. This guide provides a comprehensive comparison of key methodologies, offering insights into their principles, performance, and practical applications. While specific linkers like DNP-NH-PEG4-C2-Boc are integral to the synthesis of PROTACs, the focus of validation lies in the analytical techniques that confirm the successful bridging of a target protein and an E3 ligase.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This process is initiated by the formation of a ternary complex, consisting of the PROTAC, the target protein, and an E3 ubiquitin ligase.[][3] The stability and efficiency of this complex are paramount to the efficacy of the PROTAC.[] Therefore, robust and quantitative validation of its formation is a cornerstone of PROTAC development.

This guide will delve into a comparative analysis of the most widely employed biophysical and cellular assays for characterizing these crucial interactions.

At a Glance: Comparing Key Validation Techniques

To facilitate a clear understanding of the available methodologies, the following table summarizes the key quantitative parameters and characteristics of each technique.

TechniquePrincipleKey Parameters MeasuredThroughputLabel-Free?
Surface Plasmon Resonance (SPR) Real-time detection of changes in refractive index upon molecular binding to a sensor surface.[4][5]Binding Affinity (K D ), Association Rate (k a ), Dissociation Rate (k d ), Cooperativity (α).[4][6][7]Medium to HighYes
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with molecular interactions.[3][4]Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).LowYes
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner.[3][8][9]Binding Affinity (K D ), Cooperativity.[8][10]HighNo
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on interacting partners.[8][11]Proximity of binding partners, relative ternary complex population.[8]HighNo
NanoBRET™ Assay Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor.[12]Ternary complex formation in live cells, kinetic analysis.[12]HighNo
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a protein upon ligand binding in a cellular environment.[13]Target engagement, can infer ternary complex formation.MediumYes (for detection)

Visualizing the Pathways and Workflows

Understanding the intricate processes involved in ternary complex formation and its validation is crucial. The following diagrams, generated using Graphviz, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for validation.

PROTAC_Signaling_Pathway PROTAC-Induced Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-induced protein degradation pathway.

Experimental_Workflow General Workflow for Ternary Complex Validation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR SPR Analysis Data_Analysis Data Analysis & Cooperativity Calculation SPR->Data_Analysis ITC ITC Analysis ITC->Data_Analysis FP FP Assay FP->Data_Analysis NanoBRET NanoBRET Assay NanoBRET->Data_Analysis CETSA CETSA CETSA->Data_Analysis Western_Blot Western Blot (Degradation) Hypothesis Hypothesis: PROTAC forms a ternary complex Protein_Purification Protein Purification (Target & E3 Ligase) Hypothesis->Protein_Purification PROTAC_Synthesis PROTAC Synthesis Hypothesis->PROTAC_Synthesis Assay_Selection Assay Selection Protein_Purification->Assay_Selection PROTAC_Synthesis->Assay_Selection Assay_Selection->SPR Assay_Selection->ITC Assay_Selection->FP Assay_Selection->NanoBRET Assay_Selection->CETSA Data_Analysis->Western_Blot correlates with Conclusion Conclusion: Validation of Ternary Complex Data_Analysis->Conclusion

Caption: A generalized experimental workflow for validating ternary complex formation.

Deep Dive: Experimental Protocols

For researchers looking to implement these techniques, the following sections provide detailed, generalized protocols for key experiments.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful label-free technique that provides real-time kinetic data on biomolecular interactions.[4][5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[14]

Objective: To determine the binding affinities and kinetics of binary (PROTAC to protein) and ternary (PROTAC-mediated protein-protein) interactions.

Methodology:

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[7]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding kinetics (k a and k d ) and calculate the affinity (K D ).[7]

    • Similarly, inject a series of concentrations of the target protein over a fresh, immobilized E3 ligase surface (or vice versa) to confirm the absence of direct interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[7]

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, or steady-state affinity for ternary) to determine the kinetic and affinity constants.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein.[6][7] An α value greater than 1 indicates positive cooperativity, meaning the presence of one protein enhances the binding of the PROTAC to the other.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[9] It is a high-throughput method well-suited for screening and determining binding affinities.[3][8]

Objective: To determine the binding affinity of the PROTAC to its target proteins and to assess the formation of the ternary complex.

Methodology:

  • Probe Preparation: A fluorescently labeled ligand (tracer) for either the target protein or the E3 ligase is required. This can be a known binder or a fluorescently tagged version of the PROTAC itself.

  • Competitive Binding for Binary Affinity:

    • Incubate a fixed concentration of the target protein and the fluorescent tracer.

    • Titrate increasing concentrations of the unlabeled PROTAC.

    • Measure the fluorescence polarization at each concentration. The decrease in polarization indicates the displacement of the tracer by the PROTAC.

    • Fit the data to a competitive binding equation to determine the inhibitory constant (K i ), which reflects the binding affinity of the PROTAC.

  • Ternary Complex Formation Assay:

    • Use a fluorescently labeled PROTAC or a fluorescently labeled protein.

    • Scenario 1 (Labeled PROTAC): Titrate the target protein into a solution of the fluorescent PROTAC. Then, into this binary complex solution, titrate the E3 ligase. An increase in polarization upon the addition of the second protein indicates the formation of the larger ternary complex.

    • Scenario 2 (Labeled Protein): Titrate the PROTAC into a solution of the fluorescently labeled protein (e.g., target protein). Then, add the E3 ligase. An increase in polarization suggests ternary complex formation.[10]

  • Data Analysis: Plot the change in fluorescence polarization as a function of the titrant concentration and fit the data to a suitable binding isotherm to calculate the dissociation constant (K D ).

NanoBRET™ Ternary Complex Assay in Live Cells

The NanoBRET™ assay is a proximity-based cellular assay that measures the interaction of proteins in real-time within their native environment.[12]

Objective: To detect and quantify the formation of the PROTAC-induced ternary complex in living cells.

Methodology:

  • Cell Line Preparation:

    • Genetically engineer cells to express one of the proteins of interest (e.g., the target protein) fused to NanoLuc® luciferase (the energy donor).

    • Co-express the other protein (e.g., the E3 ligase) fused to HaloTag® (the energy acceptor).[12]

  • Assay Setup:

    • Plate the engineered cells in a suitable microplate.

    • Label the HaloTag®-fused protein with a fluorescent HaloTag® ligand.

    • Add the NanoLuc® substrate (furimazine) to the cells.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC.

  • Signal Detection: Measure the bioluminescence and fluorescence signals. The NanoBRET™ ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in this ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.[12]

  • Data Analysis: Plot the NanoBRET™ ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect".[12]

Conclusion

The validation of ternary complex formation is a multifaceted process that requires a strategic combination of biophysical and cellular assays. While linkers like this compound are crucial for the chemical architecture of PROTACs, the true measure of their success lies in the rigorous, quantitative assessment of the complexes they form. Techniques like SPR and ITC provide detailed, label-free kinetic and thermodynamic data, while high-throughput methods such as FP and TR-FRET are invaluable for screening and initial characterization.[4][8] Cellular assays like NanoBRET™ and CETSA offer the crucial advantage of confirming target engagement and complex formation within a physiological context.[12][13] By carefully selecting and applying these methodologies, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

A Comparative Guide to PROTAC Efficacy: The Influence of Linker Composition and Cellular Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest (POIs). A critical component of a PROTAC is the linker, a chemical scaffold that connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide provides a comparative framework for understanding the performance of PROTACs, with a focus on the role of the linker and the cellular environment. While direct comparative data for the specific linker DNP-NH-PEG4-C2-Boc across different cell lines is not publicly available, this document presents illustrative data based on established principles of PROTAC design and evaluation. The data herein is synthesized from numerous studies on various PROTACs to provide a representative understanding of how performance metrics can vary.

The Central Role of the Linker in PROTAC Function

The linker is not a passive spacer; it is a key determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, rigidity, and composition, such as the inclusion of polyethylene (B3416737) glycol (PEG) chains, can significantly impact the stability and geometry of this complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.[1][2]

Illustrative Performance of a Hypothetical BRD4-Targeting PROTAC Across Different Cell Lines

To illustrate the impact of cell-specific factors on PROTAC efficacy, the following table summarizes the performance of a hypothetical PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The data demonstrates how degradation potency (DC50) and maximal degradation (Dmax) can vary between different cancer cell lines.

Cell LineCancer TypeDC50 (nM)Dmax (%)
MCF7 Breast Cancer5085
HeLa Cervical Cancer2592
A549 Lung Cancer15060
MV-4-11 Acute Myeloid Leukemia5>95

Note: This data is illustrative and intended to represent typical variations observed in PROTAC performance across different cell lines. Actual values are dependent on the specific PROTAC, target protein, and experimental conditions.

Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that requires empirical optimization for each target-E3 ligase pair.[1][3] The following table illustrates how varying the PEG linker length of a hypothetical Estrogen Receptor α (ERα)-targeting PROTAC can affect its degradation efficiency in the MCF7 breast cancer cell line.

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PEG31220070
PEG4 16 50 >90
PEG52015080
PEG62440065

Note: This data is a representative example based on published studies and highlights the concept of an optimal linker length for effective protein degradation.[1][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PROTAC performance.

Western Blotting for Protein Degradation Analysis

This is a fundamental technique to quantify the reduction of the target protein levels following PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Catalytic Release PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow start Start: PROTAC Treatment of Cell Lines lysis Cell Lysis and Protein Quantification start->lysis wb Western Blotting for Target Degradation (DC50, Dmax) lysis->wb viability Cell Viability Assay (IC50) lysis->viability proteomics Mass Spectrometry for Selectivity Profiling lysis->proteomics end End: Comprehensive PROTAC Profile wb->end viability->end proteomics->end

Caption: A typical workflow for the in vitro characterization of a novel PROTAC molecule.

Simplified PI3K/AKT/mTOR Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation PROTAC PI3K PROTAC PROTAC->PI3K induces degradation

Caption: A simplified representation of the PI3K/AKT/mTOR pathway, a common target in cancer drug development, and the intervention point for a PI3K-targeting PROTAC.

References

Navigating the Pharmacokinetic Landscape of PROTACs: A Comparative Guide for DNP-NH-PEG4-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel PROTAC (Proteolysis Targeting Chimera) is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for evaluating the pharmacokinetic properties of DNP-NH-PEG4-C2-Boc, a bifunctional molecule featuring a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) linker, and a Boc-protected amine. While specific in vivo data for this exact conjugate is not publicly available, this guide will leverage established principles of PROTAC and PEGylated molecule pharmacokinetics to offer a predictive comparison against hypothetical alternative linkers and conjugates.

PROTACs represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of target proteins. However, their unique tripartite structure—comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker—presents significant challenges in achieving favorable drug-like properties. The linker, in particular, plays a pivotal role in dictating the overall absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Comparative Analysis of Linker Scaffolds

The this compound conjugate utilizes a PEG4 linker. The choice of linker is a critical determinant of a PROTAC's pharmacokinetic behavior. Below is a comparative table outlining the anticipated properties of the PEG4 linker against common alternatives.

FeatureThis compound (PEG Linker)Alternative 1: Alkyl LinkerAlternative 2: Rigid Piperazine-Based Linker
Solubility Expected to be enhanced due to the hydrophilic nature of the PEG chain.[1]Generally lower aqueous solubility, potentially leading to formulation challenges.Moderate solubility, can be influenced by other functional groups.
Permeability May exhibit a "chameleon-like" effect, where intramolecular hydrogen bonds shield polar groups, potentially improving cell permeability.[2] The PEG linker can also increase water solubility, which can affect oral absorption.[1]High lipophilicity can favor passive diffusion across cell membranes, but may also lead to non-specific binding and poor aqueous solubility.The rigid structure may limit conformational flexibility, which can impact cell permeability.
Metabolic Stability The ether linkages in PEG can be susceptible to oxidative metabolism. The length of the PEG chain can influence metabolic stability, with shorter chains sometimes showing greater stability.[3]Generally more metabolically stable than PEG linkers due to the presence of C-C bonds. However, they can be subject to hydroxylation.The piperazine (B1678402) ring is often metabolically stable, but modifications on the ring can be sites of metabolism.
Flexibility High flexibility, which can be advantageous for inducing the formation of a stable ternary complex between the target protein and the E3 ligase.Less flexible than PEG linkers, which may restrict the optimal orientation of the binding ligands.Reduced flexibility, which can sometimes be beneficial for improving binding affinity and selectivity.
In Vivo Half-Life PEGylation is a well-established strategy to increase the in vivo half-life of molecules by increasing their hydrodynamic radius and reducing renal clearance.[4][5][6]The half-life will be more dependent on the properties of the terminal ligands and overall lipophilicity.Can be engineered for a longer half-life by incorporating features that reduce metabolic clearance.
Potential for Immunogenicity While generally considered non-immunogenic, there have been reports of anti-PEG antibodies, which could impact efficacy and safety.Low intrinsic immunogenicity.Low intrinsic immunogenicity.

The Influence of Terminal Groups: DNP and Boc

The DNP group in the this compound conjugate serves as a hapten for potential immunological studies or as a versatile chemical handle. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in chemical synthesis to mask a reactive amine.[7][8] For the intact conjugate to exert its intended biological effect in vivo, the stability of the Boc group is a crucial consideration. It is known to be labile under acidic conditions and can also be removed by heat.[8][9][10] Therefore, the in vivo stability of the Boc-protected amine will significantly influence the pharmacokinetic profile and the concentration of the active, deprotected conjugate.

Experimental Protocols for Pharmacokinetic Evaluation

A thorough evaluation of the pharmacokinetic profile of this compound and its analogues requires a suite of in vitro and in vivo experiments.

In Vitro Assays:
  • Metabolic Stability:

    • Protocol: Incubate the test compound (e.g., 1 µM) with liver microsomes (from human, rat, mouse) or hepatocytes in the presence of NADPH at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.[3]

  • Plasma Protein Binding:

    • Protocol: Use rapid equilibrium dialysis (RED) or ultracentrifugation. The compound is added to plasma and allowed to equilibrate. The free and bound fractions are then separated and the concentration of the compound in each fraction is determined by LC-MS/MS. This is crucial as only the unbound drug is typically active.

  • Permeability Assays:

    • Protocol: Employ cell-based assays such as Caco-2 or MDCK permeability assays. The compound is added to the apical side of a confluent monolayer of cells grown on a permeable support. The amount of compound that transverses the monolayer to the basolateral side is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp).

In Vivo Studies:
  • Pharmacokinetic Profiling in Animal Models:

    • Protocol: Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is isolated and the concentration of the compound is measured using a validated LC-MS/MS method. Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are then calculated.[]

  • Tissue Distribution:

    • Protocol: Following administration of the compound, animals are euthanized at selected time points. Tissues of interest (e.g., liver, tumor, brain) are harvested, homogenized, and the concentration of the compound is determined by LC-MS/MS. This provides insight into the distribution of the compound to its site of action and potential off-target tissues.

Visualizing the Path to Pharmacokinetic Understanding

The following diagrams illustrate key conceptual frameworks in the evaluation of PROTAC pharmacokinetics.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Modeling Metabolic Stability Metabolic Stability PK in Rodents (IV & PO) PK in Rodents (IV & PO) Metabolic Stability->PK in Rodents (IV & PO) Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->PK in Rodents (IV & PO) Permeability Permeability Permeability->PK in Rodents (IV & PO) Tissue Distribution Tissue Distribution PK in Rodents (IV & PO)->Tissue Distribution PK Parameters (CL, Vd, t1/2, %F) PK Parameters (CL, Vd, t1/2, %F) PK in Rodents (IV & PO)->PK Parameters (CL, Vd, t1/2, %F) PK/PD Modeling PK/PD Modeling Tissue Distribution->PK/PD Modeling PK Parameters (CL, Vd, t1/2, %F)->PK/PD Modeling Candidate Molecule Candidate Molecule Candidate Molecule->Metabolic Stability Candidate Molecule->Plasma Protein Binding Candidate Molecule->Permeability

Caption: Experimental workflow for pharmacokinetic evaluation of a PROTAC candidate.

signaling_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination poly-ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Safety Operating Guide

Proper Disposal of DNP-NH-PEG4-C2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of DNP-NH-PEG4-C2-Boc, a PROTAC (Proteolysis Targeting Chimera) linker. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. Researchers, scientists, and drug development professionals should consider this substance as hazardous waste and manage its disposal accordingly.

This compound contains a dinitrophenyl (DNP) group, which classifies it as a potentially hazardous substance requiring specialized disposal. The following procedures are based on general guidelines for hazardous chemical waste and specific information regarding the compound's constituent parts.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and contact your Environmental Health and Safety (EHS) office.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste contractor. Do not dispose of this chemical in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Treat all this compound, including unused product, reaction mixtures containing it, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), as hazardous chemical waste.

    • Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible chemicals.

  • Waste Collection and Container Management:

    • Container: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The original container, if in good condition, is a suitable option. For other contaminated materials, use a clearly marked hazardous waste container.

    • Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

      • The full chemical name: "this compound waste"

      • The words "Hazardous Waste"

      • An accumulation start date

      • The primary hazards (e.g., "Toxic")

    • Container Integrity: Keep the waste container securely sealed at all times, except when adding waste. Do not overfill the container; a maximum of 90% capacity is recommended.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is cool, dry, and away from heat sources or incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup, including any necessary documentation. The ultimate disposal of dinitrophenyl compounds is typically achieved through high-temperature incineration by a licensed hazardous waste disposal facility.[1][2]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste regulations provide quantitative thresholds for accumulation.

ParameterGuidelineCitation
Waste Container Capacity Do not fill beyond 90% of the container's total volume.[3]
Satellite Accumulation Area (SAA) Liquid Limit A maximum of 55 gallons of hazardous waste may be stored.[4]
Acutely Toxic Waste Limit (if applicable) For "P-listed" or acutely toxic wastes, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[4]

Note: While this compound may not be explicitly "P-listed," the toxicity of dinitrophenols warrants careful management of accumulated quantities.

Experimental Protocols Cited

The disposal procedures outlined are based on established hazardous waste management protocols and not on specific experimental results. Key guiding principles from regulatory and safety documents include:

  • Resource Conservation and Recovery Act (RCRA): This federal law governs the disposal of solid and hazardous waste in the United States. The guidelines provided here are designed to be consistent with RCRA requirements.

  • Institutional Chemical Hygiene Plan: This is a legally required document for all laboratories, outlining specific safety and disposal procedures. Always consult your institution's plan.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the logical flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste mixed with other hazardous materials? A->B C Treat as mixed hazardous waste B->C Yes D Treat as this compound hazardous waste B->D No E Collect in a labeled, sealed, compatible container C->E D->E F Store in designated Satellite Accumulation Area E->F G Contact EHS for waste pickup F->G H End: Professional Disposal by Vendor G->H

Caption: Decision workflow for this compound waste disposal.

G cluster_0 Laboratory Operations cluster_1 Institutional EHS cluster_2 Licensed Waste Vendor A Waste Generation B Segregation & Collection (Labeled Container) A->B C Temporary Storage (Satellite Accumulation Area) B->C D Waste Pickup Request C->D E Consolidation at Central Accumulation Area D->E F Transportation E->F G Final Disposal (e.g., Incineration) F->G

Caption: Logical flow of this compound waste management.

References

Personal protective equipment for handling DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of DNP-NH-PEG4-C2-Boc. The following procedures are based on the known hazards of the dinitrophenyl (DNP) moiety and standard best practices for handling PEGylated and Boc-protected compounds.

Personal Protective Equipment (PPE)

Due to the presence of the dinitrophenyl (DNP) group, which is known to be toxic and potentially explosive when dry, stringent adherence to the following personal protective equipment (PPE) guidelines is mandatory.[1][2][3][4][5]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or neoprene gloves. Always wear two pairs.
Body Protection Lab CoatFlame-resistant lab coat worn fully buttoned.
ApronChemical-resistant apron worn over the lab coat.
Eye and Face Protection Safety GogglesChemical splash goggles.
Face ShieldA face shield should be worn over safety goggles.[6][7][8]
Respiratory Protection RespiratorAn N95-rated respirator or higher is recommended, especially when handling the powder form.

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing:

  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.

  • Explosion Hazard: The DNP group can be explosive when dry.[1][2][4] Ensure the compound is not subjected to shock, friction, or heat.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood. Handle with care to avoid creating dust.

  • Solubilization: If dissolving the compound, add the solvent slowly to the solid to minimize aerosolization.

2.2. Experimental Use:

  • Closed Systems: Whenever possible, reactions involving this compound should be carried out in a closed system to prevent the release of hazardous vapors or dust.

  • Temperature Control: Avoid high temperatures unless specifically required by the experimental protocol and with appropriate safety measures in place, as dinitrophenols can be flammable.[1][3][4]

  • Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is cleaved under acidic conditions.[9][10][11][12] If using strong acids like trifluoroacetic acid (TFA), ensure adequate ventilation and take precautions against corrosive effects.

Disposal Plan

3.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3.2. Decontamination:

  • All glassware and equipment that have come into contact with this compound must be decontaminated. A typical procedure involves rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the compound, followed by a standard washing procedure. The initial solvent rinse must be collected as hazardous waste.

3.3. Emergency Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If trained to do so, contain the spill using a chemical spill kit with an absorbent material appropriate for the solvent used. Do not attempt to clean up a large spill or if you are not comfortable doing so.

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don PPE weigh Weigh in Fume Hood prep_start->weigh dissolve Dissolve weigh->dissolve reaction Perform Reaction in Closed System dissolve->reaction monitoring Monitor Reaction reaction->monitoring decontaminate Decontaminate Glassware monitoring->decontaminate solid_waste Segregate Solid Waste monitoring->solid_waste liquid_waste Segregate Liquid Waste monitoring->liquid_waste dispose Dispose via EHS decontaminate->dispose solid_waste->dispose liquid_waste->dispose

Caption: Workflow for handling this compound from preparation to disposal.

SafetyMeasures cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_admin Administrative Controls compound This compound gloves Double Gloves (Nitrile/Neoprene) compound->gloves coat Flame-Resistant Lab Coat compound->coat goggles Chemical Goggles compound->goggles face_shield Face Shield compound->face_shield respirator N95 Respirator compound->respirator fume_hood Chemical Fume Hood compound->fume_hood closed_system Closed Reaction System fume_hood->closed_system sds Review SDS of Related Compounds training Hazard-Specific Training sds->training ehs Consult EHS for Disposal training->ehs

Caption: Hierarchy of safety measures for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.